(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Description
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Properties
IUPAC Name |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFVSJNYOFOUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CN)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381600 | |
| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-88-3 | |
| Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: Properties, Synthesis, and Potential Applications
Authored for Drug Development Professionals and Medicinal Chemists
Executive Summary
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluorinated heterocyclic compound built upon the 4H-1,3-benzodioxin scaffold. While specific research on this particular molecule is limited, its structural motifs are of significant interest in medicinal chemistry. The benzodioxin core is a key feature in various bioactive molecules, serving as a versatile building block for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and an exploration of the potential applications of this compound, drawing upon data from structurally related analogues to offer field-proven insights for research and development.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique structure, which combines a fluorinated benzene ring with a dioxin heterocycle and an aminomethyl functional group. This combination imparts specific electronic and conformational properties that are valuable for molecular design in drug discovery.
Table 2.1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine | PubChem |
| CAS Number | 1261646-06-3 (Free Base) | Vendor Data |
| 859833-12-8 (Hydrochloride Salt) | [2][3] | |
| Molecular Formula | C₉H₁₀FNO₂ | PubChem |
| Molecular Weight | 183.18 g/mol | PubChem |
| Canonical SMILES | C1C2=C(C(=CC(=C2)F)CN)OCO1 | PubChem |
Table 2.2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | Experimental data is not published. |
| Boiling Point | Data not available | Experimental data is not published. |
| Solubility | Data not available | Expected to be soluble in organic solvents. The hydrochloride salt should exhibit aqueous solubility. |
| pKa | Data not available | The primary amine is basic. For the related 6-fluoro-4H-1,3-benzodioxine-8-carboxylic acid, the pKa is reported as 3.33±0.20.[4] |
Proposed Synthesis and Reaction Pathway
While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed starting from the commercially available precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[5][6][7] This multi-step approach leverages well-established, high-yielding chemical transformations common in medicinal chemistry workflows.
Step-by-Step Synthesis Protocol
Step 1: Activation of the Primary Alcohol
The primary alcohol on the starting material is a poor leaving group. Therefore, it must first be converted into a more reactive intermediate, such as a tosylate or a halide. Chlorination using thionyl chloride (SOCl₂) is a common and effective method.
-
Dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. A small amount of a base like pyridine may be used to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.
Step 2: Nucleophilic Substitution to Form the Amine
The resulting benzylic chloride is an excellent substrate for nucleophilic substitution. Introducing the primary amine can be achieved using several methods, with the Gabriel synthesis being a robust choice to avoid over-alkylation.
-
Dissolve the 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the phthalimide intermediate. Filter and wash the solid.
-
To deprotect the phthalimide, resuspend the solid in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture for 2-3 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction, filter off the solid byproduct, and concentrate the filtrate.
-
Perform an acid-base extraction to purify the final amine product. Dissolve the residue in an organic solvent, wash with aqueous acid (e.g., 1M HCl) to protonate the amine, separate the aqueous layer, and then basify with NaOH to regenerate the free amine, which can be extracted with an organic solvent.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.
Table 4.1: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm (multiple signals, complex coupling due to fluorine) |
| O-CH₂-O Protons | δ ~5.0 ppm (singlet) | |
| Ar-CH₂-O Protons | δ ~4.5 ppm (singlet) | |
| Ar-CH₂-N Protons | δ ~3.8 ppm (singlet) | |
| N-H₂ Protons | δ 1.5 - 2.5 ppm (broad singlet) | |
| ¹³C NMR | Aromatic Carbons | δ 100 - 150 ppm (multiple signals, C-F coupling expected) |
| O-CH₂-O Carbon | δ ~95 ppm | |
| Ar-CH₂-O Carbon | δ ~65 ppm | |
| Ar-CH₂-N Carbon | δ ~45 ppm | |
| IR Spectroscopy | N-H Stretch | 3300-3400 cm⁻¹ (two bands for primary amine) |
| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-2950 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | |
| C-O Stretch (Ether) | 1050-1250 cm⁻¹ (strong bands) | |
| C-F Stretch | 1000-1100 cm⁻¹ | |
| Mass Spec. | [M+H]⁺ | m/z 184.0774 (calculated for C₉H₁₁FNO₂⁺) |
Potential Applications in Medicinal Chemistry
The 4H-1,3-benzodioxin scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1] Derivatives have been explored for various therapeutic applications, suggesting that this compound could serve as a valuable intermediate or a final active pharmaceutical ingredient (API).[8]
-
Enzyme Inhibition: A fluorinated derivative of the 4H-1,3-benzodioxin core has been identified as a binder for Mitogen-activated protein kinase 10 (MAPK10), indicating its potential in developing enzyme inhibitors for cellular signaling pathways.[1]
-
Anti-Neuroinflammatory Agents: Chalcone derivatives incorporating a 1,4-benzodioxan ring have been synthesized and evaluated as potent and reversible inhibitors of human monoamine oxidase B (MAO-B), with additional anti-neuroinflammatory activity.[9] This highlights the utility of the benzodioxin core in designing agents for neurodegenerative diseases.
-
Antidiabetic Agents: Research into benzodioxol derivatives, a structurally related class, has shown their potential as α-amylase inhibitors, making them candidates for the development of novel antidiabetic drugs.[10]
The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the primary amine provides a key site for further chemical modification or for forming critical hydrogen bonds with target proteins.
Caption: Potential therapeutic applications of the core scaffold.
Safety, Handling, and Storage
Experimental toxicology data for this compound is not available.[11] However, based on the safety profiles of structurally similar aminomethylated aromatic compounds, it should be handled as a potentially corrosive and hazardous material.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling should be performed in a properly functioning chemical fume hood.[11]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapors, or spray. This compound is likely corrosive and can cause severe burns.[11] Ingestion may cause severe damage to delicate tissues.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound may be air-sensitive; storage under an inert atmosphere (e.g., argon) is recommended to maintain product quality.[11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[11]
References
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MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][11]oxathiin-4-ones and 4H-Benzo[d][1][11]dioxin-4-ones. Retrieved from [Link]
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PubChem. (n.d.). (6-fluoro-4h-1,3-benzodioxin-8-yl)methanol. Retrieved from [Link]
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PubMed Central. (n.d.). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Retrieved from [Link]
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PubChem. (n.d.). 4H-1,3-Benzodioxin. Retrieved from [Link]
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MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
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PubMed Central. (2025). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Retrieved from [Link]
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ChemicalRegister.com. (n.d.). This compound HCL (CAS No. 859833-12-8) Suppliers. Retrieved from [Link]
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Fisher Scientific. (n.d.). (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific. Retrieved from [Link]
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ResearchGate. (2009). A Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Retrieved from [Link]
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PubMed. (2009). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. Retrieved from [Link]
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ACS Publications. (1987). 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. Retrieved from [Link]
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PubChem. (n.d.). 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)-. Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Abstract
The structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, a fluorinated benzodioxin derivative. Fluorinated analogues of benzodioxoles and related structures are of significant interest for their potential to enhance drug-target interactions and improve metabolic stability.[1] We present a multi-technique analytical workflow, grounded in established principles, that guides researchers from initial mass confirmation to unambiguous three-dimensional structure determination. This document details the causality behind experimental choices, provides self-validating protocols, and integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography.
Introduction: The Rationale for a Multi-Pronged Analytical Approach
The target molecule, this compound, possesses several key structural features that necessitate a rigorous and integrated analytical strategy: a substituted aromatic ring, a flexible dioxin moiety, a primary amine, and a stereochemically important fluorine atom. While each analytical technique provides a piece of the puzzle, no single method can deliver absolute confirmation in isolation. Mass spectrometry can confirm the elemental composition, but not isomerism.[2] Infrared spectroscopy identifies functional groups, but offers little on their placement. NMR spectroscopy is supremely powerful for mapping connectivity, but can be ambiguous without 2D correlation experiments. Finally, X-ray crystallography provides the "gold standard" for spatial arrangement but is contingent on the ability to grow high-quality single crystals.[3][4]
This guide, therefore, presents a logical and efficient workflow designed to systematically build a conclusive structural argument, ensuring the highest degree of scientific integrity.
Caption: The integrated workflow for structure elucidation.
Foundational Analysis: Mass and Composition
The first and most fundamental validation is to confirm that the synthesized molecule has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal choice over nominal mass techniques as it provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of the elemental formula.
High-Resolution Mass Spectrometry (HRMS)
-
Causality: We select Electrospray Ionization (ESI) as the ionization method due to the presence of the basic amine group, which is readily protonated to form a stable [M+H]⁺ ion in the positive ion mode. This "soft" ionization technique minimizes fragmentation, ensuring the molecular ion is the base peak.
-
Expected Results: The calculated exact mass for the protonated molecule [C₉H₁₁FNO₂ + H]⁺ is 184.0774 . An experimentally observed mass within ±5 ppm of this value provides strong evidence for the elemental formula C₉H₁₁FNO₂.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Exact Mass [M] | 183.0696 |
| Exact Mass [M+H]⁺ | 184.0774 |
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol or acetonitrile. Dilute this stock solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.
Functional Group Identification: Infrared Spectroscopy
With the elemental formula confirmed, Fourier-Transform Infrared (FT-IR) spectroscopy is employed to verify the presence of key functional groups predicted by the proposed structure. This is a rapid, non-destructive technique that provides a characteristic "fingerprint" of the molecule's vibrational modes.[5]
-
Causality: The analysis of the spectrum is focused on diagnostic regions. The N-H stretch of the primary amine, the C-H stretches of both aromatic and aliphatic protons, the aromatic C=C stretches, the C-O ether-like stretches of the dioxin ring, and the C-F stretch are all expected to give characteristic absorption bands.[6][7]
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3300-3500 | Medium (two bands) |
| Primary Amine | N-H Bend | 1590-1650 | Medium |
| Aromatic C-H | C-H Stretch | 3010-3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium (multiple bands) |
| Dioxin Ether | C-O Stretch | 1000-1300 | Strong |
| Fluoroaromatic | C-F Stretch | 1100-1250 | Strong |
Experimental Protocol: FT-IR
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is an oil or low-melting solid, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.
-
Background: Collect a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The final spectrum is presented in transmittance or absorbance mode after automatic background subtraction.
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D experiments is required to assign every proton and carbon and to confirm the substitution pattern on the benzodioxin ring.
¹H NMR: Proton Environment Analysis
-
Causality: The chemical shift, integration, and multiplicity (splitting pattern) of each proton signal provide detailed information about its electronic environment and neighboring protons. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.
Predicted ¹H NMR Assignments (in CDCl₃, ~400 MHz)
| Proton Label | Approx. Shift (ppm) | Multiplicity | Integration | Rationale & Coupling |
| H-5 | ~6.7-6.9 | dd (or ddd) | 1H | meta to H-7, para to F. Expect J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-5 Hz. |
| H-7 | ~6.6-6.8 | d (or dd) | 1H | meta to H-5. May show small long-range coupling to F. Expect J(H-H) ≈ 2-3 Hz. |
| -O-CH ₂-O- (H-2) | ~5.0-5.2 | s | 2H | Methylene protons between two oxygens. Appears as a singlet. |
| Ar-O-CH ₂- (H-4) | ~4.8-5.0 | s | 2H | Methylene protons adjacent to the aromatic ring and an oxygen. Appears as a singlet. |
| -CH ₂-NH₂ | ~3.8-4.0 | s | 2H | Benzylic protons. May show coupling to NH₂ protons if exchange is slow. |
| -NH₂ | ~1.5-2.5 | br s | 2H | Primary amine protons. Often a broad singlet due to exchange. |
¹³C NMR & DEPT: Carbon Skeleton
-
Causality: ¹³C NMR reveals the number of unique carbon environments. The key feature will be the observation of C-F coupling, which definitively identifies the carbon atom bonded to fluorine and often its neighbors. A DEPT-135 experiment is used to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
Predicted ¹³C NMR Assignments (in CDCl₃, ~101 MHz)
| Carbon Label | Approx. Shift (ppm) | Multiplicity (from F) | DEPT-135 |
| C-6 | ~155-160 | d, ¹J(C-F) ≈ 240-250 Hz | 0 (Quaternary) |
| C-8 | ~130-135 | d, ³J(C-F) ≈ 3-5 Hz | 0 (Quaternary) |
| C-4a/C-8a | ~140-150 | d, ²J(C-F) or ³J(C-F) | 0 (Quaternary) |
| C-5 | ~110-115 | d, ²J(C-F) ≈ 20-25 Hz | + (CH) |
| C-7 | ~105-110 | d, ⁴J(C-F) ≈ 1-3 Hz | + (CH) |
| C-2 | ~90-95 | s | - (CH₂) |
| C-4 | ~65-70 | s | - (CH₂) |
| -C H₂-NH₂ | ~40-45 | s | - (CH₂) |
¹⁹F NMR: Fluorine Confirmation
-
Causality: This simple but crucial experiment provides direct evidence of the fluorine atom. In a proton-decoupled spectrum, a single signal is expected. In a proton-coupled spectrum, this signal will appear as a multiplet due to coupling with the aromatic protons H-5 and H-7.
2D NMR: Unambiguous Connectivity
-
Causality: While 1D spectra suggest the structure, 2D correlation experiments prove it.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A key expected correlation is between the aromatic protons H-5 and H-7.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to. This allows for the definitive assignment of each CH, CH₂, and CH₃ group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity-mapping experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. This experiment is critical for placing the substituents on the aromatic ring.
-
Caption: Key HMBC correlations confirming substituent placement.
Key Expected HMBC Correlations:
-
-CH₂-NH₂ protons to C-7, C-8, and C-8a: This definitively places the methylamine group at the C-8 position.
-
H-4 protons to C-4a, C-5, and C-8a: This confirms the fusion of the dioxin ring.
-
H-7 proton to C-5, C-8, and C-8a: This confirms the relative positions of the aromatic protons and the attached groups.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
1D Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, and ¹⁹F spectra using standard instrument parameters.
-
2D Acquisition: Acquire COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in the indirect dimension and an adequate number of scans to achieve a good signal-to-noise ratio. The relaxation delay for the HMBC experiment should be optimized based on an estimated average J(C-H) coupling constant of 8 Hz.
The Gold Standard: Single-Crystal X-ray Crystallography
If an unambiguous 3D structure is required, or if the NMR data remains inconclusive, single-crystal X-ray crystallography is the definitive technique. It provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.
-
Causality: This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate an electron density map, from which the atomic positions can be determined.[8][9][10][11][12] The ability to obtain a structure is entirely dependent on growing a single crystal of sufficient size and quality.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Attempt to grow single crystals through methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents (e.g., ethanol, ethyl acetate, hexane, dichloromethane) and solvent mixtures should be screened.
-
Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods and then refined to achieve the best fit between the observed and calculated diffraction data.
Conclusion: A Synthesis of Evidence
The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. HRMS establishes the correct elemental formula. FT-IR confirms the presence of the required functional groups. A comprehensive set of 1D and 2D NMR experiments maps the complete covalent framework and confirms the specific isomeric structure. Finally, where feasible, X-ray crystallography provides the ultimate, unambiguous 3D structure. This rigorous, multi-technique approach ensures the highest level of confidence in the identity and purity of the target compound, a critical requirement for its advancement in any research or development pipeline.
References
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al-Rashida, M., Nagra, S. A., Khan, I. U., Kostakis, G., & Abbas, G. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2707. [Link]
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al-Rashida, M., et al. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. ResearchGate. [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. In NIST Chemistry WebBook. [Link]
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Yaseen, M., et al. (2018). Synthesis, Single Crystal X-Ray Structure, and Antimicrobial Activity of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one. ResearchGate. [Link]
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PubChem. (n.d.). (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1,4-Benzodioxan. National Center for Biotechnology Information. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. American Pharmaceutical Review. [Link]
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Al-Wabli, R. I., et al. (2019). Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities. Drug Design, Development and Therapy, 13, 847–864. [Link]
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Nannenga, B. L., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7793-7799. [Link]
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Mucha, P., et al. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Molecules, 29(2), 299. [Link]
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LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Schmid, R., et al. (2021). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 56(10), e4771. [Link]
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Jiang, Z. H., & Chen, Y. H. (2025). The crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone, C18H14N2O4S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Haukka, M., et al. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]
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Brown, W. P. (2026). Infrared Spectroscopy. Doc Brown's Chemistry. [Link]
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UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. [Link]
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The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]
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Fisher Scientific. (n.d.). (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific Maybridge. [Link]
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(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine molecular weight
An In-depth Technical Guide to the Molecular Weight of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Abstract
This technical guide provides a comprehensive framework for the determination, verification, and application of the molecular weight of the novel research compound, this compound. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple statement of value to detail the complete scientific workflow, from theoretical calculation to rigorous experimental verification. We will explore the causality behind analytical choices in mass spectrometry and NMR spectroscopy, establishing a self-validating system for ensuring the identity and purity of this compound. The protocols and insights contained herein are designed to uphold the highest standards of scientific integrity, providing an authoritative basis for future research and development involving this molecule.
Introduction to this compound
This compound is a synthetic organic compound of interest in medicinal chemistry and materials science. As a fluorinated benzodioxin derivative, it possesses a unique electronic and structural profile that makes it a valuable building block or scaffold for the development of new chemical entities. The presence of a primary amine group offers a reactive handle for further chemical modification, while the fluorinated aromatic ring can significantly influence properties such as metabolic stability, binding affinity, and lipophilicity.
Accurate knowledge of the molecular weight is the most fundamental characteristic of a chemical compound. It is the bedrock upon which all quantitative analysis is built, from ensuring correct stoichiometry in a reaction to confirming the identity of a synthesized product. This guide will therefore treat the molecular weight not as a static number, but as a parameter to be determined and confirmed with methodical precision.
Chemical Identity:
-
IUPAC Name: this compound
-
Chemical Formula: C₉H₁₀FNO₂
-
Chemical Structure:
Section 1: Theoretical Molecular Weight Calculation
The theoretical molecular weight is calculated from the chemical formula using the standard atomic weights of the constituent elements. It is crucial to distinguish between average molecular weight (based on the natural isotopic abundance of elements) and monoisotopic mass (based on the mass of the most abundant isotope of each element). For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.
1.1. Elemental Composition and Atomic Weights
The calculation is based on the formula C₉H₁₀FNO₂.
| Element | Symbol | Count | Average Atomic Weight (Da) | Monoisotopic Mass (Da) |
| Carbon | C | 9 | 12.011 | 12.000000 |
| Hydrogen | H | 10 | 1.008 | 1.007825 |
| Fluorine | F | 1 | 18.998 | 18.998403 |
| Nitrogen | N | 1 | 14.007 | 14.003074 |
| Oxygen | O | 2 | 15.999 | 15.994915 |
1.2. Calculation
-
Average Molecular Weight: (9 × 12.011) + (10 × 1.008) + (1 × 18.998) + (1 × 14.007) + (2 × 15.999) = 183.18 g/mol
-
Monoisotopic Mass: (9 × 12.000000) + (10 × 1.007825) + (1 × 18.998403) + (1 × 14.003074) + (2 × 15.994915) = 183.064812 Da
This calculated monoisotopic mass is the theoretical value that will be experimentally verified.
Section 2: Experimental Verification Workflow
A theoretical value is only a hypothesis. To ensure scientific rigor, this value must be confirmed through experimental analysis. Our approach uses a dual-validation workflow: high-resolution mass spectrometry (HRMS) directly measures the mass-to-charge ratio, while NMR spectroscopy confirms the chemical structure, thereby validating that the measured mass belongs to the correct molecule.[1][2] This creates a self-validating loop, providing a high degree of confidence in the compound's identity.
Caption: A dual-validation workflow for compound identity confirmation.
2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for the accurate determination of molecular weight.[3] Electrospray Ionization (ESI) is the preferred method for this amine-containing compound due to its "soft" ionization nature, which minimizes fragmentation and typically keeps the molecular ion intact.[4]
Field Insight: The choice of ESI in positive ion mode is causal. The primary amine group in this compound is a basic site, readily accepting a proton (H⁺) in the ESI source. This leads to the formation of a stable and abundant protonated molecule, [M+H]⁺, which is essential for a high-quality mass measurement.
Protocol: ESI-QTOF Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. Causality: The formic acid ensures an acidic environment, promoting protonation to form the [M+H]⁺ ion.[5]
-
-
Instrumentation (e.g., Agilent 6545 Q-TOF):
-
Ionization Mode: ESI, Positive.
-
Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Capillary Voltage: 3500 V.
-
Mass Range: 50 - 500 m/z.
-
Data Acquisition: Profile mode for high resolution.
-
-
Data Analysis:
-
The expected m/z for the protonated molecule [M+H]⁺ is the monoisotopic mass of the neutral molecule plus the mass of a proton.
-
Expected [M+H]⁺ = 183.064812 Da + 1.007276 Da = 184.072088 m/z .
-
The instrument will detect this peak, and the software will calculate the mass error in parts-per-million (ppm). A mass error of <5 ppm is considered confirmation of the elemental composition.
-
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the elemental formula, it does not confirm the specific arrangement of atoms (isomerism). NMR spectroscopy provides this structural confirmation.[6][7] By analyzing the chemical shifts, coupling patterns, and integrations in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of the atoms can be determined, validating the structure of this compound.
Field Insight: This step is a critical component of the self-validating system. If the NMR spectrum does not match the proposed structure, the mass spectrometry data, however accurate, may correspond to an undesired isomer. This cross-verification is essential for true scientific trustworthiness.[2]
Protocol: NMR Structural Elucidation
-
Sample Preparation:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (e.g., Bruker 400 MHz Spectrometer):
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.[8]
-
-
Data Analysis (Expected Features):
-
¹H NMR: Expect distinct signals for the aromatic protons, the two different methylene (-CH₂-) groups in the dioxin ring, the benzylic methylene (-CH₂-NH₂) group, and the amine (-NH₂) protons.
-
¹³C NMR: Expect 9 distinct carbon signals corresponding to the 9 carbon atoms in the molecule.
-
¹⁹F NMR: Expect a single resonance for the fluorine atom, likely showing coupling to the neighboring aromatic protons.
-
Conclusion
The molecular weight of this compound is theoretically calculated to be 183.18 g/mol (average) and its monoisotopic mass is 183.064812 Da . This guide has detailed the robust, multi-faceted approach required to experimentally confirm this fundamental property with a high degree of certainty. By integrating theoretical calculations with orthogonal analytical techniques like high-resolution mass spectrometry and NMR spectroscopy, researchers can establish a validated foundation for the identity and purity of their material. This rigorous workflow ensures data integrity and is an indispensable prerequisite for any subsequent research, from reaction optimization to quantitative biological assays.
References
-
American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Available at: [Link]
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Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]
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ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Available at: [Link]
-
Anuchem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information (PMC). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]
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National Center for Biotechnology Information (PMC). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]
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Wikipedia. Electrospray ionization. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Introduction
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique structural motif, combining a fluorinated benzodioxin core with a methylamine side chain, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of a viable and robust synthetic route to this important building block, intended for an audience of researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the underlying reaction mechanisms.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a reductive amination of the corresponding aldehyde, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (2), as the final key step. This aldehyde can be envisioned to arise from the formylation of a suitable 6-fluoro-4H-1,3-benzodioxin precursor (3). The benzodioxin ring system itself can be constructed from a catechol-like derivative, which in this case would be 2-fluoro-6-hydroxybenzaldehyde (4). This ortho-hydroxybenzaldehyde can be synthesized from the readily available starting material, 4-fluorophenol (5).
Caption: Retrosynthetic analysis of this compound.
This multi-step approach offers a clear and logical progression from a simple, commercially available starting material to the more complex target molecule. Each step involves well-established and reliable chemical transformations, making this a practical and scalable synthetic route.
Detailed Synthetic Procedures
Step 1: Synthesis of 2-fluoro-6-hydroxybenzaldehyde from 4-fluorophenol
The introduction of a formyl group ortho to the hydroxyl group of 4-fluorophenol can be achieved via the Duff reaction. This electrophilic aromatic substitution utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The ortho-selectivity is driven by the directing effect of the hydroxyl group.
Experimental Protocol:
-
To a solution of 4-fluorophenol (1 eq.) in a suitable solvent such as acetic acid, add hexamethylenetetramine (HMTA, 1.5 eq.).
-
Heat the reaction mixture to reflux (typically around 100-120 °C) for several hours (e.g., 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
The product, 2-fluoro-6-hydroxybenzaldehyde, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
The formation of the 1,3-benzodioxin ring is accomplished by the reaction of the ortho-hydroxybenzaldehyde with a formaldehyde equivalent, such as paraformaldehyde, in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization.
Experimental Protocol:
-
Suspend 2-fluoro-6-hydroxybenzaldehyde (1 eq.) and paraformaldehyde (2-3 eq.) in an inert solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is a reductive amination of the aldehyde with methylamine. A mild and highly selective method for this transformation is the use of sodium triacetoxyborohydride (STAB) as the reducing agent. This reagent selectively reduces the in situ formed iminium ion in the presence of the aldehyde.
Experimental Protocol:
-
Dissolve 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (1 eq.) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add methylamine hydrochloride (1.2 eq.) and a weak base such as sodium acetate (1.2 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours (typically 2-4 hours) until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound. For long-term storage and handling, the product can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like ether or methanol.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde | C₉H₇FO₃ | 182.15 | Solid |
| This compound | C₁₀H₁₂FNO₂ | 197.21 | Oil or Solid |
| This compound hydrochloride | C₁₀H₁₃ClFNO₂ | 233.67 | Solid |
Spectroscopic Data (Predicted and from related structures):
-
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ ~ 6.7-6.9 (m, 2H, Ar-H), 5.1 (s, 2H, O-CH₂-O), 4.8 (s, 2H, Ar-CH₂-N), 3.8 (s, 2H, N-CH₂-Ar), 2.5 (s, 3H, N-CH₃), 1.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~ 158 (d, J=240 Hz, C-F), 145, 130, 120 (d, J=20 Hz), 115 (d, J=25 Hz), 110, 95 (O-CH₂-O), 65 (Ar-CH₂-N), 45 (Ar-CH₂-N), 35 (N-CH₃).
-
MS (ESI): m/z 198.09 [M+H]⁺.
-
Mechanistic Insights
Reductive Amination
The reductive amination with sodium triacetoxyborohydride proceeds through a well-established mechanism. The aldehyde first reacts with methylamine to form a hemiaminal, which then dehydrates to an iminium ion. The STAB, being a mild and selective reducing agent, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final secondary amine. The steric bulk and the electron-withdrawing acetate groups on the borohydride temper its reactivity, preventing the reduction of the starting aldehyde.
Caption: Mechanism of Reductive Amination.
Troubleshooting and Optimization
-
Duff Reaction: The yields of the Duff reaction can sometimes be moderate. The reaction time and temperature should be carefully optimized. The use of a co-solvent like glycerol can sometimes improve the yield.
-
Benzodioxin Formation: Ensuring anhydrous conditions is critical for the success of the ring formation step. The use of a Dean-Stark trap is highly recommended to drive the equilibrium towards the product.
-
Reductive Amination: The purity of the aldehyde is important for a clean reaction. If the reaction is sluggish, the addition of a catalytic amount of acetic acid can sometimes accelerate the formation of the iminium ion. The work-up should be done carefully to avoid emulsions.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound from the readily available starting material, 4-fluorophenol. The described procedures utilize well-established chemical transformations and provide a solid foundation for researchers to synthesize this valuable building block for applications in drug discovery and development. The provided insights into the reaction mechanisms and potential optimization strategies should further aid in the successful execution of this synthesis.
References
- Duff, J. C. A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547-550.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
An In-depth Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: Synthesis, Characterization, and Potential Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine is a fluorinated derivative of the benzodioxan scaffold, a privileged structure in medicinal chemistry. While specific literature on this exact molecule is sparse, its structural similarity to known biologically active agents suggests significant potential for investigation, particularly in the realm of neuropharmacology. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and a hypothesized exploration of its pharmacological profile based on structure-activity relationships of analogous compounds. The strategic incorporation of a fluorine atom is anticipated to enhance metabolic stability and modulate receptor binding affinity, making it a compelling candidate for further research.
Introduction: The Significance of the Fluorinated Benzodioxan Scaffold
The 1,4-benzodioxane moiety is a cornerstone in the design of numerous biologically active compounds, demonstrating a wide range of pharmacological activities including anti-inflammatory, anti-cancer, and potent neurological effects.[1] Derivatives of this scaffold have been successfully developed as agonists and antagonists for critical neurotransmitter receptors such as α-adrenergic and serotonin receptors.[2][3][4]
The introduction of a fluorine atom into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[5][6][7] Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electronic interactions, and enhance membrane permeability.[5][6] Given these advantages, this compound emerges as a molecule of interest, warranting a detailed exploration of its synthesis and potential biological activities.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be achieved through a two-step process commencing from the commercially available precursor, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. The key transformation is a reductive amination, a robust and widely used method for the formation of amines.[8][9][10][11]
Diagram of the Proposed Synthetic Pathway
Sources
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- 3. N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Biological Significance of Fluorinated Benzodioxins: A Technical Guide for Drug Development and Environmental Science Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug design, primarily due to the element's ability to modulate key physicochemical and metabolic properties. Benzodioxins, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities and, in the case of halogenated congeners, their environmental and toxicological implications. This in-depth technical guide explores the biological significance of fluorinated benzodioxins, offering a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the synthetic strategies for accessing these compounds, their interactions with the aryl hydrocarbon receptor (AhR), and the profound influence of fluorination on their metabolic stability and pharmacokinetic profiles. By juxtaposing the properties of fluorinated benzodioxins with their more extensively studied chlorinated analogs, this guide aims to provide a robust framework for future research and the rational design of novel therapeutics and safer industrial chemicals.
Introduction: The Fluorine Advantage in Benzodioxin Scaffolds
The substitution of hydrogen with fluorine in organic molecules can dramatically alter their biological behavior. Fluorine's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond introduce unique properties that are highly advantageous in medicinal chemistry. These include increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity, which can improve oral bioavailability.
Benzodioxole-containing drugs have demonstrated excellent bioavailability and low cytotoxicity. The introduction of fluorine to this scaffold, as seen in the successful cystic fibrosis drugs Lumacaftor and Tezacaftor, can lead to improved drug-target interactions and metabolic profiles. These compounds feature a difluoro-1,3-benzodioxol-5-yl group that plays a crucial role in their mechanism of action.
Conversely, the halogenated dibenzo-p-dioxins, particularly the chlorinated congeners like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are notorious for their toxicity, which is primarily mediated by the aryl hydrocarbon receptor (AhR). Understanding how the replacement of chlorine with fluorine impacts the interaction with AhR and the subsequent toxicological profile is of paramount importance for both environmental science and drug safety.
This guide will navigate the synthesis, biological evaluation, and metabolic fate of fluorinated benzodioxins, providing a foundational understanding for researchers in the field.
Synthetic Strategies for Fluorinated Benzodioxins
The synthesis of fluorinated benzodioxins can be broadly categorized into the formation of the benzodioxole ring with pre-fluorinated precursors or the direct fluorination of a benzodioxin scaffold.
Synthesis of Fluorinated 1,3-Benzodioxoles
A common route to 2,2-difluoro-1,3-benzodioxole involves the reaction of catechol with a geminal difluorinating agent. One established method utilizes dibromodifluoromethane (CBr₂F₂). A more industrially scalable approach involves a two-step process starting from 2,2-dichloro-1,3-benzodioxole, which is then subjected to a halogen exchange reaction with potassium fluoride. The efficiency of this reaction is significantly influenced by the choice of solvent (polar aprotic solvents like sulfolane are preferred) and the use of catalysts such as potassium hydrogen fluoride or phase transfer catalysts.
Further derivatization of the fluorinated benzodioxole core can be achieved through various organic reactions, including nucleophilic aromatic substitution (SNAr). For instance, the fluorine atoms on a polyfluorinated aromatic ring can be sequentially replaced by different nucleophiles to build molecular complexity.
Synthesis of Polyfluorinated Dibenzo-p-dioxins (PFDDs)
The synthesis of polyfluorinated dibenzo-p-dioxins (PFDDs) has been achieved through the pyrolysis of fluorophenols. This method allows for the generation of a wide range of PFDD congeners.
Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange
This protocol is a generalized procedure based on established methods.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,2-dichloro-1,3-benzodioxole (1 equivalent), anhydrous potassium fluoride (2.5 equivalents), and a catalytic amount of potassium hydrogen fluoride (0.1 equivalents).
-
Solvent Addition: Add anhydrous sulfolane to the flask to create a stirrable slurry.
-
Reaction Conditions: Heat the reaction mixture to 150-180 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum to obtain 2,2-difluoro-1,3-benzodioxole.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS.
Interaction with the Aryl Hydrocarbon Receptor (AhR)
The biological effects of many halogenated aromatic hydrocarbons are mediated through their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, such as cytochrome P450 1A1 (CYP1A1).
Comparative Binding Affinity: Fluorinated vs. Chlorinated Dioxins
While extensive data exists for the AhR binding affinities of chlorinated dioxins, with 2,3,7,8-TCDD being the most potent ligand, there is a significant lack of direct comparative data for a comprehensive set of fluorinated benzodioxins. However, preliminary studies on 2,3,7,8-tetrafluorodibenzodioxin (TFDD) have shown that it can activate the dioxin receptor, inducing CYP1A1-catalyzed EROD activity in rat hepatocytes with an EC50 value similar to that of TCDD. This suggests that at least some fluorinated congeners can be potent AhR agonists.
It is hypothesized that the smaller van der Waals radius and higher electronegativity of fluorine compared to chlorine may alter the binding mode and affinity within the AhR ligand-binding pocket. Computational modeling and in vitro competitive binding assays are crucial tools to systematically evaluate the AhR binding affinities of a range of fluorinated benzodioxins.
Downstream Signaling: CYP1A1 Induction
The induction of CYP1A1 is a hallmark of AhR activation. The measurement of CYP1A1-mediated 7-ethoxyresorufin-O-deethylase (EROD) activity is a widely used and sensitive biomarker for assessing AhR activation by xenobiotics.
Experimental Protocol: EROD Assay for AhR Activation in Cell Culture
This protocol is a generalized procedure for determining CYP1A1 induction in a cell-based assay.
-
Cell Culture: Plate a suitable cell line (e.g., human hepatoma HepG2 or mouse hepatoma Hepa1c1c7) in 96-well plates and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test fluorinated benzodioxin, a positive control (e.g., TCDD), and a vehicle control (e.g., DMSO) for 24 hours.
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing 7-ethoxyresorufin (final concentration ~2 µM) and NADPH (final concentration ~1 mM) in a suitable buffer (e.g., Tris-HCl).
-
EROD Assay: Remove the cell culture medium and add the EROD reaction mixture to each well.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 15-60 minutes), protected from light.
-
Fluorescence Measurement: Stop the reaction by adding a suitable solvent (e.g., fluorescamine solution in acetonitrile). Measure the fluorescence of the product, resorufin, using a microplate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Generate a resorufin standard curve to quantify the amount of product formed. Normalize the EROD activity to the total protein content in each well (determined by a protein assay such as the Bradford assay). Plot the dose-response curve and determine the EC50 value for each compound.
Metabolic Stability and Pharmacokinetics
A key driver for the use of fluorine in drug design is its ability to block metabolic "soft spots" in a molecule, thereby increasing its metabolic stability and half-life.
In Vitro Metabolism using Liver Microsomes
Liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are a standard in vitro tool for assessing the metabolic stability of compounds. By incubating a fluorinated benzodioxin with liver microsomes and a co-factor such as NADPH, the rate of metabolism can be determined.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing metabolic stability.
-
Preparation: Prepare a reaction mixture containing liver microsomes (from a relevant species, e.g., human, rat) and a phosphate buffer in a 96-well plate.
-
Incubation: Add the test compound (at a fixed concentration, e.g., 1 µM) to the reaction mixture and pre-incubate at 37 °C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Toxicokinetics: A Paradigm Shift from Chlorinated Dioxins?
The toxicokinetics of chlorinated dioxins are characterized by their high lipophilicity, leading to bioaccumulation in fatty tissues and very long biological half-lives. Preliminary data on 2,3,7,8-TFDD suggests a dramatically different pharmacokinetic profile. The elimination half-life of 2,3,7,8-TFDD in mice was found to be biphasic, with a rapid initial phase of 5 minutes and a slower phase of 165 minutes, which is significantly shorter than the 8.5-day half-life of 2,3,7,8-TCDD in the same species. This suggests that fluorination may lead to more rapid metabolism and excretion, potentially reducing the long-term toxicity associated with their chlorinated counterparts.
Physicochemical Properties and Bioavailability
The physicochemical properties of a molecule, such as its lipophilicity (logP), solubility, and molecular weight, are critical determinants of its oral bioavailability and overall pharmacokinetic profile. The introduction of fluorine can have a complex effect on these properties. While fluorination generally increases lipophilicity, the effect is highly dependent on the specific location and number of fluorine atoms.
| Property | General Effect of Fluorination | Influence on Bioavailability |
| Lipophilicity (logP) | Generally increases, but can be modulated by position and number of fluorine atoms. | Can improve membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and high first-pass metabolism. |
| Metabolic Stability | Increases by blocking sites of oxidative metabolism. | Can increase the fraction of the drug that reaches systemic circulation. |
| Aqueous Solubility | Can be increased or decreased depending on the overall molecular structure. | A critical factor for dissolution in the gastrointestinal tract. |
| pKa | Can alter the acidity or basicity of nearby functional groups. | Influences the ionization state of the molecule, which affects solubility and membrane permeability. |
Table 1: Influence of Fluorination on Physicochemical Properties and Bioavailability
Future Directions and Conclusion
The study of fluorinated benzodioxins is a burgeoning field with significant implications for both therapeutic development and environmental safety. While the foundational knowledge from chlorinated dioxin research provides a valuable starting point, it is clear that fluorinated analogs possess distinct properties that warrant dedicated investigation.
Key areas for future research include:
-
Systematic QSAR studies: A comprehensive analysis of a wide range of fluorinated benzodioxin congeners is needed to establish clear structure-activity relationships for AhR binding and activation.
-
Comparative Toxicogenomics: High-throughput screening and transcriptomic analysis will be invaluable for comparing the global gene expression changes induced by fluorinated versus chlorinated benzodioxins.
-
In Vivo Toxicokinetic and Toxicodynamic Studies: Comprehensive animal studies are required to confirm the preliminary findings of rapid elimination of fluorinated dioxins and to fully characterize their toxicological profiles.
-
Development of Toxic Equivalency Factors (TEFs): If certain fluorinated benzodioxins are found to be persistent and toxic, the development of specific TEFs will be necessary for accurate risk assessment.
Visualization of Key Pathways and Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Experimental workflow for fluorinated benzodioxins.
References
-
[2,3,7,8-Tetrachlorodibenzodioxin. Wikipedia.]([Link]
The Benzodioxane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane moiety, a heterocyclic scaffold composed of a benzene ring fused to a 1,4-dioxane ring, has established itself as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of a wide array of therapeutic agents targeting a diverse range of biological entities. This guide provides a comprehensive overview of the chemistry, pharmacology, and therapeutic applications of benzodioxane derivatives, with a focus on the rationale behind their design and development.
The Enduring Appeal of the Benzodioxane Core
The sustained interest in the benzodioxane scaffold can be attributed to several key features. Its rigid, bicyclic structure provides a well-defined conformational framework, allowing for the precise spatial orientation of substituents to optimize interactions with biological targets. The two ether oxygen atoms can act as hydrogen bond acceptors, contributing to binding affinity. Furthermore, the aromatic ring and the dioxane ring can be readily functionalized, offering a rich landscape for chemical modification to fine-tune pharmacological properties.
Synthetic Strategies: Building the Benzodioxane Core
The construction of the 1,4-benzodioxane ring system is a well-established area of organic synthesis, with the Williamson ether synthesis being the most prevalent and versatile method.
The Williamson Ether Synthesis: A Workhorse Reaction
This classical method involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a 1,2-dihaloethane, typically in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming a phenoxide that then acts as a nucleophile, displacing the halides in an SN2 reaction to form the dioxane ring.
Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of catechol (1.0 eq) in DMF, add potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-benzodioxane.
Therapeutic Applications and Structure-Activity Relationships
The versatility of the benzodioxane scaffold is evident in the broad spectrum of its biological activities. Derivatives have been successfully developed as drugs and clinical candidates for a variety of diseases.
Adrenergic Receptor Antagonists: The Doxazosin Story
One of the most well-known applications of the benzodioxane moiety is in the development of α₁-adrenergic receptor antagonists. Doxazosin, a quinazoline-based benzodioxane derivative, is a prime example. It is a selective α₁-adrenoceptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2][3]
The mechanism of action of doxazosin involves the blockade of postsynaptic α₁-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[1][2] In BPH, doxazosin relaxes the smooth muscle in the prostate and bladder neck, improving urinary flow.[1]
Structure-Activity Relationship (SAR) Insights for α₁-Adrenergic Antagonists:
The SAR for benzodioxane-based α₁-antagonists has been extensively studied. Key findings include:
-
The 2-substituent: The nature of the substituent at the 2-position of the benzodioxane ring is crucial for activity. An aminomethyl group or a more complex amine-containing side chain is often optimal.
-
The Benzene Ring: Substitution on the aromatic ring can influence selectivity for α₁-adrenoceptor subtypes.
-
Stereochemistry: The stereochemistry at the 2-position can significantly impact potency, with one enantiomer often being more active than the other.
| Compound | R Group | α₁-Adrenoceptor Affinity (Ki, nM) | Reference |
| WB-4101 | -NHCH₂CH₂O(2,6-diMeO-Ph) | 0.2 | [4] |
| Doxazosin | -CO-N(piperazinyl)-quinazoline | High affinity |
Serotonin Receptor Modulators: The Rise of Vilazodone
Benzodioxane derivatives have also found significant application in the central nervous system (CNS), particularly as modulators of serotonin (5-HT) receptors. Vilazodone is a notable example, functioning as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist for the treatment of major depressive disorder.
The synthesis of vilazodone involves the coupling of a 5-(piperazin-1-yl)benzofuran-2-carboxamide intermediate with a 3-(4-chlorobutyl)-1H-indole-5-carbonitrile fragment.[5][6]
Emerging Frontiers: Anticancer and Antibacterial Agents
More recently, the benzodioxane scaffold has been explored for its potential in oncology and infectious diseases.
Anticancer Applications:
Several benzodioxane derivatives have demonstrated promising anticancer activity through various mechanisms. For instance, some derivatives have been shown to inhibit focal adhesion kinase (FAK), a key enzyme in cancer cell migration and survival.[7] Others have shown activity against telomerase, an enzyme crucial for the immortalization of cancer cells.[8] The benzodioxane derivative, Comp-I, has been co-crystallized with flap endonuclease 1 (FEN1), an enzyme involved in DNA replication and repair, highlighting a potential target for cancer therapy (PDB ID: 5FV7).[9]
Antibacterial Innovations:
The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Benzodioxane-benzamide derivatives have emerged as potent inhibitors of the bacterial cell division protein FtsZ.[2] FtsZ is a crucial protein for bacterial cytokinesis, and its inhibition leads to filamentation and eventual cell death. Molecular docking studies have been instrumental in understanding the binding of these derivatives to FtsZ and guiding the design of more potent inhibitors.
Pharmacokinetic Profile: A Key Consideration in Drug Design
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. The pharmacokinetic profile of benzodioxane derivatives can be modulated through chemical modifications.
For example, doxazosin is well-absorbed orally, with a bioavailability of approximately 65%. It is extensively metabolized in the liver, primarily by CYP3A4, and has a long elimination half-life of about 22 hours, making it suitable for once-daily dosing.[10][11][12] The ADMET properties of novel benzodioxane derivatives are often predicted in silico during the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.[13][14][15][16]
Table of Pharmacokinetic Parameters for Doxazosin:
| Parameter | Value | Reference |
| Bioavailability | ~65% | [10] |
| Protein Binding | 98-99% | [11] |
| Metabolism | Hepatic (CYP3A4) | [11] |
| Elimination Half-life | ~22 hours | [10] |
| Excretion | ~5% unchanged in urine | [10] |
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General scheme of the Williamson ether synthesis for the formation of the 1,4-benzodioxane ring.
Caption: Simplified signaling pathway illustrating the mechanism of action of Doxazosin as an α₁-adrenergic receptor antagonist.
Future Perspectives and Conclusion
The 1,4-benzodioxane scaffold continues to be a highly valuable and "evergreen" template in medicinal chemistry.[7][8][17] Its synthetic accessibility and the ability to introduce diverse functionalities have led to the discovery of numerous clinically important drugs. The ongoing exploration of benzodioxane derivatives in new therapeutic areas, such as oncology and infectious diseases, highlights the enduring potential of this privileged structure. Future research will likely focus on the development of derivatives with enhanced selectivity for specific biological targets, improved pharmacokinetic profiles, and novel mechanisms of action. The combination of rational drug design, guided by computational modeling and structural biology, with innovative synthetic methodologies will undoubtedly lead to the discovery of the next generation of benzodioxane-based therapeutics.
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Structures of metalloenzyme inhibitors complexed to their target. The... - ResearchGate. (n.d.). Retrieved from [Link]
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Doxazosin - StatPearls - NCBI Bookshelf - NIH. (2023, May 22). Retrieved from [Link]
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Doxazosin (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, July 6). Retrieved from [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. (2020, August 15). Retrieved from [Link]
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Scale-Up Synthesis of Antidepressant Drug Vilazodone | Organic Process Research & Development - ACS Publications. (2012, August 29). Retrieved from [Link]
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Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - NIH. (n.d.). Retrieved from [Link]
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DOCKING ANALYSIS OF 1,4-BENZODIAZEPINES WITH ALPHA-1 ADRENERGIC RECEPTOR AND PHOSPHODIESTERASE 4 Akisheva A. S.1, Larionov V. B. (n.d.). Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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- Melchiorre, C., Gualtieri, F., Giannella, M., Pigini, M., Cingolani, M. L., & Rossini, L. (1981). Conformational Properties of Benzodioxan Derivatives With Alpha-Adrenergic Blocking Activity. Molecular Pharmacology, 20(2), 371-376.
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Application of Quantitative Structure-Activity Relationships in the Prediction of New Compounds with Anti-Leukemic Activity - MDPI. (2023, July 31). Retrieved from [Link]
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Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]
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A Systematic Review and Meta-Analysis of Doxazosin Pharmacokinetics in Healthy and Diseased Populations - NIH. (n.d.). Retrieved from [Link]
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Structural representation showing the binding site of the inhibitors.... - ResearchGate. (n.d.). Retrieved from [Link]
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Structure-activity relationships in 1,4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - Fingerprint - UTMB Research Experts. (n.d.). Retrieved from [Link]
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Structure activity Relationship (SAR) of alpha 1 receptor antagonist - YouTube. (2022, December 2). Retrieved from [Link]
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Physicochemical, ADMET Properties, and Molecular Docking Studies of N-benzoyl-N - Repository UIN Malang. (2024, November 4). Retrieved from [Link]
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ADMET properties predicted for eighteen novel compounds. - ResearchGate. (n.d.). Retrieved from [Link]
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(a) Catalytic site docking of 4-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S4). (b) Peripheral anionic site docking of 4-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazine (S4). … - ResearchGate. (n.d.). Retrieved from [Link]
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Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. (2022, September 10). Retrieved from [Link]
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Spectroscopic Data for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine. In the absence of experimentally acquired spectra in the public domain, this document serves as a vital resource for researchers, scientists, and drug development professionals by offering theoretically derived proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and analysis of structurally related compounds. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
This compound is a fluorinated heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The unique structural features, including the fluorinated benzodioxin core and the primary amine functionality, are expected to impart specific physicochemical and pharmacological properties. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and stability of this compound. This guide provides a detailed, predictive analysis of its spectroscopic signatures to facilitate its synthesis and investigation.
A Note on Predictive Data: The spectroscopic data presented herein are predicted based on established principles of NMR, IR, and MS, as well as by drawing comparisons with the known spectral data of its precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, and other related benzodioxin derivatives. While these predictions are expected to be highly accurate, experimental verification is recommended.
Molecular Structure and Atom Numbering
The chemical structure of this compound is depicted below with the standard atom numbering scheme used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.05 | d | 1H | J(H,F) ≈ 8.0 | Ar-H (H-5) |
| ~6.85 | d | 1H | J(H,F) ≈ 10.0 | Ar-H (H-7) |
| ~5.10 | s | 2H | - | O-CH₂ -O (H-2) |
| ~4.80 | s | 2H | - | Ar-CH₂ -O (H-4) |
| ~3.90 | s | 2H | - | Ar-CH₂ -NH₂ (H-9) |
| ~1.60 | br s | 2H | - | NH₂ |
Interpretation of the Predicted ¹H NMR Spectrum
-
Aromatic Protons (H-5 and H-7): The two aromatic protons are expected to appear as doublets due to coupling with the fluorine atom. The proton at the C-5 position (ortho to the fluorine) will likely have a smaller coupling constant than the proton at the C-7 position (meta to the fluorine). The electron-withdrawing nature of the fluorine and the oxygen atoms of the dioxin ring will deshield these protons, causing them to resonate in the downfield region of the spectrum.
-
Dioxin Methylene Protons (H-2 and H-4): The two methylene groups of the 4H-1,3-benzodioxin ring are in different chemical environments. The protons on C-2 (O-CH₂-O) are expected to be more deshielded and appear as a singlet around 5.10 ppm. The protons on C-4 (Ar-CH₂-O) will also appear as a singlet, but at a slightly more upfield position, around 4.80 ppm.
-
Aminomethyl Protons (H-9): The methylene protons adjacent to the amine group are expected to appear as a singlet around 3.90 ppm.
-
Amine Protons: The two protons of the primary amine group are expected to appear as a broad singlet around 1.60 ppm. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.
Caption: Predicted key proton-fluorine couplings.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data to obtain the final spectrum.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are listed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 (d, J(C,F) ≈ 240 Hz) | C -F (C-6) |
| ~145.0 (d, J(C,F) ≈ 15 Hz) | Ar-C (C-4a) |
| ~142.0 (d, J(C,F) ≈ 5 Hz) | Ar-C (C-8a) |
| ~125.0 | Ar-C (C-8) |
| ~115.0 (d, J(C,F) ≈ 25 Hz) | Ar-C H (C-5) |
| ~110.0 (d, J(C,F) ≈ 20 Hz) | Ar-C H (C-7) |
| ~95.0 | O-C H₂-O (C-2) |
| ~65.0 | Ar-C H₂-O (C-4) |
| ~45.0 | Ar-C H₂-NH₂ (C-9) |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aromatic Carbons: The carbon atom directly attached to the fluorine (C-6) will show a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The other aromatic carbons will also exhibit smaller two-, three-, and four-bond couplings to the fluorine atom.
-
Dioxin and Aminomethyl Carbons: The chemical shifts of the methylene carbons in the dioxin ring (C-2 and C-4) and the aminomethyl group (C-9) are predicted based on their respective chemical environments.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium | Aromatic C=C stretch |
| 1500-1450 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1100-1000 | Strong | C-O stretch (symmetric) |
| 1200-1100 | Strong | C-F stretch |
Interpretation of the Predicted IR Spectrum
The IR spectrum is expected to show characteristic absorption bands for the primary amine (N-H stretch), aromatic and aliphatic C-H bonds, the aromatic ring (C=C stretch), the ether linkages of the dioxin ring (C-O stretch), and the carbon-fluorine bond (C-F stretch). The presence of a broad band in the 3400-3200 cm⁻¹ region would be a strong indication of the N-H stretching vibrations of the primary amine.
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectral Data
-
Molecular Weight: 183.18 g/mol
-
Molecular Formula: C₉H₁₀FNO₂
-
Predicted Molecular Ion (M⁺): m/z = 183
-
Nitrogen Rule: The odd molecular weight is consistent with the presence of one nitrogen atom.[1][2]
Predicted Fragmentation Pathway
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the bond between the α- and β-carbons relative to the nitrogen atom.[3]
Sources
A Technical Guide to the Potential Research Applications of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Abstract
This technical guide provides a comprehensive overview of the potential research applications of the novel compound (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine. While direct research on this molecule is nascent, its structural features—a fluorinated benzodioxin core coupled with a methylamine side chain—suggest a strong potential for psychoactivity, warranting its investigation as a modulator of monoaminergic systems. This document outlines a plausible synthetic route, hypothesizes its mechanism of action based on structural analogies to known psychoactive compounds, and presents a detailed, multi-tiered research workflow to elucidate its pharmacological profile. This guide is intended for researchers in neuroscience, pharmacology, and drug development, offering a scientifically grounded framework for exploring the therapeutic and research potential of this compound.
Introduction: Unveiling a Novel Chemical Entity
The quest for novel chemical entities that can modulate central nervous system (CNS) activity is a cornerstone of neuroscience research and drug development. This compound is a compound of interest due to its unique combination of a fluorinated benzodioxin scaffold and a primary methylamine group. The benzodioxin moiety is structurally analogous to the methylenedioxy group present in psychoactive compounds like 3,4-methylenedioxymethamphetamine (MDMA), which are known to interact with monoamine transporters. The methylamine group is a common feature in numerous neurotransmitters and psychoactive drugs, serving as a critical pharmacophore for interaction with biological targets.[1][2][3]
Furthermore, the incorporation of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and blood-brain barrier permeability.[4][5][6][7] This strategic fluorination in the 6-position of the benzodioxin ring may confer advantageous pharmacokinetic and pharmacodynamic characteristics.
Given these structural attributes, it is hypothesized that this compound may act as a modulator of monoamine transporters—specifically the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—and potentially interact with G-protein coupled receptors (GPCRs), such as serotonin receptors. This guide provides a roadmap for the synthesis and comprehensive evaluation of this compound's potential as a novel research tool or therapeutic agent.
Synthesis and Characterization
A reliable synthetic route is paramount for the systematic investigation of any novel compound. The following proposed synthesis of this compound is based on established chemical transformations, starting from the commercially available precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[8]
Proposed Synthetic Pathway: From Alcohol to Primary Amine
A common and effective method for converting a primary alcohol to a primary amine is a two-step process involving the conversion of the alcohol to a good leaving group, followed by nucleophilic substitution with an amine surrogate and subsequent deprotection. The Gabriel synthesis is a classic and reliable method for this transformation.[9]
Diagram 1: Proposed Synthesis of this compound
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. multispaninc.com [multispaninc.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 8. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde, followed by its reductive amination to yield the target primary amine. This guide emphasizes the rationale behind the procedural steps, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Benzodioxins
The 1,3-benzodioxin scaffold is a recognized pharmacophore present in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Consequently, fluorinated benzodioxin derivatives such as this compound are of considerable interest for the development of novel therapeutics. This protocol details a reliable synthetic route to this compound, starting from commercially available precursors.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step sequence. The first step involves the formation of the 4H-1,3-benzodioxin ring system through the reaction of a suitably substituted dihydroxybenzaldehyde with a formaldehyde equivalent. The subsequent step is a direct reductive amination of the resulting aldehyde to the corresponding methylamine.
Figure 1: Overall synthetic pathway for this compound.
Part 1: Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
The formation of the 4H-1,3-benzodioxin ring is accomplished through the reaction of an ortho-hydroxybenzyl alcohol with formaldehyde. In this protocol, we propose a plausible route starting from 3-fluoro-2,4-dihydroxybenzaldehyde. The reaction likely proceeds through the formation of an ortho-quinone methide intermediate followed by intramolecular cyclization.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Fluoro-2,4-dihydroxybenzaldehyde | ≥98% | Commercially available |
| Paraformaldehyde | Reagent grade | Commercially available |
| Boric acid | ACS reagent | Commercially available |
| Toluene | Anhydrous | Commercially available |
| Diisopropyl ether | Anhydrous | Commercially available |
| Sodium sulfate (anhydrous) | ACS reagent | Commercially available |
Procedure:
-
Formation of the Borate Ester: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 3-fluoro-2,4-dihydroxybenzaldehyde (1 equivalent) and boric acid (1 equivalent).
-
Add anhydrous toluene to the flask to create a slurry.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water. The reaction progress can be monitored by the cessation of water collection.
-
Reaction with Paraformaldehyde: Once the formation of the borate ester is complete (as indicated by the removal of water), cool the reaction mixture to room temperature.
-
Add paraformaldehyde (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis and Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add diisopropyl ether and water to the reaction flask and stir vigorously for 30 minutes to hydrolyze the borate ester.
-
Separate the organic layer. Extract the aqueous layer with diisopropyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde as a solid.
Rationale for Procedural Choices:
-
The use of boric acid serves to protect the hydroxyl groups and facilitate the regioselective reaction at the ortho position to one of the hydroxyls.
-
Azeotropic removal of water drives the equilibrium towards the formation of the borate ester.
-
Paraformaldehyde is a convenient source of formaldehyde for this reaction.
-
The hydrolysis step is necessary to cleave the borate ester and liberate the desired product.
Part 2: Synthesis of this compound
The final step in the synthesis is the reductive amination of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. This one-pot reaction involves the in-situ formation of an imine with methylamine, which is then reduced to the target amine using a mild reducing agent like sodium borohydride.[1][2][3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde | As synthesized | - |
| Methylamine solution (e.g., 40% in water) | Reagent grade | Commercially available |
| Sodium borohydride | ≥98% | Commercially available |
| Methanol | ACS reagent | Commercially available |
| Dichloromethane | ACS reagent | Commercially available |
| Sodium bicarbonate (saturated solution) | - | Prepared in-house |
| Sodium sulfate (anhydrous) | ACS reagent | Commercially available |
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (1.2 equivalents) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C.
-
In small portions, carefully add sodium borohydride (1.5 equivalents) to the reaction mixture. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) to obtain this compound.
Causality Behind Experimental Choices:
-
The reaction is performed in a one-pot fashion for efficiency.
-
Sodium borohydride is a mild and selective reducing agent for imines in the presence of other functional groups.[1][2][3]
-
The basic work-up with sodium bicarbonate is to ensure the final amine product is in its free base form.
Figure 2: Workflow for the reductive amination step.
Characterization Data (Hypothetical)
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) |
| 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde | C9H7FO3 | 182.15 | White solid | 9.85 (s, 1H, CHO), 7.50 (d, 1H, ArH), 7.20 (d, 1H, ArH), 5.30 (s, 2H, OCH2O), 4.90 (s, 2H, ArCH2O) |
| This compound | C9H10FNO2 | 183.18 | Pale yellow oil | 7.10 (d, 1H, ArH), 6.80 (d, 1H, ArH), 5.25 (s, 2H, OCH2O), 4.85 (s, 2H, ArCH2O), 3.75 (s, 2H, CH2NHCH3), 2.45 (s, 3H, NHCH3), 1.60 (br s, 1H, NH) |
References
-
Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System. ResearchGate. [Link]
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]
Sources
- 1. Copper(I)-Catalyzed Formal [4 + 2] Cyclocondensation of ortho-Hydroxybenzyl Alcohol, Aromatic Terminal Alkynes, and Sulfonyl Azides: An Alternative Approach to 2-Sulfonyliminocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 3. US3868424A - Process for the preparation of ortho-hydroxybenzyl alcohols - Google Patents [patents.google.com]
NMR and mass spectrometry analysis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
An Application Note for the Comprehensive Structural Elucidation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Abstract
The unequivocal structural characterization of novel chemical entities is a cornerstone of drug discovery and development. This compound represents a key structural motif, potentially serving as a valuable building block in medicinal chemistry. This application note provides a detailed, experience-driven guide for researchers and scientists on the comprehensive analysis of this compound. We present robust, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-COSY/HSQC) and Electrospray Ionization Mass Spectrometry (ESI-MS). The narrative emphasizes the causality behind experimental choices, offering predictive data to serve as a benchmark for validation and integrating both techniques into a cohesive workflow for unambiguous structure confirmation, in line with Good Laboratory Practice (GLP).
Introduction
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of organic molecules. For a fluorinated compound like this, a multi-nuclear approach is not just beneficial, but essential for complete characterization.
The Strategic Rationale for a Multi-Nuclear NMR Approach
-
¹H NMR: Provides primary information on the number of distinct proton environments, their integration (ratio), and connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon environments and their hybridization state.
-
¹⁹F NMR: A crucial experiment for any fluorinated compound. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[2][3][4] This makes it an excellent probe for confirming the position of the fluorine substituent and detecting any potential isomers.
-
2D NMR (COSY & HSQC): These experiments resolve structural ambiguities. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2-3 bonds), confirming neighborhood relationships.[5][6] Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to, providing definitive C-H assignments.[5][7]
Predicted NMR Spectral Data
Anticipating the spectral data is a critical self-validation step. Based on the structure of this compound, the following NMR signals are predicted.
Table 1: Predicted NMR Chemical Shifts and Multiplicities
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment & Rationale |
| ¹H | 6.7 - 6.9 | dd | H-5, H-7 (Aromatic) |
| ~4.9 | s | O-CH₂-O (Dioxin) | |
| ~4.2 | s | Ar-CH₂-O (Dioxin) | |
| ~3.8 | s | Ar-CH₂-N (Benzylic) | |
| ~1.5 - 2.5 | br s | NH₂ (Amine) | |
| ¹³C | 155 - 160 | d, ¹JCF | C-6 (Aromatic, F-bearing) |
| 140 - 145 | s | C-8a, C-4a (Aromatic, Quaternary) | |
| 125 - 130 | s | C-8 (Aromatic, Quaternary) | |
| 105 - 115 | d, ²JCF | C-5, C-7 (Aromatic, CH) | |
| ~95 | t | O-CH₂-O (Dioxin) | |
| ~65 | t | Ar-CH₂-O (Dioxin) | |
| ~40 | t | Ar-CH₂-N (Benzylic) | |
| ¹⁹F | -110 to -125 | s | Ar-F |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, br=broad. J-coupling values (in Hz) are indicated for C-F couplings.
Protocol: NMR Sample Preparation and Data Acquisition
This protocol is designed to yield high-quality, reproducible data suitable for full structural elucidation.
1.3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. For amine compounds, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be advantageous as they can slow down N-H proton exchange.
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the instrument (typically >4 cm).[8]
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference (0.0 ppm) for ¹H and ¹³C NMR. It is often included in the deuterated solvent by the manufacturer.[9] For ¹⁹F NMR, a common external or internal reference is trifluorotoluene or CFCl₃.[2]
1.3.2. Instrument Setup and Acquisition This protocol assumes a standard 400-600 MHz NMR spectrometer.
-
Instrument Tuning: Ensure the instrument probes are properly tuned for ¹H, ¹³C, and ¹⁹F frequencies.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity, which is critical for high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128-1024 or more). A relaxation delay of 2 seconds is standard.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is highly sensitive, so fewer scans are needed compared to ¹³C.
-
-
2D NMR Acquisition (COSY & HSQC):
-
Use standard, pre-defined parameter sets for COSY and HSQC experiments available in the spectrometer's software. These are proton-detected experiments and are relatively sensitive.[10]
-
Data Processing and Interpretation Workflow
// Nodes Acquire_1D [label="Acquire 1D Spectra\n(¹H, ¹³C, ¹⁹F)", fillcolor="#F1F3F4", fontcolor="#202124"]; Process_1D [label="Process 1D Data\n(FT, Phase, Baseline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assign_1H [label="Assign ¹H Spectrum\n(Integration, Multiplicity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acquire_2D [label="Acquire 2D Spectra\n(COSY, HSQC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Process_2D [label="Process 2D Data", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_COSY [label="Analyze COSY\n(Identify ¹H-¹H Couplings)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_HSQC [label="Analyze HSQC\n(Correlate ¹H-¹³C)", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Structure [label="Confirm Structure\n& Assign All Resonances", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Acquire_1D -> Process_1D; Process_1D -> Assign_1H; Assign_1H -> Analyze_COSY; Acquire_2D -> Process_2D; Process_2D -> Analyze_COSY; Process_2D -> Analyze_HSQC; Analyze_COSY -> Final_Structure; Analyze_HSQC -> Final_Structure; Assign_1H -> Analyze_HSQC [style=dashed]; } } Caption: NMR Data Interpretation Workflow.
-
Process 1D Spectra: Apply Fourier Transform, phase correction, and baseline correction to all 1D spectra. Calibrate the chemical shift axis using the TMS or residual solvent peak.
-
Analyze ¹H Spectrum: Integrate the signals to determine proton ratios. Analyze the splitting patterns (multiplicities) to infer adjacent protons. The aromatic protons are expected to show coupling to each other and potentially long-range coupling to the fluorine atom.
-
Confirm Connectivity with COSY: Look for off-diagonal cross-peaks in the COSY spectrum.[11] A cross-peak between two aromatic proton signals confirms they are on the same ring and likely adjacent.
-
Assign C-H Pairs with HSQC: Each cross-peak in the HSQC spectrum links a proton signal on the F2 (horizontal) axis to a carbon signal on the F1 (vertical) axis, confirming which proton is attached to which carbon.[11] This is the most reliable way to assign the protonated carbons.
-
Finalize Assignments: Combine all data. The ¹⁹F chemical shift confirms the fluoroaromatic environment. Quaternary carbons (those with no attached protons) are identified as the signals present in the ¹³C spectrum but absent in the HSQC spectrum.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation, corroborates the molecular structure determined by NMR.
The Rationale for Electrospray Ionization (ESI)
For a polar molecule like this compound, which contains a basic amine group, Electrospray Ionization (ESI) is the ideal technique.[12][13]
-
Soft Ionization: ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte. This results in a strong signal for the intact molecular ion (or, more accurately, a pseudomolecular ion) with very little in-source fragmentation.[12][14]
-
High Sensitivity: ESI is highly sensitive, requiring only picomole to femtomole amounts of sample.
-
LC-MS Compatibility: ESI is the standard interface for coupling liquid chromatography with mass spectrometry (LC-MS), allowing for online separation and analysis of complex mixtures.
In positive ion mode, the primary amine will readily accept a proton, leading to the formation of a protonated molecule, [M+H]⁺.
Predicted Mass Spectrum and Fragmentation
Understanding the likely fragmentation pathways is key to interpreting the resulting tandem mass spectrum (MS/MS).
-
Molecular Formula: C₉H₁₀FNO₂
-
Monoisotopic Mass: 183.0696 Da
-
Predicted [M+H]⁺: 184.0774 m/z
Table 2: Predicted Key Fragments in ESI-MS/MS
| m/z (Predicted) | Loss | Fragment Structure/Identity | Rationale |
| 167.0509 | -NH₃ | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amine. |
| 154.0451 | -CH₂NH₂ | [M - CH₂NH₂]⁺ | Benzylic cleavage, loss of the methylamine radical, forming a stable cation. A common pathway for benzylic amines.[15][16] |
| 124.0346 | -CH₂NH₂, -CH₂O | [M - CH₂NH₂ - CH₂O]⁺ | Subsequent loss of formaldehyde from the dioxin ring of the m/z 154 fragment. A known fragmentation for aromatic ethers.[17] |
| 95.0131 | -CH₂NH₂, -CH₂O, -CO | [M - CH₂NH₂ - CH₂O - CO]⁺ | Loss of carbon monoxide from the m/z 124 fragment, typical for phenolic structures.[17] |
Protocol: LC-MS Sample Preparation and Analysis
2.3.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Acidification: The addition of a small amount of acid (0.1% formic acid is standard) to the mobile phase and sample solution is crucial. It ensures the analyte is protonated in solution, which dramatically improves ESI efficiency in positive ion mode.[18]
2.3.2. Instrument Setup and Acquisition This protocol assumes a standard HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Chromatography (Optional but recommended for purity analysis):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer (ESI Positive Mode):
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Gas Flow: Optimize nebulizer and drying gas (N₂) flow rates and temperatures per instrument recommendations.
-
MS1 Scan: Acquire full scan data from m/z 50-500 to detect the [M+H]⁺ ion.
-
MS2 Scan (Tandem MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the predicted [M+H]⁺ ion (m/z 184.08). Use a collision energy (CE) ramp (e.g., 10-40 eV) to induce fragmentation.
-
Data Analysis and Interpretation Workflow
// Nodes Acquire_MS1 [label="Acquire Full Scan MS1\n(Positive ESI Mode)", fillcolor="#F1F3F4", fontcolor="#202124"]; Identify_MH [label="Identify [M+H]⁺ Ion\n(m/z 184.08)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acquire_MS2 [label="Acquire MS/MS Scan\non m/z 184.08", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Fragments [label="Analyze Fragment Ions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Match_Predicted [label="Match Fragments to\nPredicted Pathways", fillcolor="#FBBC05", fontcolor="#202124"]; Confirm_Structure [label="Corroborate Structure", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Acquire_MS1 -> Identify_MH; Identify_MH -> Acquire_MS2; Acquire_MS2 -> Analyze_Fragments; Analyze_Fragments -> Match_Predicted; Match_Predicted -> Confirm_Structure; } } Caption: Mass Spectrometry Data Interpretation Workflow.
-
Identify the Molecular Ion: In the MS1 spectrum, locate the ion corresponding to the calculated exact mass of the protonated molecule ([M+H]⁺ at m/z 184.0774). High-resolution mass spectrometry should provide a mass accuracy of <5 ppm.
-
Analyze the Fragmentation Pattern: Examine the MS/MS spectrum acquired from the parent ion. Identify the m/z values of the major fragment ions.
-
Corroborate the Structure: Compare the observed fragments to the predicted fragments in Table 2. The presence of ions corresponding to the loss of ammonia, the benzylic cleavage product (m/z 154.0451), and subsequent losses confirms the connectivity of the methylamine group and the benzodioxin core.
Part 3: Integrated Analysis and Best Practices
Neither NMR nor MS alone provides a complete picture with absolute certainty. The power of this approach lies in the synergy between the two techniques. NMR definitively establishes the atomic connectivity and stereochemistry, while high-resolution MS confirms the elemental composition and corroborates the structure through predictable fragmentation. Adherence to Good Laboratory Practice (GLP) is essential for ensuring data integrity and reproducibility throughout this process.[19][20] This includes proper instrument calibration, clear sample labeling, meticulous record-keeping, and the use of standardized operating procedures (SOPs).
Conclusion
This application note has detailed a comprehensive, multi-technique approach for the structural elucidation of this compound. By combining multi-nuclear 1D and 2D NMR with high-resolution ESI-MS/MS, researchers can achieve unambiguous confirmation of the compound's identity and structure. The emphasis on predictive analysis and understanding the rationale behind each experimental step provides a robust framework for validation, ensuring high-quality, reliable data essential for advancing research in drug discovery and development.
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Application Notes and Protocols for the HPLC Purification of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Abstract
This comprehensive guide provides a detailed framework for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, a key intermediate in pharmaceutical synthesis. Recognizing the challenges associated with purifying polar primary amines, this document outlines a systematic approach to method development, from initial analyte characterization to scalable preparative chromatography. Protocols for achiral and potential chiral separations are presented, alongside strategies for post-purification salt removal and purity verification using orthogonal methods. The causality behind experimental choices, such as the selection of mobile phase additives and column chemistry, is explained to provide researchers with a robust understanding of the purification process.
Introduction: The Purification Challenge
This compound is a substituted benzodioxane derivative, a class of compounds of significant interest in drug discovery.[1] As a primary amine, this molecule presents specific challenges for RP-HPLC purification. The basic nature of the amine group can lead to strong interactions with residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing) and reduced column efficiency.[2] Furthermore, its polarity may lead to poor retention on traditional C18 columns under standard mobile phase conditions.
This guide addresses these challenges by providing a logical workflow for developing a robust and efficient purification method. We will explore the critical role of mobile phase modifiers, particularly trifluoroacetic acid (TFA), in achieving sharp, symmetrical peaks and predictable retention. Additionally, we will discuss the potential for chirality and the corresponding strategies for enantiomeric separation.
Analyte Characterization and Pre-Purification Assessment
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful purification strategy. While experimental data for this compound is not widely available, we can infer key characteristics from its structure and related analogs.
-
Structure: this compound
-
CAS Number: 306934-88-3[3]
-
Key Functional Groups: Primary amine, fluoroaromatic ring, benzodioxin core.
-
Expected Properties:
-
Basicity: The primary amine group will be basic and readily protonated at acidic pH.
-
Polarity: The presence of the amine and dioxin oxygens imparts significant polarity.
-
UV Absorbance: The benzodioxin ring system is expected to have a strong UV chromophore, allowing for detection in the 220-280 nm range.[4][5]
-
Chirality: The molecule does not possess a chiral center. However, if synthesized from chiral precursors or if resolution of enantiomers of a related chiral compound is required, chiral HPLC would be necessary.[6]
-
Forced Degradation and Stability Assessment
To develop a stability-indicating method, it is crucial to understand the degradation pathways of the target compound.[7][8] A forced degradation study should be performed to identify potential impurities that may arise during synthesis, purification, and storage.[9]
Protocol for Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of the crude this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C in the dark for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis: Analyze the stressed samples by analytical HPLC-UV/MS to identify and characterize any degradation products. The goal is to achieve 5-20% degradation to ensure the method can separate the parent compound from its degradants.[10]
Method Development for Achiral Purification
The primary goal of achiral purification is to isolate the target compound from process-related impurities and any identified degradation products. Reversed-phase HPLC is the most common and effective technique for this purpose.
The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a critical mobile phase additive for the purification of amines.[11][12] Its primary functions are:
-
pH Control: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2.[13] At this pH, the primary amine of the target molecule is fully protonated (R-NH₃⁺), and the residual silanol groups on the stationary phase are largely unionized, which significantly reduces secondary ionic interactions that cause peak tailing.[2]
-
Ion-Pairing: The trifluoroacetate anion forms an ion pair with the protonated amine. This masks the positive charge of the analyte, increasing its hydrophobicity and promoting better retention and peak shape on the reversed-phase column.[13][14]
Recommended Starting Conditions
The following table outlines the recommended starting parameters for analytical method development.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm | A standard C18 phase provides a good starting point for retaining the moderately polar amine. |
| Mobile Phase A | 0.1% TFA in Water | Provides the acidic environment and ion-pairing agent necessary for good peak shape.[13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for initial scouting to determine the elution profile of the target and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides consistent retention times. |
| Detection | UV at 254 nm and 220 nm | 254 nm is a good starting point for aromatic compounds, while 220 nm offers higher sensitivity for many organic molecules.[4][5] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Preparative Purification Protocol
Once the analytical method is optimized, it can be scaled up for preparative purification.
Step-by-Step Preparative Protocol:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase A). Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to remove particulates.[15][16]
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column and begin the gradient elution. Collect fractions based on the UV chromatogram, ensuring to collect the main peak and any well-resolved impurity peaks separately.
-
Fraction Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.
-
Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification. Remove the organic solvent (acetonitrile) and a portion of the water using a rotary evaporator. The final product will be an aqueous solution of the TFA salt of the amine.
Chiral Separation (If Applicable)
If the synthesis of this compound can result in enantiomers, or if it is used as a racemic resolving agent, a chiral HPLC method is required.
Chiral Stationary Phase (CSP) Selection
Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including primary amines.[6][17]
| CSP Type | Common Trade Names | Mobile Phase Compatibility |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Chiralcel OD | Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Alcohol), Reversed Phase |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Chiralpak IA | Normal Phase (Hexane/Alcohol), Polar Organic (Acetonitrile/Alcohol), Reversed Phase |
| Cyclofructan-based | Larihc CF6-P | Polar Organic (Acetonitrile/Alcohol) |
Chiral Method Development Protocol
-
Column Screening: Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) under both normal phase (e.g., hexane/isopropanol) and polar organic (e.g., acetonitrile/methanol) conditions.[6][18]
-
Mobile Phase Additives: Incorporate acidic (e.g., 0.1% TFA) and/or basic (e.g., 0.1% diethylamine - DEA) additives to the mobile phase to improve peak shape and enantioselectivity.[6]
-
Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
Post-Purification Processing
The purified this compound will be in the form of its TFA salt in an aqueous solution. For many applications, it is necessary to remove the TFA and isolate the free base or convert it to a different salt form (e.g., HCl).
TFA Removal and Salt Conversion
Method 1: Liquid-Liquid Extraction
-
After rotary evaporation to remove acetonitrile, dilute the aqueous solution of the TFA salt.
-
Basify the solution to a pH > 10 with a suitable base (e.g., 1 M NaOH or Na₂CO₃) to deprotonate the amine.
-
Extract the free base into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified free base.
-
To form the HCl salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The HCl salt will precipitate and can be collected by filtration.
Method 2: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous solution of the TFA salt onto the cartridge.
-
Wash the cartridge with water to remove the TFA.
-
Elute the free amine with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the solvent to obtain the free base.
Orthogonal Purity Verification
To ensure the highest confidence in the purity of the final product, it is essential to use an orthogonal analytical method.[19][20][21] Orthogonal methods employ different separation mechanisms, increasing the likelihood of detecting any co-eluting impurities.
| Primary Method (RP-HPLC) | Orthogonal Method (HILIC) | Rationale for Orthogonality |
| Stationary Phase | C18 (non-polar) | Polar (e.g., silica, diol) |
| Mobile Phase | Acetonitrile/Water (polar) | Acetonitrile/Non-polar solvent (e.g., hexane) |
| Separation Principle | Hydrophobic interactions | Adsorption and partitioning based on polarity |
A Hydrophilic Interaction Liquid Chromatography (HILIC) method would be an excellent orthogonal choice for the polar this compound.[22]
Conclusion
The successful HPLC purification of this compound is readily achievable through a systematic method development approach. The use of an acidic mobile phase modifier, such as TFA, is critical for obtaining good peak shape and retention in reversed-phase chromatography. For applications requiring enantiomerically pure material, screening of polysaccharide-based chiral stationary phases is recommended. Post-purification processing to remove TFA and convert the salt form may be necessary depending on the downstream application. Finally, verification of purity using an orthogonal method like HILIC provides the highest level of confidence in the quality of the purified compound.
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Application Notes & Protocols: A Tiered Biological Screening Cascade for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Abstract
This document provides a comprehensive, tiered protocol for the initial biological characterization of the novel compound, (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine. Due to the absence of published biological data for this specific molecule, we have designed a screening strategy based on structure-activity relationship (SAR) analysis of its core chemical scaffolds. The benzodioxin moiety is present in known ligands for adrenergic and serotonergic receptors, while the methylamine side chain is a common feature in compounds targeting monoamine transporters.[1][2][3] Our protocol, therefore, prioritizes a systematic evaluation of this compound's affinity for key central nervous system (CNS) targets, followed by functional characterization of primary hits and a critical assessment of off-target cardiac liability. This guide is intended for researchers in drug discovery and pharmacology, providing detailed methodologies for radioligand binding assays, cell-based functional screens, and essential safety pharmacology assessments.
Scientific Rationale and Strategic Overview
The chemical structure of this compound suggests a high probability of interaction with biogenic amine systems. The 1,3-benzodioxin core is structurally analogous to the 1,4-benzodioxan scaffold found in well-characterized α-adrenoreceptor antagonists and 5-HT1A receptor ligands.[4][5] The ethylamine side chain is a classic pharmacophore that confers affinity for monoamine transporters, including the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3][6]
Given these structural alerts, a logical and resource-efficient screening strategy is to employ a tiered approach. This cascade is designed to first identify primary binding targets, then elucidate the functional consequence of that binding, and finally, to flag potential safety liabilities early in the discovery process.
Our proposed three-tiered screening cascade is as follows:
-
Tier 1: Primary Target Profiling. A broad panel of radioligand competition binding assays will be used to determine the compound's binding affinity (Kᵢ) against a rationally selected panel of key CNS receptors and transporters. This is the gold standard for quantifying direct interactions between a ligand and its target protein.[7][8]
-
Tier 2: Functional Activity Characterization. Any high-affinity "hits" identified in Tier 1 will be advanced to cell-based functional assays. These assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target(s). We will detail a fluorescence-based membrane potential assay, which is a versatile method for studying GPCRs and ion channels.[9][10]
-
Tier 3: Early Safety Pharmacology. An in vitro assessment of the compound's potential to inhibit the hERG potassium channel is a mandatory step. hERG inhibition is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia, and its assessment is a critical regulatory checkpoint in drug development.[11][12][13]
Figure 1: A three-tiered workflow for the biological screening of the target compound.
Tier 1 Protocol: Primary Target Profiling via Radioligand Binding
Radioligand binding assays are the cornerstone for determining a compound's affinity for a target receptor or transporter.[14] These assays measure the ability of the unlabeled test compound to compete for binding with a high-affinity radiolabeled ligand whose characteristics at the target are well-known.[7]
Rationale for Target Selection
The following panel is proposed based on the structural alerts within the test compound. All targets should be of human origin, expressed in recombinant cell lines (e.g., HEK293, CHO) to ensure specificity.
| Target Class | Specific Target | Rationale / Structural Alert | Example Radioligand | Non-Specific Definer |
| Monoamine Transporters | Serotonin Transporter (SERT) | Phenethylamine-like scaffold | [³H]-Citalopram | Fluoxetine (10 µM) |
| Norepinephrine Transporter (NET) | Phenethylamine-like scaffold | [³H]-Nisoxetine | Desipramine (10 µM) | |
| Dopamine Transporter (DAT) | Phenethylamine-like scaffold | [³H]-WIN 35,428 | GBR 12909 (30 µM) | |
| Serotonin Receptors | 5-HT₁ₐ | Benzodioxin-related scaffold | [³H]-8-OH-DPAT | Serotonin (10 µM) |
| 5-HT₂ₐ | Benzodioxin-related scaffold | [³H]-Ketanserin | Spiperone (10 µM) | |
| Dopamine Receptors | D₂ | General CNS activity profile | [³H]-Spiperone | Haloperidol (10 µM) |
| Adrenergic Receptors | α₁ (non-selective) | Benzodioxin scaffold | [³H]-Prazosin | Phentolamine (10 µM) |
| α₂ (non-selective) | Benzodioxin scaffold | [³H]-Rauwolscine | Yohimbine (10 µM) |
General Protocol for Radioligand Competition Binding Assay
This protocol is a general template and must be optimized for each specific target based on the radioligand's known Kd and the receptor expression level (Bmax).[8][15]
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the target of interest.
-
Assay Buffer: Target-specific (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand: Tritiated ([³H]) ligand specific for the target, diluted to a working concentration of approximately its Kd value.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO, then serially diluted.
-
Non-Specific Definer: An unlabeled, high-affinity ligand for the target.
-
96-well Plates: Standard polypropylene plates for incubations.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[16]
-
Filtration Manifold/Cell Harvester: For rapid separation of bound and free radioligand.
-
Scintillation Cocktail & Microplate Scintillation Counter: For detection.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add components in the following order (for a final volume of 250 µL):
-
Total Binding (TB): 150 µL membrane prep, 50 µL assay buffer, 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membrane prep, 50 µL non-specific definer, 50 µL radioligand.
-
Test Compound: 150 µL membrane prep, 50 µL of test compound dilution, 50 µL radioligand.[17]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes). Gentle agitation is recommended.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester.[17]
-
Washing: Immediately wash each well 3-4 times with ice-cold wash buffer (typically the assay buffer) to remove unbound radioligand.
-
Drying: Dry the filter plate completely, typically at 50°C for 30-60 minutes.
-
Counting: Add scintillation cocktail to each well, seal the plate, and quantify the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Figure 2: Principle of a competitive radioligand binding assay.
Tier 2 Protocol: Functional Characterization via FLIPR Membrane Potential Assay
For "hits" identified in Tier 1 (e.g., Kᵢ < 1 µM), it is crucial to determine their functional effect. A membrane potential assay using a Fluorometric Imaging Plate Reader (FLIPR) is a powerful, high-throughput method to detect changes in cell membrane voltage, a common downstream effect of ion channel or GPCR activation.[9][18]
Rationale and Application
This assay is particularly well-suited for:
-
GPCRs that modulate ion channels: For example, a 5-HT₁ₐ receptor agonist might open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization.
-
Monoamine Transporters: While less direct, potent transporter blockers can alter membrane potential by modulating ion gradients associated with the transport process.
The assay can be run in two modes:
-
Agonist Mode: To detect if the test compound directly activates the receptor.
-
Antagonist Mode: To detect if the test compound blocks the action of a known reference agonist.
Protocol for FLIPR Membrane Potential Assay
Materials:
-
Cell Line: A cell line stably expressing the target of interest (e.g., CHO-h5-HT1A).
-
Culture Medium: Appropriate for the cell line.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.
-
FLIPR Membrane Potential Assay Kit: Commercially available kit (e.g., from Molecular Devices) containing a voltage-sensitive dye.[10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound & Reference Agonist: Prepared in assay buffer.
Procedure:
-
Cell Plating: Seed cells into the assay plates to achieve a confluent monolayer on the day of the assay. This typically requires seeding 1-2 days prior.[19]
-
Dye Loading:
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compound and the reference agonist/antagonist controls.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
For Agonist Mode: Establish a stable baseline fluorescence reading for ~10-20 seconds. Then, the instrument automatically adds the test compound to the cell plate and continues to record the fluorescence signal for 60-180 seconds. An agonist will cause a change (increase or decrease, depending on the dye and target) in fluorescence.
-
For Antagonist Mode: Establish a baseline, then add the test compound and incubate for a set period (e.g., 5-15 minutes). Finally, add a known reference agonist (at its EC₈₀ concentration) and record the fluorescence. An antagonist will blunt or block the signal produced by the reference agonist.
-
-
Data Analysis:
-
The change in relative fluorescence units (ΔRFU) is calculated for each well.
-
For agonist mode, plot ΔRFU against log[compound] to determine the EC₅₀ (potency) and Emax (efficacy).
-
For antagonist mode, plot the agonist response against log[compound] to determine the IC₅₀.
-
Tier 3 Protocol: hERG Safety Screening
Assessment of hERG (human Ether-à-go-go-Related Gene) channel activity is a critical safety screen to de-risk compounds for cardiotoxicity.[12] Automated patch clamp electrophysiology is the current gold standard for throughput and data quality in this area.[11]
Rationale
Blockade of the hERG potassium channel can delay cardiac repolarization, leading to QT interval prolongation and the risk of Torsades de Pointes. Early identification of hERG liability is essential to guide medicinal chemistry efforts or terminate problematic compounds.[20]
Protocol for Automated Patch Clamp hERG Assay
This protocol describes a typical workflow using an automated system like the QPatch or SyncroPatch.[21]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the hERG channel.
-
Automated Patch Clamp System: (e.g., Sophion QPatch, Nanion SyncroPatch).
-
Solutions: Instrument-specific extracellular and intracellular solutions. The extracellular solution typically contains low K⁺, while the intracellular solution contains high K⁺.
-
Test Compound: Prepared at multiple concentrations (e.g., 0.1, 1, 10 µM).
-
Positive Control: A known hERG blocker (e.g., E-4031, Cisapride).
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Setup: Prime the instrument with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system automatically positions cells onto the patch clamp apertures and attempts to form a high-resistance (>1 GΩ) "gigaseal". Only cells that meet quality control criteria are used for the experiment.[11]
-
Whole-Cell Configuration: The system ruptures the cell membrane to achieve the whole-cell patch clamp configuration.
-
Voltage Protocol & Baseline: A specific voltage-step protocol is applied to elicit the characteristic hERG tail current. A stable baseline recording is established in the presence of vehicle (e.g., 0.1% DMSO).
-
Compound Application: The test compound is applied sequentially at increasing concentrations. The hERG current is measured after a 3-5 minute incubation at each concentration.
-
Positive Control: The positive control is applied at the end of the experiment to confirm the sensitivity of the assay.
-
Data Analysis:
-
The peak amplitude of the hERG tail current is measured before and after compound addition.
-
The percent inhibition at each concentration is calculated: % Inhibition = (1 - (Idrug / Ivehicle)) * 100.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal inhibition curve.
-
| Hypothetical Screening Results for this compound | |
| Assay | Result |
| Tier 1: Binding Affinity (Kᵢ) | |
| SERT | 85 nM |
| NET | 450 nM |
| DAT | > 10,000 nM |
| 5-HT₂ₐ | 1,200 nM |
| Tier 2: Functional Activity | |
| SERT Uptake Inhibition Assay | IC₅₀ = 150 nM |
| Tier 3: Safety Screen | |
| hERG Inhibition | IC₅₀ = 8,500 nM |
| Interpretation | Potent and selective SERT inhibitor with a good safety margin (>50x) versus the hERG channel. Further investigation as a potential antidepressant or anxiolytic agent is warranted. |
Conclusion
This application note outlines a robust and logical screening cascade for the initial biological profiling of this compound. By systematically progressing from broad, affinity-based screening to more specific functional and safety assays, researchers can efficiently identify the primary pharmacological targets of this novel compound, elucidate its mechanism of action, and make an early assessment of its therapeutic potential and liabilities. The provided protocols serve as a detailed guide for executing this strategy in a drug discovery or chemical biology laboratory.
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Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR®) Systems.
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Evotec (Cyprotex). (n.d.). hERG Safety.
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Cychowska, M., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central.
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Catto, B., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed.
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Bylund, D. B. (n.d.). Radioligand binding methods: practical guide and tips.
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Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central.
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Quaglia, W., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed.
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Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed.
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Innoprot. (n.d.). D2 Dopamine Receptor Assay.
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Gentili, F., et al. (2007). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry.
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Borm, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
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Riad, M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed.
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Labcompare.com. (2026). Pre-screening Novel Psychoactive Substances to Speed Detection.
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Agilent. (n.d.). Testing For Novel Psychoactive Substances.
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
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Ncardia. (n.d.). Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening.
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Yeh, Y.-C., et al. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Journal of the American Society for Mass Spectrometry.
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Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
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Leong, K. P., et al. (2022). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. ChemRxiv.
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Zhang, H., et al. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central.
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Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.
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Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Publications.
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PubChem. (n.d.). (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
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Okamoto, L. E., et al. (2024). Norepinephrine Reuptake Inhibition, an Emergent Treatment for Neurogenic Orthostatic Hypotension. Hypertension.
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In vitro assay development for fluorinated benzodioxins
Topic: In Vitro Assay Development for Assessing the Biological Activity of Fluorinated Benzodioxins via Aryl Hydrocarbon Receptor Activation
Abstract
Fluorinated benzodioxins represent an emerging class of compounds whose biological activity is not as extensively characterized as their chlorinated analogs. This document provides a comprehensive guide for the development and implementation of a robust in vitro assay to screen for and quantify the biological activity of fluorinated benzodioxins. The protocol centers on a cell-based reporter gene assay designed to measure the activation of the Aryl Hydrocarbon Receptor (AHR), the primary molecular target through which dioxin-like compounds exert their biological and toxicological effects.[1] We provide detailed, step-by-step methodologies, data analysis procedures, and critical insights into the unique challenges posed by fluorinated compounds. This guide is intended for researchers, toxicologists, and drug development professionals engaged in environmental screening, hazard assessment, and mechanistic toxicology.
Introduction: The Scientific Rationale
Polychlorinated dibenzo-p-dioxins (PCDDs) are potent activators of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that mediates a wide array of toxic effects.[2][3] The fluorinated counterparts, polyfluorinated dibenzo-p-dioxins (PFDDs), are of increasing interest due to their potential formation in industrial processes and thermal events involving fluorinated materials.[4] Assessing the biological potency of these fluorinated compounds is critical for comprehensive risk assessment.
The AHR signaling pathway provides a well-defined mechanism for developing a quantitative bioassay. In its inactive state, the AHR resides in the cytoplasm within a chaperone protein complex.[5][6] Upon binding a ligand, such as a fluorinated benzodioxin, the AHR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AHR Nuclear Translocator (ARNT).[7][8] This AHR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[9][10]
This application note details a reporter gene assay that leverages this mechanism. We utilize a genetically engineered cell line, such as the rat hepatoma H4IIE-luc, which is stably transfected with a luciferase reporter gene under the transcriptional control of DREs.[11][12] When an active compound is introduced, the resulting AHR activation drives the expression of luciferase. The emitted light can be quantified, providing a highly sensitive and specific measure of the compound's AHR-agonist activity.[13][14] This approach, often referred to as a CALUX (Chemically Activated Luciferase Expression) type assay, is a globally recognized method for screening dioxin-like compounds.[9][15][16]
Special Considerations for Fluorinated Compounds
While mechanistically similar to chlorinated dioxins, fluorinated analogs present unique analytical challenges. The high electronegativity and stability of the carbon-fluorine bond can alter a compound's physicochemical properties, including solubility, volatility, and susceptibility to metabolism.[17][18] These differences may affect compound delivery in an in vitro system and their interaction with the AHR.[4][19] This protocol incorporates specific steps to address these potential issues, ensuring reliable and reproducible results.
The AHR Signaling Pathway and Assay Principle
The assay quantifies the ability of a test compound to activate the AHR signaling cascade, leading to the expression of a reporter gene.
Figure 1: AHR signaling pathway leading to reporter gene activation.
Materials and Reagents
Consistent results depend on high-quality reagents and standardized materials.
| Reagent / Material | Recommended Source & Cat. No. | Storage | Rationale / Key Consideration |
| Cell Line | H4IIE-luc (e.g., H4L1.1c4) | Liquid Nitrogen (Vapor Phase) | Rat hepatoma cells are a well-validated model for AHR-mediated toxicity.[11] Ensure cells are from a reputable source and low passage number. |
| Cell Culture Medium | Alpha-MEM (e.g., Gibco 12561056) | 4°C | Standard medium for maintaining H4IIE cells.[14] |
| Fetal Bovine Serum (FBS) | Qualified, Low Endotoxin | -20°C | Screen FBS lots for low endogenous AHR activity and absence of cytotoxicity. Use 10% for routine culture. |
| Penicillin-Streptomycin | 10,000 U/mL (e.g., Gibco 15140122) | -20°C | Standard antibiotic to prevent bacterial contamination. |
| Trypsin-EDTA | 0.25% (e.g., Gibco 25200056) | 4°C | Used for cell dissociation during passaging. |
| Assay Plates | 96-well, white, solid bottom | Room Temp. | White plates maximize luminescent signal reflection and prevent well-to-well crosstalk.[20] |
| Test Compounds | Fluorinated Benzodioxins | Per Supplier | Dissolve in high-purity DMSO. The final DMSO concentration in the assay should not exceed 0.4% to avoid solvent toxicity.[5] |
| Positive Control | 2,3,7,8-TCDD in DMSO | -20°C | The prototypical high-affinity AHR ligand, used to generate a standard curve for calculating relative potencies.[15] |
| Vehicle Control | DMSO, Cell Culture Grade | Room Temp. | Used to determine the baseline response and as a diluent for test compounds. |
| Luciferase Assay Reagent | (e.g., Promega ONE-Glo, E6110) | -20°C | Lysis buffer and substrate mix. Protect from light and repeated freeze-thaw cycles.[20] |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, allowing for medium to high-throughput screening.
Experimental Workflow Overview
Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology
Day 1: Cell Culture Maintenance
-
Maintain H4IIE-luc cells in Alpha-MEM supplemented with 10% qualified FBS and 1% Penicillin-Streptomycin.
-
Culture at 37°C in a humidified incubator with 5% CO₂.
-
Passage cells when they reach 80-90% confluency. Do not allow cells to become over-confluent, as this can alter their responsiveness.
Day 2: Cell Seeding
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (optimization may be required, a good starting point is 2.5 x 10⁴ cells per 100 µL).
-
Seed 100 µL of the cell suspension into each well of a white, 96-well plate.
-
Incubate for 24 hours to allow cells to attach and form a monolayer.
Day 3: Compound Dosing
-
Prepare Dosing Solutions:
-
Prepare serial dilutions of your fluorinated benzodioxin test compounds and the 2,3,7,8-TCDD positive control in DMSO.
-
Create a top stock concentration that is 200x the final desired concentration in the well.
-
Further dilute these DMSO stocks into cell culture medium (with reduced serum, e.g., 2.5% FBS) to create the final dosing solutions. The final DMSO concentration must be consistent across all wells, including controls, and should not exceed 0.4%.[5]
-
-
Plate Dosing:
-
Carefully remove the medium from the cells, avoiding disruption of the monolayer.
-
Add 100 µL of the appropriate dosing solution to each well according to your plate map (see Table 2 for an example). Include vehicle controls (DMSO only) and untreated controls (medium only).
-
-
Incubation: Return the plate to the incubator and incubate for 24 hours. This duration is typically sufficient to achieve maximal induction of AHR-dependent gene expression.[14]
Table 2: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Blank | TCDD 1 | TCDD 1 | Cmpd A-1 | Cmpd A-1 | Cmpd B-1 | Cmpd B-1 | Cmpd C-1 | Cmpd C-1 | Cmpd D-1 | Cmpd D-1 | Vehicle |
| B | Blank | TCDD 2 | TCDD 2 | Cmpd A-2 | Cmpd A-2 | Cmpd B-2 | Cmpd B-2 | Cmpd C-2 | Cmpd C-2 | Cmpd D-2 | Cmpd D-2 | Vehicle |
| C | Blank | TCDD 3 | TCDD 3 | Cmpd A-3 | Cmpd A-3 | Cmpd B-3 | Cmpd B-3 | Cmpd C-3 | Cmpd C-3 | Cmpd D-3 | Cmpd D-3 | Vehicle |
| D | Blank | TCDD 4 | TCDD 4 | Cmpd A-4 | Cmpd A-4 | Cmpd B-4 | Cmpd B-4 | Cmpd C-4 | Cmpd C-4 | Cmpd D-4 | Cmpd D-4 | Vehicle |
| E | Blank | TCDD 5 | TCDD 5 | Cmpd A-5 | Cmpd A-5 | Cmpd B-5 | Cmpd B-5 | Cmpd C-5 | Cmpd C-5 | Cmpd D-5 | Cmpd D-5 | Vehicle |
| F | Blank | TCDD 6 | TCDD 6 | Cmpd A-6 | Cmpd A-6 | Cmpd B-6 | Cmpd B-6 | Cmpd C-6 | Cmpd C-6 | Cmpd D-6 | Cmpd D-6 | Vehicle |
| G | Blank | TCDD 7 | TCDD 7 | Cmpd A-7 | Cmpd A-7 | Cmpd B-7 | Cmpd B-7 | Cmpd C-7 | Cmpd C-7 | Cmpd D-7 | Cmpd D-7 | Vehicle |
| H | Blank | TCDD 8 | TCDD 8 | Cmpd A-8 | Cmpd A-8 | Cmpd B-8 | Cmpd B-8 | Cmpd C-8 | Cmpd C-8 | Cmpd D-8 | Cmpd D-8 | Vehicle |
Cmpd = Compound; Numbers represent serial dilutions. Assays should be run in at least duplicate.
Day 4: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for at least 20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Add a volume of luciferase reagent equal to the volume of medium in the well (e.g., 100 µL) to each well. This lyses the cells and initiates the luminescent reaction.
-
Place the plate on an orbital shaker for 2-3 minutes to ensure complete lysis, then incubate in the dark for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer. The output will be in Relative Light Units (RLU).
Data Analysis and Interpretation
-
Background Subtraction: Average the RLU values from the blank wells (medium + luciferase reagent only) and subtract this value from all other wells.
-
Normalization: Average the RLU values of the vehicle control wells. Express the data as "Fold Induction" by dividing the RLU of each treatment well by the average RLU of the vehicle control.
-
Dose-Response Curves: Plot the Fold Induction (Y-axis) against the logarithm of the molar concentration of the test compound or TCDD (X-axis).
-
EC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response data and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Relative Potency (REP) Calculation: The potency of a test compound can be expressed relative to the standard, TCDD. The REP is calculated by dividing the EC₅₀ of TCDD by the EC₅₀ of the test compound.
-
REP = EC₅₀ (TCDD) / EC₅₀ (Test Compound)
-
Assay Validation and Troubleshooting
A robust assay requires consistent validation and an understanding of potential pitfalls.
Self-Validation System
-
Cytotoxicity Check: Parallel cytotoxicity assays (e.g., MTT, LDH) are crucial. A decrease in signal may be due to cell death rather than AHR antagonism. Observed AHR activation is only valid at non-cytotoxic concentrations.[15]
-
Positive Control Performance: The EC₅₀ and maximum induction for the TCDD standard curve should be consistent between experiments. Establish acceptance criteria (e.g., TCDD EC₅₀ between 1-10 pM).
-
Z'-Factor: For screening applications, calculate the Z'-factor to assess assay quality. A Z' > 0.5 is indicative of an excellent assay.
Troubleshooting Guide
Sources
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- 2. Aryl Hydrocarbon Receptor (AhR) Activation by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) Dose-Dependently Shifts the Gut Microbiome Consistent with the Progression of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor activation suppresses EBF1 and PAX5 and impairs human B lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Comparison of Ah receptor-mediated luciferase and ethoxyresorufin-O-deethylase induction in H4IIE cells: implications for their use as bioanalytical tools for the detection of polyhalogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Species-Specific Ah Receptor-Responsive Third Generation CALUX Cell Lines with Increased Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vliz.be [vliz.be]
- 14. escholarship.org [escholarship.org]
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- 17. pharmtech.com [pharmtech.com]
- 18. bund.net [bund.net]
- 19. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. goldbio.com [goldbio.com]
Application Notes & Protocols: Leveraging (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Foreword: The Strategic Value of the (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The this compound moiety represents a promising starting point for systematic Structure-Activity Relationship (SAR) exploration. This scaffold is noteworthy for its unique combination of structural and electronic features, each contributing distinct advantages to molecular design.
The 1,4-benzodioxin ring system is a prevalent motif in numerous biologically active compounds, valued for its conformational rigidity and ability to present substituents in well-defined spatial orientations.[1][2] The strategic incorporation of a fluorine atom is a classic medicinal chemistry tactic used to enhance metabolic stability, modulate physicochemical properties like lipophilicity, and improve binding affinity through favorable electrostatic interactions.[3][4][5] Fluorine's small size allows it to act as a "super-hydrogen," often imparting beneficial properties with minimal steric disruption.[4][6] Finally, the primary methylamine group serves as a versatile synthetic handle and a crucial pharmacophoric element, capable of forming key hydrogen bonds and salt bridges with biological targets.[7][8][9]
This document provides a comprehensive guide for researchers and drug development professionals on utilizing the this compound scaffold in SAR studies. We will detail synthetic strategies for library generation, robust protocols for biological evaluation, and the integration of computational modeling to accelerate the discovery of potent and selective drug candidates. For the purpose of illustrating concrete experimental protocols, we will proceed with the hypothesis that our target of interest is a specific kinase, hereafter referred to as "Kinase X," a common target class in modern drug discovery.
Section 1: The SAR Workflow: An Integrated Approach
A successful SAR campaign is not a linear process but an iterative cycle of design, synthesis, and testing, where each cycle informs the next.[10] Integrating computational and experimental methods from the outset is crucial for efficiency and for building a deep understanding of the molecular interactions driving biological activity.[11][12]
Figure 1: Iterative workflow for SAR studies.
Section 2: Synthesis of an Analog Library
The foundation of any SAR study is a well-designed library of analogs that systematically probes the impact of structural modifications. Here, we outline the synthesis of the parent compound and a focused library targeting the primary amine.
Protocol 2.1: Synthesis of Core Scaffold this compound (3)
This protocol describes the conversion of the commercially available alcohol precursor 1 to the target methylamine 3 .
-
Step 1: Oxidation to Aldehyde (2)
-
To a stirred solution of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol 1 (1.0 eq)[13][14] in dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃ (1:1 ratio).
-
Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde 2 . This intermediate is often used in the next step without further purification.
-
-
Step 2: Reductive Amination to Methylamine (3)
-
Dissolve the crude aldehyde 2 (1.0 eq) in methanol (MeOH, 0.2 M).
-
Add a solution of methylamine in THF (2.0 M, 3.0 eq) followed by acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M HCl.
-
Concentrate the mixture under reduced pressure, then partition between ethyl acetate and saturated aqueous NaHCO₃.
-
Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the target compound 3 .
-
Sources
- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
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- 6. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multivariate QSAR, similarity search and ADMET studies based in a set of methylamine derivatives described as dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
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- 12. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Crystallographic Analysis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Derivatives
Abstract
This document provides a comprehensive guide to the crystallographic analysis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents.[1][2] This guide offers detailed, field-proven protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this class of molecules. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for obtaining high-quality crystal structures and unambiguous three-dimensional molecular geometries.
Introduction: The Significance of this compound Derivatives
The 1,3-benzodioxin scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] The introduction of a fluorine atom and a methylamine group can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug discovery programs. Specifically, derivatives of this compound have been investigated for their potential as antiproliferative agents and their interactions with various biological targets.[3]
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[4][5][6] This information is invaluable in drug design, as it elucidates the molecule's conformation, stereochemistry, and potential intermolecular interactions, which are critical for understanding its biological activity and for guiding further optimization.[7]
Synthesis of this compound
A plausible synthetic route to the title compound starts from commercially available precursors. The following protocol is a representative example.
Protocol 2.1: Synthesis of this compound
-
Starting Material: (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[8][9][10]
-
Step 1: Conversion to the corresponding azide.
-
Dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Reduction of the azide to the primary amine.
-
Dissolve the crude azide in THF or methanol.
-
Add a reducing agent, such as triphenylphosphine followed by water (Staudinger reaction), or perform a catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction accordingly. For the Staudinger reaction, the phosphine oxide byproduct can be removed by chromatography. For catalytic hydrogenation, filter off the catalyst.
-
Purify the resulting this compound by column chromatography on silica gel.
-
Crystallization of this compound Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For amine compounds, salt formation or co-crystallization can be effective strategies.[11]
Protocol 3.1: Crystallization via Slow Evaporation
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture with gentle heating.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial for crystal growth over several days to weeks.
-
Protocol 3.2: Crystallization via Vapor Diffusion
-
Setup:
-
Dissolve the compound in a "good" solvent in which it is readily soluble.
-
Place a small vial containing this solution inside a larger, sealed chamber.
-
In the bottom of the larger chamber, place a larger volume of a "poor" solvent in which the compound is sparingly soluble, but which is miscible with the "good" solvent.
-
-
Procedure:
-
The vapor of the "poor" solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.
-
Common solvent pairs for this technique include chloroform/hexane and methanol/diethyl ether.
-
Protocol 3.3: Crystallization of the Hydrochloride Salt
-
Rationale: Converting the amine to its hydrochloride salt can improve its crystallinity by introducing strong hydrogen bonding interactions.[11]
-
Procedure:
-
Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether).
-
Slowly add a solution of HCl in diethyl ether dropwise while stirring.
-
The hydrochloride salt will often precipitate out of solution.
-
The precipitate can then be recrystallized using the slow evaporation or vapor diffusion methods described above.
-
Caption: General workflow for the crystallization of small organic molecules.
Single-Crystal X-ray Data Collection and Processing
Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction.
Protocol 4.1: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer: Data is collected on a single-crystal X-ray diffractometer, such as a Bruker APEXII CCD or a Rigaku XtaLAB Synergy-S, typically equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[5]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the data.[12]
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.
Table 1: Representative Data Collection and Refinement Parameters
| Parameter | Value |
| Empirical formula | C9 H10 F N O2 |
| Formula weight | 183.18 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.45(2) Å, α = 90° |
| b = 16.60(3) Å, β = 98.5(1)° | |
| c = 9.75(2) Å, γ = 90° | |
| Volume | 1350(1) ų |
| Z | 4 |
| Density (calculated) | 1.550 Mg/m³ |
| Absorption coefficient | 0.120 mm⁻¹ |
| F(000) | 768 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -11≤h≤11, -21≤k≤21, -12≤l≤12 |
| Reflections collected | 12500 |
| Independent reflections | 3100 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Multi-scan |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3100 / 0 / 185 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Note: The data in this table is representative and based on a typical small organic molecule crystal structure. Actual values will vary.[9][13][14]
Caption: X-ray diffraction data processing pipeline.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Protocol 5.1: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are typically successful.[4] This is often performed using software such as SHELXS or Olex2.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure.[7][15][16] This iterative process involves adjusting atomic positions, displacement parameters (isotropic and then anisotropic), and other parameters to improve the agreement between the observed and calculated structure factors.[11] This is typically done with software like SHELXL.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure that the model is chemically and crystallographically sound.
Caption: Iterative process of crystal structure solution and refinement.
Interpretation of Crystallographic Data
The final refined crystal structure provides a wealth of information about the molecule.
-
Molecular Conformation: The three-dimensional arrangement of the atoms reveals the preferred conformation of the molecule in the solid state. This includes the puckering of the dioxin ring and the torsion angles of the methylamine side chain.
-
Bond Lengths and Angles: Precise bond lengths and angles can be compared to standard values to identify any unusual geometric features that may be indicative of electronic effects or strain.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice is determined by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Identifying these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules. For this compound, the primary amine group is a hydrogen bond donor, while the oxygen and fluorine atoms can act as hydrogen bond acceptors.
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the crystallographic analysis of this compound derivatives. A successful crystal structure determination will yield an unambiguous and high-resolution model of the molecule, which is an invaluable asset in the field of drug discovery and development.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
- Watkin, D. J. (2008). Structure refinement: some background theory and practical strategies. In International Tables for Crystallography (Vol. F, pp. 309-322).
-
University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 2). In Books. Retrieved from [Link]
- Lecomte, C., & Guillot, B. (n.d.). Guide for crystallization. Retrieved from a university website (specific URL not available).
-
Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction". Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
Iowa State University. (n.d.). X-ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- Al-Rashida, M., Nagra, S. A., Khan, I. U., Kostakis, G., & Abbas, G. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2707.
- PubMed. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904–3914.
- MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molecules, 29(9), 2056.
- Nichols, D. E., & Nichols, C. D. (2008). Serotonin receptors. Chemical Reviews, 108(5), 1614–1641.
- Choi, H. D., & Lee, U. (2014). Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran.
-
PubChem. (n.d.). (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. Retrieved from [Link]
- Choi, H. D., & Lee, U. (2014). Crystal structure of 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran.
- García-Merinos, J. P., López, Y., González-Campos, J. B., Aviña-Verduzco, J. A., del Río, R. E., & Santillan, R. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline.
-
PubChem. (n.d.). 1,4-Benzodioxan-6-ylamine. Retrieved from [Link]
- Rao, B. H. (2012). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].
-
PubChem. (n.d.). N-((thiophen-2-yl)methyl)-2,3-dihydro-1,4-benzodioxin-6-amine. Retrieved from [Link]
- PubMed. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 455–463.
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- 16. ou.edu [ou.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Welcome to the technical support guide for the synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related fluorinated benzodioxin amines. Our goal is to provide practical, field-tested insights and solutions to common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles.
The primary and most efficient route to synthesizing this compound is through the direct reductive amination of its corresponding aldehyde precursor, 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde.[1] This one-pot reaction, which combines an aldehyde, an amine source (like ammonia or an ammonium salt), and a reducing agent, is a cornerstone of amine synthesis due to its efficiency.[2] However, its success is contingent on a delicate balance between imine formation and selective reduction.
This guide is structured in a question-and-answer format to directly address specific problems you may encounter.
Overall Synthetic Workflow
The synthesis proceeds via an in-situ generated imine intermediate, which is then reduced to the target primary amine.
Caption: General scheme for the reductive amination synthesis.
Troubleshooting and FAQs
Category 1: Reaction Initiation & Imine Formation
Question 1: My reaction shows only starting materials (aldehyde and amine source) after several hours. Why is the imine intermediate not forming?
Answer: Imine formation is a reversible equilibrium reaction that produces water as a byproduct.[3] If the reaction has stalled, it is likely due to one of the following factors:
-
Presence of Water: The equilibrium may be favoring the starting materials. While many modern reductive amination protocols are water-tolerant, excessive water in your reagents or solvent can impede imine formation.
-
Solution: Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced in situ, driving the equilibrium towards the imine.[4] Ensure your solvents are anhydrous.
-
-
Incorrect pH: Imine formation is typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, if the solution is too acidic, the amine nucleophile will be fully protonated and rendered unreactive.
-
Solution: A catalytic amount of a weak acid, such as acetic acid (AcOH), is often beneficial, especially when using reagents like sodium triacetoxyborohydride (STAB/NaBH(OAc)₃), which contains acetate.[4][5] If you are using an ammonium salt like ammonium chloride, the pH may already be suitable. You can monitor the pH and adjust if necessary.
-
-
Steric Hindrance or Electronic Effects: While not extreme in this case, the benzodioxin system has some steric bulk. The fluorine atom is electron-withdrawing, which can slightly decrease the reactivity of the aromatic aldehyde compared to non-fluorinated analogs.[5]
-
Solution: Gentle heating (e.g., 40-60°C) can help overcome the activation energy barrier for imine formation.[4] You can pre-form the imine by stirring the aldehyde and amine source (with catalytic acid) for an hour or two before adding the reducing agent. Progress can be monitored by TLC or a crude ¹H NMR, looking for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm).[4]
-
Question 2: I am using an amine hydrochloride salt as my starting material, but the reaction is not proceeding. What is the issue?
Answer: If you are using an amine hydrochloride salt (e.g., hydroxylamine hydrochloride if you were synthesizing an oxime, or in this case, an ammonium salt that is acidic), you may need to add a stoichiometric amount of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine in situ. The free amine is the active nucleophile required for the initial attack on the carbonyl.
Category 2: Reduction Step & Side Reactions
Question 3: My aldehyde starting material is being consumed, but my yield of the desired amine is very low. I see a significant amount of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol instead. What is happening?
Answer: This indicates that a competitive reduction of your starting aldehyde is occurring. This is a very common side reaction in reductive aminations and is highly dependent on the choice of reducing agent.[3][4]
-
Problem: You are likely using a reducing agent that is too reactive and does not differentiate well between the aldehyde and the imine intermediate. Sodium borohydride (NaBH₄) is a prime example; it rapidly reduces aldehydes, especially in protic solvents like methanol.[5]
-
Solution: Switch to a more chemoselective reducing agent.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde. It is also compatible with mildly acidic conditions (often used with catalytic AcOH) and is effective in a variety of aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[5]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for imines over carbonyls at neutral or slightly acidic pH. However, it is highly toxic and can release hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4).[6] Due to safety concerns, STAB is generally preferred.[6]
-
Question 4: I am observing a new, less polar spot on my TLC plate that is not the desired primary amine. Could this be an overalkylation product?
Answer: Yes, this is a distinct possibility. The primary amine product you are synthesizing is nucleophilic and can react with another molecule of the starting aldehyde to form a new imine, which is then reduced to a secondary amine (the bis-alkylated product). This is more common when the reaction is run at a high concentration or if the aldehyde is used in large excess.
-
Solution:
-
Control Stoichiometry: Use a large excess of the amine source (e.g., 5-10 equivalents of ammonium acetate) to ensure the aldehyde is more likely to react with ammonia than with the product amine.
-
Slow Addition: If practical, adding the reducing agent slowly to the mixture of aldehyde and amine source can help maintain a low concentration of the primary amine product at any given time, minimizing its chance to react further.
-
Comparative Table of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Solvent | Pros | Cons |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCM, DCE, THF | Excellent chemoselectivity for imines; stable; non-toxic byproducts.[5] | Higher molecular weight means more mass is needed; can be slower. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Excellent chemoselectivity; works well in protic solvents.[6] | Highly toxic ; releases HCN gas in acidic conditions (pH < 4).[6] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Poor chemoselectivity; readily reduces aldehydes/ketones.[6] Best used after pre-forming and isolating the imine. |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH, EtOH | High atom economy; clean reaction.[3] | Requires specialized high-pressure equipment; catalyst can be deactivated by the amine product.[3] |
Category 3: Product Isolation & Purification
Question 5: How can I effectively separate my amine product from unreacted aldehyde and other neutral byproducts?
Answer: A simple and effective method is an acidic liquid-liquid extraction. Amines are basic and can be protonated by an acid to form a water-soluble ammonium salt.
-
Workflow:
-
After quenching the reaction, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[7]
-
The protonated amine product will move into the aqueous layer, while the unreacted aldehyde and other neutral organic impurities will remain in the organic layer.
-
Separate the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 1M NaOH or NaHCO₃) until the solution is basic (confirm with pH paper).[7]
-
This deprotonates the amine, which will often precipitate or form an oil.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate, 2-3 times).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.[7]
-
Question 6: I am observing significant peak tailing during my reverse-phase HPLC analysis. What is causing this and how can it be fixed?
Answer: Peak tailing for amine compounds is a classic problem in HPLC. It is caused by strong, unwanted ionic interactions between the basic amine and residual acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[7] Fluorinated amines can sometimes exacerbate this issue.
-
Solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase to block the active silanol sites. 0.1% triethylamine (TEA) is a common and effective choice.[7] Alternatively, adding 0.1% trifluoroacetic acid (TFA) will protonate the amine, which can sometimes lead to better peak shape depending on the column chemistry.
-
Employ an End-Capped Column: Use a modern, high-quality HPLC column that has been "end-capped." This process chemically treats the silica to minimize the number of free silanol groups, resulting in a more inert surface.
-
Consider a Specialized Column: For challenging separations of fluorinated compounds, specialized columns like those with a fluorinated stationary phase (e.g., C8-Fluorine) can offer enhanced selectivity and improved peak shape.[7]
-
Experimental Protocol: One-Pot Reductive Amination
This protocol uses sodium triacetoxyborohydride for its safety and selectivity.
-
Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Amine Source Addition: Add ammonium acetate (NH₄OAc, 5.0 eq) to the solution. Stir the mixture at room temperature for 30 minutes. Note: The imine formation begins during this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. Caution: The reaction may gently effervesce.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Workup - Quenching: Once the reaction is complete, slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and neutralize the acetic acid formed. Stir for 20 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Troubleshooting Decision Workflow
This flowchart can guide your troubleshooting process when faced with a low-yielding reaction.
Caption: A decision tree for troubleshooting common synthesis failures.
References
-
Benchchem. Technical Support Center: Purification of Fluorinated Amine Compounds.
-
ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016).
-
Wikipedia. Reductive amination.
-
Reddit r/Chempros. Question about reductive amination reaction procedure.
-
T. Billard. Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au (2023).
-
Reddit r/OrganicChemistry. What's wrong with my reductive amination? I barely got any product.
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? (2018).
-
National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account.
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Wikipedia. Fletazepam.
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Química Organica.org. Benzodiazepine synthesis.
-
MDPI. Mechanochemical Synthesis of Fluorinated Imines. (2022).
-
Benchchem. A Technical Guide to the Historical Synthesis of Benzodioxines.
-
ChemicalBook. 6-Fluoro-4H-1,3-benzodioxine-8-carbaldehyde.
-
chemeurope.com. Fletazepam.
-
Alfa Chemistry. Fluorinated Amines - Organofluorine.
-
Echemi. 6-fluoro-4h-1,3-benzodioxine-8-carboxylic acid.
-
National Center for Biotechnology Information. Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
-
TSI Journals. Chemistry and pharmacology of benzodioxanes. (2007).
-
Santa Cruz Biotechnology. N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride.
-
ChemicalBook. This compound.
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ChemicalBook. This compound.
-
ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002).
-
PubChem. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.
-
ResearchGate. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2022).
-
Google Patents. CN105622329A - Synthetic method for flurazepam drug intermediate o-fluorotoluene.
-
National Center for Biotechnology Information. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ.
-
ResearchGate. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
-
Fisher Scientific. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific.
-
PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][7]-Proton Shift Reaction. (1996).
-
ResearchGate. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (2021).
-
Università degli Studi di Milano. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry.
-
MDPI. Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][7][8]dioxin-2-yl)-2,3-dihydrobenzo[b][7][8]dioxine-5-carboxamide. (2023).
-
Fisher Scientific. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific™.
-
ResearchGate. A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. (2010).
-
American Elements. Benzodioxans.
-
PubChem. 4H-1,3-Benzodioxin-6-carboxaldehyde.
-
Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022).
Sources
Technical Support Center: Optimizing Methylamine Addition to Benzodioxin Derivatives
Welcome to the technical support center for the synthesis of N-methylated benzodioxin amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the nucleophilic addition of methylamine to benzodioxin scaffolds. As a senior application scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to empower you to troubleshoot and optimize this crucial transformation effectively.
The addition of a methylamine group to a benzodioxin ring is a key step in the synthesis of numerous biologically active molecules.[1][2][3] This reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, although modern catalytic methods have expanded the toolkit for this transformation.[4] This guide will cover both approaches, providing you with the flexibility to choose the best method for your specific substrate and research goals.
Understanding the Reaction: Two Main Pathways
The successful addition of methylamine to a benzodioxin ring hinges on understanding the two primary mechanistic pathways: the classical SNAr addition-elimination reaction and the more modern transition-metal-catalyzed cross-coupling reactions.
The Classical SNAr Pathway
The SNAr mechanism is a two-step process.[5][6] First, the nucleophile (methylamine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (typically a halide). This forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[6][7] The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing this intermediate through resonance.[5][8] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: SNAr reaction pathway for methylamine addition.
Transition-Metal-Catalyzed C-N Cross-Coupling
Modern synthetic methods often employ palladium or copper catalysts to facilitate the amination of aryl halides.[4][9][10] These reactions, such as the Buchwald-Hartwig amination, are often more versatile than traditional SNAr as they do not strictly require strong activation by electron-withdrawing groups. The catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, coordination of the amine, and reductive elimination to form the desired product.
Caption: Catalytic cycle for Pd-catalyzed amination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the methylamine addition to benzodioxin derivatives.
Q1: My reaction is very slow or shows no conversion. What are the likely causes and how can I fix it?
A1: This is a common problem, often pointing to insufficient activation of the substrate or suboptimal reaction conditions.
-
Insufficient Ring Activation (SNAr): The SNAr mechanism is highly dependent on the presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group.[5][8] If your benzodioxin ring lacks such activation, the nucleophilic attack by methylamine will be extremely slow.
-
Solution 1: Switch to a Catalytic Method. If your substrate is not sufficiently activated, a palladium- or copper-catalyzed C-N cross-coupling reaction is the recommended approach.[9][10] These methods are effective for a broader range of substrates, including electron-neutral or even electron-rich aryl halides.
-
Solution 2: Increase Reaction Temperature. For SNAr, increasing the temperature provides the necessary activation energy. Reactions are often run at elevated temperatures (80-150 °C), sometimes in a sealed tube or under microwave irradiation to reach higher temperatures safely.[11]
-
Solution 3: Change the Leaving Group. The rate of SNAr reactions often follows the order F > Cl > Br > I.[7] The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step. If you are using a chloro- or bromo-benzodioxin, consider synthesizing the fluoro-analogue if possible.
-
-
Suboptimal Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate and reactants effectively.[12]
-
Troubleshooting Step: If you are using a less polar solvent like THF or toluene, switching to DMSO or NMP can significantly increase the reaction rate.
-
-
Catalyst Deactivation (Catalytic Methods): If a catalytic reaction is stalling, the catalyst may have deactivated.
-
Troubleshooting Step: Ensure your reagents and solvent are anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst. Using a more robust ligand or a pre-catalyst can also improve catalyst stability.
-
Q2: I am observing significant amounts of a side product that appears to be a di-arylated methylamine or other impurities. How can I improve the selectivity?
A2: Side product formation is often related to the reactivity of the product or starting materials under the reaction conditions.
-
Over-alkylation: The N-methylated benzodioxin amine product can sometimes react with another molecule of the starting aryl halide, leading to a diarylamine impurity. This is more common in catalytic reactions.
-
Solution 1: Adjust Stoichiometry. Use a slight excess of methylamine (1.2-2.0 equivalents) to ensure the aryl halide is consumed before it can react with the product.
-
Solution 2: Control Reaction Time and Temperature. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times or excessively high temperatures can promote side reactions.
-
-
Competing Hydrolysis: If there is water in the reaction, the aryl halide can be hydrolyzed to the corresponding phenol, especially at high temperatures and in the presence of a base.
-
Solution: Use anhydrous solvents and reagents. Dry your solvent over molecular sieves if necessary.
-
Q3: I am using a catalytic system, but the yield is still low. What parameters should I optimize?
A3: Catalytic aminations are multi-parameter systems, and optimization is often necessary.
| Parameter | Optimization Strategy & Rationale |
| Ligand | The choice of phosphine ligand is critical for catalyst stability and activity. For primary amines like methylamine, bulky, electron-rich monodentate ligands (e.g., BrettPhos) or bidentate ligands (e.g., DtBPF) can be effective in preventing β-hydride elimination and promoting reductive elimination.[13] Screen a panel of ligands to find the optimal one for your specific substrate. |
| Base | A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are commonly used. The choice of cation (Na⁺ vs. K⁺ vs. Cs⁺) can also influence the reaction rate. Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for more sensitive substrates but might require higher temperatures. |
| Solvent | While polar aprotic solvents can be used, non-polar aromatic solvents like toluene or dioxane are often preferred for Buchwald-Hartwig reactions. |
| Temperature | Reactions are typically run between 80-120 °C. Lowering the temperature can sometimes improve selectivity, while increasing it can improve conversion for less reactive substrates. |
Experimental Protocols
Protocol 1: Classical SNAr Amination (for Activated Benzodioxins)
This protocol is suitable for benzodioxin halides bearing a strong electron-withdrawing group (e.g., nitro) ortho or para to the halide.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated halo-benzodioxin (1.0 eq).
-
Solvent and Amine Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO (or NMP) to achieve a concentration of 0.1-0.5 M. Add a solution of methylamine (2.0 M in THF, 1.5 eq) or bubble methylamine gas through the solution.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the DMSO and excess amine. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is a general starting point for a wide range of benzodioxin halides.
-
Catalyst Preparation: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 2-4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the halo-benzodioxin (1.0 eq) and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent and Amine Addition: Add anhydrous toluene or dioxane (to 0.1-0.5 M). Add the methylamine solution (2.0 M in THF, 1.2 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove the palladium catalyst. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (arylation). [Link]
-
Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd–Catalyzed Amination of Base–Sensitive Five–Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
Preparation of Arylamines, Part 3: Catalyzed Aromatic Nucleophilic Substitution. (2023). YouTube. [Link]
-
N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents. (1999). Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2,3-dihydrobenzo[b][9][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorganic Chemistry. [Link]
-
A New Synthesis of 2,3-Dihydrobenzo[9][14]dioxine and 3,4-Dihydro-2 H -benzo[9][14]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. (2009). The Journal of Organic Chemistry. [Link]
-
Synthesis of 2,3-dihydrobenzo[b][9][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. (2020). Bioorganic Chemistry. [Link]
-
SNAr reaction scope & limitations. (2020). YouTube. [Link]
-
SNAr (Cl) - Aliphatic Amines (primary). Common Organic Chemistry. [Link]
-
A New Synthesis of 2,3-Dihydrobenzo[9][14]dioxine and 3,4-Dihydro-2H-benzo[9][14]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. (2016). figshare. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). Journal of the Mexican Chemical Society. [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
Sources
- 1. N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
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- 12. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the yield and purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the widely employed reductive amination pathway.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the reductive amination of 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde can stem from several factors. A primary concern is the incomplete formation of the intermediate imine before the reduction step. The equilibrium between the aldehyde and the imine can be unfavorable. To address this, consider the following:
-
Dehydration: The formation of an imine from an aldehyde and ammonia releases a molecule of water. The presence of water can hydrolyze the imine back to the starting materials. Incorporating a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine, thereby improving the overall yield.
-
Reaction Time for Imine Formation: If you are performing a stepwise reduction, ensure sufficient time is allowed for the imine to form before introducing the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy can help determine the optimal time for imine formation.[1]
-
Purity of Starting Materials: Impurities in the starting aldehyde, such as the corresponding carboxylic acid, can interfere with the reaction. Ensure the 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde is of high purity before use.
Q2: I am observing significant amounts of unreacted aldehyde in my crude product. How can I improve conversion?
A2: The presence of unreacted aldehyde suggests either inefficient imine formation or that the reduction of the aldehyde is competing with the reduction of the imine.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both aldehydes and imines.[2] To selectively reduce the imine in the presence of the aldehyde, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reactions.[3] If using sodium borohydride, it is crucial to allow for complete imine formation before its addition.
-
Reaction Temperature: While higher temperatures can accelerate imine formation, they can also promote side reactions. For the reduction step with sodium borohydride, maintaining a lower temperature (e.g., 0 °C to room temperature) is generally recommended to favor imine reduction over aldehyde reduction.
Q3: My final product is contaminated with secondary and tertiary amine byproducts. How can I enhance the selectivity for the primary amine?
A3: The formation of secondary ((bis(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)amine) and tertiary amines is a common side reaction in reductive aminations with ammonia. This occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde.
-
Excess Ammonia: Using a large excess of ammonia (or an ammonia source like ammonium acetate or ammonium chloride) can significantly suppress the formation of secondary and tertiary amines by shifting the equilibrium to favor the reaction of the aldehyde with ammonia over the primary amine product.
-
Controlled Addition of Aldehyde: A slow, controlled addition of the aldehyde to the reaction mixture containing a high concentration of ammonia can also help to minimize over-alkylation.
Q4: I am having difficulty purifying my final product. What purification strategies are most effective for this compound?
A4: The basic nature of the amine allows for effective purification using acid-base extraction.
-
Acid-Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer (e.g., with 1 M NaOH) will deprotonate the amine, which can then be extracted back into an organic solvent.[4][5][6][7][8]
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a mixture of dichloromethane and methanol), is typically effective. The addition of a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent can help to prevent tailing of the amine on the acidic silica gel.
II. Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route to prepare this compound?
A1: A highly plausible and efficient method is the one-pot reductive amination of 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde with an ammonia source, such as ammonium chloride or ammonium acetate, and a suitable reducing agent like sodium borohydride or sodium triacetoxyborohydride. This approach is widely used in pharmaceutical chemistry for the synthesis of primary amines.[9]
Q2: What are the expected challenges with the stability of the 4H-1,3-benzodioxin ring system during this synthesis?
A2: The 4H-1,3-benzodioxin ring is generally stable under the mild conditions of reductive amination. However, strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other side reactions. The use of mild reducing agents and maintaining a near-neutral pH during the reaction and work-up are recommended to preserve the integrity of the benzodioxin ring system.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of techniques should be used to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled in a well-ventilated fume hood, away from sources of ignition. Aqueous solutions of sodium borohydride are more stable under basic conditions.[10][11][12]
-
Solvents: Organic solvents such as methanol, dichloromethane, and ethyl acetate are flammable and/or toxic. They should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area and wear appropriate PPE.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via One-Pot Reductive Amination
This protocol outlines a general procedure for the synthesis of the target compound. Optimization of reaction time and stoichiometry may be necessary.
Materials:
-
6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde (1.0 eq) and methanol (to achieve a ~0.2 M solution of the aldehyde).
-
Add ammonium chloride (5.0-10.0 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde and intermediate imine.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound via Acid-Base Extraction
This protocol describes a standard acid-base extraction for the purification of the target amine.
Procedure:
-
Dissolve the crude product from Protocol 1 in dichloromethane.
-
Transfer the solution to a separatory funnel and add 1 M HCl. Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and collect the aqueous (bottom) layer.
-
Extract the organic layer again with a fresh portion of 1 M HCl.
-
Combine the aqueous extracts and wash with a small portion of dichloromethane to remove any remaining neutral impurities.
-
Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper).
-
Extract the basic aqueous solution with three portions of dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the purified this compound.
IV. Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde | C₉H₇FO₃ | 182.15 |
| This compound | C₉H₁₀FNO₂ | 183.18 |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data for this compound |
| ¹H NMR | Aromatic protons, methylene protons of the dioxin ring, benzylic methylene protons, and amine protons are expected. |
| ¹³C NMR | Aromatic carbons, methylene carbons of the dioxin ring, and the benzylic methylene carbon are expected. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 184.07. Common fragmentation would involve the loss of ammonia (NH₃).[13][14] |
V. Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting common causes of low yield in reductive amination.
VI. References
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.[Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.[Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate.[Link]
-
How to purify Benzylamine? Reddit.[Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central.[Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit.[Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. National Institutes of Health.[Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal.[Link]
-
Acid-Base Extraction. University of Colorado Boulder.[Link]
-
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. PubChem.[Link]
-
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[13][14]-Proton Shift Reaction.(1) Scope and Limitations. PubMed.[Link]
-
Mechanochemical Synthesis of Fluorinated Imines. MDPI.[Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. Swarthmore College.[Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. PubMed.[Link]
-
ACID/BASE SEPARATION OF A MIXTURE. Harper College.[Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts.[Link]
-
c243 F22 Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. YouTube.[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.[Link]
-
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI.[Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.[Link]
-
A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. ResearchGate.[Link]
-
Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
-
Method for the synthesis of trimethylamine. Google Patents.
-
Sodium borohydride. PubChem.[Link]
-
Production of methylamine. Google Patents.
-
Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. PubMed Central.[Link]
-
New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.
-
Stability of aqueous-alkaline sodium borohydride formulations. ResearchGate.[Link]
-
Stability of alkaline aqueous solutions of sodium borohydride. ResearchGate.[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. "Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil" by Wei Wei [academicworks.cuny.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. amherst.edu [amherst.edu]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]
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- 14. tandf.figshare.com [tandf.figshare.com]
Technical Support Center: N-Alkylation of Benzodioxin Derivatives
Welcome to the technical support center for the synthesis of N-alkylated benzodioxin derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N bond formation on this privileged scaffold. The inherent electronic properties of the benzodioxin system and the nature of the amino group present unique challenges that require careful consideration of reaction methodology.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a robust strategy for future syntheses.
Section 1: Troubleshooting Guide - Common Experimental Failures
This section addresses the most frequent issues encountered during the N-alkylation of benzodioxin amines in a direct question-and-answer format.
Question: My N-alkylation reaction shows low or no conversion. What are the primary factors to investigate?
Answer: Low conversion is the most common challenge and typically points to one of three issues: insufficient nucleophilicity of the amine, low reactivity of the alkylating agent, or suboptimal reaction conditions.
-
Cause 1: Insufficient Deprotonation/Nucleophilicity: The nitrogen in an amino-benzodioxin derivative is part of an aniline-like system. Its lone pair is delocalized into the aromatic ring, making it a weaker nucleophile than an aliphatic amine. For an SN2 reaction with an alkyl halide, the amine must be sufficiently deprotonated to form the more nucleophilic amide anion.
-
Solution: Re-evaluate your choice of base. Weak organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often insufficient. A stronger inorganic base is typically required.[1]
-
Potassium Carbonate (K₂CO₃): A reliable and cost-effective choice, especially in polar aprotic solvents like DMF or acetonitrile.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results to K₂CO₃ due to its higher solubility and the "cesium effect," which promotes faster alkylation.[1]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the amine. It is highly effective but requires strictly anhydrous conditions and careful handling.[1][2]
-
-
-
Cause 2: Poor Leaving Group or Sterically Hindered Electrophile: The reaction rate is highly dependent on the alkylating agent (R-X).
-
Solution: Ensure you are using a reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl. If using an alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting the chloride to the more reactive iodide. Also, be aware that SN2 reactions are sensitive to steric hindrance; reactivity is highest for methyl halides, followed by primary, with secondary halides being significantly slower and tertiary halides typically failing and leading to elimination.[3][4][5]
-
-
Cause 3: Suboptimal Temperature or Solvent:
-
Solution: Many N-alkylation reactions require heating to overcome the activation energy barrier.[1] If your reaction is stagnant at room temperature, gradually increase the heat to 60-120 °C, monitoring for potential decomposition. The solvent choice is critical; polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent for SN2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[1]
-
Question: I am getting significant amounts of di- and tri-alkylated products. How can I achieve selective mono-alkylation?
Answer: Over-alkylation is a classic problem because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[6]
-
Solution 1: Stoichiometric Control (with limitations): Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation. However, this is often impractical if the amine is a valuable, multi-step intermediate.
-
Solution 2: Use a Bulky Alkylating Agent: If the target structure allows, using a sterically hindered alkylating agent can slow down the second alkylation step.
-
Solution 3: Switch Reaction Methodology - Reductive Amination: This is the most robust solution for achieving clean mono-alkylation.[7] The amine is reacted with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in the same pot. Since the resulting secondary amine does not react with the aldehyde under these conditions, over-alkylation is completely suppressed.
-
Solution 4: "Borrowing Hydrogen" Catalysis: Modern catalytic methods using alcohols as alkylating agents with ruthenium or iridium catalysts are highly selective for mono-alkylation.[11][12]
Question: My reaction is producing an isomeric byproduct. How do I determine if it's O-alkylation and how can I prevent it?
Answer: While the primary amine on a benzodioxin is the most common site of alkylation, related scaffolds like those containing lactam functionalities (amide groups within a ring) can exhibit competitive O-alkylation.[2][13] This occurs because the deprotonated amide is an ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms.
-
Diagnosis: The identity of the N- vs. O-alkylated product can be confirmed using 2D NMR spectroscopy (HSQC, HMBC). For example, in an N-alkylated product, an HMBC experiment will show a correlation between the protons on the newly introduced alkyl group and the carbon atom of the benzodioxin ring to which the nitrogen is attached. In an O-alkylated (lactim ether) product, this correlation would be to the carbon that was formerly the carbonyl carbon.[13]
-
Prevention - Hard and Soft Acid-Base (HSAB) Theory:
-
Hard Electrophiles Favor O-Alkylation: "Hard" alkylating agents, like dimethyl sulfate or alkyl sulfonates (tosylates, mesylates), tend to react at the harder oxygen atom.[2]
-
Soft Electrophiles Favor N-Alkylation: "Softer" electrophiles, like alkyl iodides and bromides, preferentially react at the softer nitrogen atom.
-
Solvent Effects: Polar, protic solvents can stabilize the oxygen anion through hydrogen bonding, favoring N-alkylation. Conversely, polar aprotic solvents can increase O-alkylation.[2]
-
Counter-ion Effects: The choice of base matters. Using a silver salt of the substrate in a non-polar solvent is a classic method to promote O-alkylation. Conversely, using sodium or potassium salts in DMF typically favors N-alkylation.[13]
-
Question: Purification of my product is difficult due to byproducts from the Mitsunobu reaction. What are the best strategies?
Answer: The Mitsunobu reaction is a powerful tool but is notorious for generating stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative byproduct, which can be challenging to remove via standard column chromatography.[14][15]
-
Solution 1: Modified Workup:
-
Precipitation: After the reaction, dilute the mixture with a non-polar solvent like hexanes or a mixture of ether and hexanes. This can often cause the TPPO to precipitate, allowing it to be removed by filtration.
-
Acidic Wash: If your product is basic, you can perform an acid-base extraction. Extract the crude mixture into an acidic aqueous solution (e.g., 1M HCl), leaving the neutral TPPO and hydrazine byproducts in the organic layer. Then, basify the aqueous layer and re-extract your product back into an organic solvent.
-
-
Solution 2: Alternative Reagents:
-
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration.
-
Fluorous Phosphines: These can be used and the resulting fluorous phosphine oxide can be removed by fluorous solid-phase extraction.
-
Modified Azodicarboxylates: Reagents have been developed where the hydrazine byproduct is easily removed, for instance, by being attached to a resin or being more water-soluble.[16]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which N-alkylation method is the best starting point for my benzodioxin derivative?
For mono-alkylation of a primary or secondary amine with a simple, unactivated alkyl group, reductive amination is often the most reliable and cleanest method. For introducing a methyl or other primary alkyl group via an alkyl halide, a classical SN2 reaction with K₂CO₃ or Cs₂CO₃ in DMF is a robust and well-established starting point. If your goal is to use an alcohol as the alkylating agent for a greener process, explore "borrowing hydrogen" catalysis .[11][12]
Q2: How do I choose the optimal base and solvent for a standard SN2 alkylation?
The choice is a balance of reactivity, cost, and safety. A good starting point is Potassium Carbonate (K₂CO₃) in DMF . This combination is effective for many aniline-type substrates. If yields are low, switching to the more reactive Cesium Carbonate (Cs₂CO₃) can provide a significant boost.[1] For particularly unreactive systems, Sodium Hydride (NaH) in THF or DMF is a powerful option, but requires stringent anhydrous conditions.[1][2]
Q3: Are there "greener" alternatives to using alkyl halides and polar aprotic solvents like DMF?
Yes. The field of green chemistry has provided excellent alternatives.
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method uses alcohols as alkylating agents, with water as the only byproduct.[1][11][12] It requires a metal catalyst (often based on Ru or Ir) but is highly atom-economical.
-
Phase Transfer Catalysis (PTC): PTC can allow the use of more environmentally friendly solvents like toluene instead of dipolar aprotic solvents and employs simple, inorganic bases.[17][18] Some PTC reactions can even be performed under solvent-free conditions.[19]
-
Reductive Amination with Carboxylic Acids: Recent methods allow for the direct use of carboxylic acids as the alkylating partner in the presence of a reducing agent like a silane, offering a novel and efficient route.[9][10][20]
Section 3: Experimental Protocols
Protocol 1: Classical SN2 N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the mono-alkylation of a primary amino-benzodioxin derivative.
Materials:
-
6-Amino-1,4-benzodioxane (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-amino-1,4-benzodioxane and anhydrous DMF (approx. 0.2 M concentration).
-
Add the finely powdered potassium carbonate to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 1-bromobutane dropwise via syringe.
-
Heat the reaction mixture to 80 °C with an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash them twice with water, then once with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-butyl-6-amino-1,4-benzodioxane.
Protocol 2: Reductive Amination for Controlled Mono-Alkylation
This protocol describes the reaction of an amino-benzodioxin with an aldehyde.
Materials:
-
6-Amino-1,4-benzodioxane (1.0 eq)
-
Butyraldehyde (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve 6-amino-1,4-benzodioxane and butyraldehyde in DCM.
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the stirring solution. Note: The reaction may bubble slightly (hydrogen evolution).
-
Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate solution.
Workup and Purification:
-
Pour the mixture into a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product is often very clean, but can be purified by flash column chromatography if necessary.
Section 4: Visual Guides & Data
Diagrams
Caption: Troubleshooting Decision Tree for Low Conversion.
Caption: General Mechanism for SN2 N-Alkylation.
Data Tables
Table 1: Comparison of Common Bases for N-Alkylation
| Base | Typical Conditions | Pros | Cons |
| K₂CO₃ | 2-3 eq, DMF/MeCN, 60-100 °C | Inexpensive, easy to handle, effective for many systems. | Can be slow, limited solubility. |
| Cs₂CO₃ | 1.5-2 eq, DMF/MeCN, RT-80 °C | Highly effective, more soluble than K₂CO₃, often faster.[1] | Expensive. |
| NaH (Sodium Hydride) | 1.1 eq, THF/DMF, 0 °C to RT | Very strong, drives reaction to completion, non-nucleophilic.[1][2] | Requires strict anhydrous conditions, flammable, safety concerns. |
| DIPEA (Hünig's Base) | 2-3 eq, DCM/MeCN, RT-Reflux | Soluble organic base, non-nucleophilic, easy to remove. | Often too weak for deprotonating aromatic amines effectively.[1] |
Table 2: Comparison of Common Solvents for N-Alkylation (SN2)
| Solvent | Abbreviation | Properties | Pros | Cons |
| N,N-Dimethylformamide | DMF | Polar aprotic, high boiling point (153 °C) | Excellent solvating power, accelerates SN2 reactions. | Hard to remove, potential for decomposition at high temperatures.[2][21] |
| Acetonitrile | MeCN | Polar aprotic, lower boiling point (82 °C) | Good for SN2, easier to remove than DMF.[1] | Lower solvating power for some salts compared to DMF. |
| Dimethyl Sulfoxide | DMSO | Highly polar aprotic, high boiling point (189 °C) | Superior solvating power, excellent for difficult reactions.[1] | Very difficult to remove, potential for dangerous side reactions.[21] |
| Acetone | - | Polar aprotic, very low boiling point (56 °C) | Easy to remove, inexpensive. | Can only be used for very reactive systems due to low boiling point. |
| Tetrahydrofuran | THF | Moderately polar aprotic ether | Good for reactions with very strong bases like NaH. | Not polar enough for many reactions with weaker inorganic bases. |
Section 5: References
-
Sciencemadness.org. Best Conditions For N-Alkylation?. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry, 67(12), 4337-4344. [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Bram, G., Loupy, A., & Pigeon, C. (1991). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 21(10-11), 1227-1235. [Link]
-
Das, P., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 996-1009. [Link]
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Organic & Biomolecular Chemistry, 21(48), 9968-9975. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
ResearchGate. N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. [Link]
-
PTC Organics Inc. PTC N-Alkylation of Azetidine. [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
ResearchGate. N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols. [Link]
-
ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]
-
YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Wang, T., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11]naphthyrin-5(6H)-one. Tetrahedron, 72(4), 485-490. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. [Link]
-
Khan, I., & Ali, A. (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 16(6), 552-565. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
Denton, R., et al. (2016). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 52(9), 1855-1858. [Link]
-
ResearchGate. Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. [Link]
-
Google Patents. EP2167505B1 - Preparation of n-alkylated opiates by reductive amination.
-
Google Patents. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination.
-
Defense Technical Information Center. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
-
TSI Journals. Chemistry and pharmacology of benzodioxanes. [Link]
-
Master Organic Chemistry. Alkylation Of Amines (Sucks!). [Link]
-
Khan, K. M., et al. (2015). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Journal of the Chemical Society of Pakistan, 37(1), 133-140. [Link]
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- 9. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic reductive N-alkylation of amines using carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
- 21. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Fluorinated Benzodioxin Compounds
Welcome to the technical support center for fluorinated benzodioxin compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges associated with these molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of fluorinated benzodioxin compounds.
Q1: What are the primary factors that compromise the stability of fluorinated benzodioxin compounds?
The stability of fluorinated benzodioxin compounds is influenced by several environmental and experimental factors.[1] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which generally imparts high thermal and metabolic stability.[2][3] However, the overall stability of the molecule is not dictated by the C-F bond alone and can be susceptible to degradation under certain conditions.
Key factors include:
-
Light Exposure: Many aromatic systems are susceptible to photodecomposition. Exposure to UV or even ambient laboratory light over extended periods can lead to the formation of degradation products.[4][5]
-
Temperature: While generally thermally stable, high temperatures can promote degradation, especially in the presence of impurities or other reactive species.[1][6][7] Some compounds may also be prone to sublimation at elevated temperatures under vacuum.[6]
-
pH and Hydrolysis: The dioxin ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. The presence of fluorine atoms can modulate the electron density of the aromatic rings, potentially influencing susceptibility to nucleophilic attack.[1]
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation over time.[1]
-
Metabolic Enzymes: In biological systems, enzymes, particularly cytochrome P450 (CYP) monooxygenases, can metabolize these compounds.[8][9] This can involve hydroxylation of the aromatic ring or, in some cases, lead to defluorination.[10][11]
Q2: How does fluorination generally impact the metabolic stability of benzodioxin compounds compared to their chlorinated or non-halogenated analogs?
Fluorination is a widely used strategy in medicinal chemistry to enhance metabolic stability.[2][3][9][12][13] The rationale is that replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger C-F bond can block enzymatic oxidation at that site.[2][9]
However, the effect is not always straightforward for benzodioxins:
-
Enhanced Stability: By blocking sites susceptible to CYP450-mediated oxidation, fluorination can significantly increase the metabolic half-life of a compound compared to its non-fluorinated parent.[2][9]
-
Faster Degradation Compared to Chlorinated Analogs: Interestingly, some studies have shown that tetrafluorodibenzodioxins (TFDD) are degraded slightly faster than their analogous tetrachlorodibenzodioxin (TCDD) counterparts in mouse liver homogenates.[8] This suggests that while the C-F bond is strong, the overall electronic and steric properties of the fluorinated molecule can still permit enzymatic degradation, potentially through different pathways.[8] Stepwise replacement of fluorine with chlorine tends to decrease the degradation rate.[8]
Q3: What are the absolute best practices for the long-term storage and routine handling of these compounds, particularly reference standards?
Maintaining the integrity of your reference standards is critical for data accuracy.[14][15] Improper storage is a common source of experimental variability.
Storage Best Practices:
-
Temperature: Store compounds in a cool, dry, and dark place. For long-term stability, storage at -20°C or -80°C is recommended, unless the manufacturer's Certificate of Analysis (CoA) specifies otherwise.[1][15]
-
Light Protection: Always store compounds in amber vials or protect them from light by wrapping containers in aluminum foil.[15][16][17]
-
Inert Atmosphere: For highly sensitive compounds or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[18] This involves flushing the vial with the inert gas before sealing.[18]
-
Solvent Choice: If storing in solution, use a high-purity, anhydrous, and aprotic solvent in which the compound is stable. Periodically re-evaluate the concentration of stock solutions, as degradation can still occur. Stock solutions should be used within their demonstrated stability period.[14]
Handling Best Practices:
-
Minimize Freeze-Thaw Cycles: For compounds stored in a freezer, aliquot stock solutions into smaller, single-use vials to avoid repeated warming and cooling.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.[19]
-
Documentation: Maintain a detailed log for each standard, recording the date of receipt, storage conditions, and dates of use.[14]
Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: I'm seeing inconsistent analytical results (e.g., peak tailing, new impurity peaks, or variable recovery) in my HPLC or GC/MS analysis.
Inconsistent analytical data often points to compound instability during the analytical process itself or issues with the reference material.
Causality Analysis:
This issue can stem from three main sources: (1) degradation of the analyte in the sample vial or during injection, (2) degradation on the analytical column, or (3) the use of a degraded or impure reference standard. The goal is to systematically isolate the variable causing the inconsistency.
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent analytical results.
Recommended Protocol: Verifying Standard and Sample Stability
-
Prepare a Fresh Standard: Weigh a fresh sample of the solid reference standard and prepare a new stock solution.[14]
-
Comparative Analysis: Analyze the newly prepared standard, the older "working" standard solution, and a blank solvent injection under the same conditions.
-
Evaluate Chromatograms:
-
If the new standard shows a clean, sharp peak while the old one shows impurity peaks or a reduced main peak, your working solution has degraded.
-
If both standards look identical and clean, the issue likely lies with your sample preparation or the analytical instrument itself.
-
-
Assess Sample Prep: Prepare a typical sample for analysis. Inject one aliquot immediately. Let another aliquot sit on the autosampler for a few hours before injection. If new peaks appear or the main peak decreases in the aged sample, degradation is occurring in your final sample matrix/solvent.
-
Check Instrument Inertness (GC-Specific): For GC/MS analysis, which can be challenging for dioxins, thermal degradation in the inlet is common.[20][21] Inject a well-characterized, thermally labile compound to check the inertness of your liner and column. If it degrades, your fluorinated benzodioxin likely is as well.
Problem 2: My biological assay results are variable, or I suspect defluorination is occurring.
Variability in biological assays can be due to many factors, but metabolic instability of the test compound is a key consideration.[11] Fluorinated compounds can undergo metabolism, sometimes leading to cleavage of the C-F bond.[10][11]
Causality Analysis:
The introduction of a compound into a biological matrix (cells, microsomes, plasma) exposes it to a host of enzymes. Cytochrome P450s are a primary enzyme family responsible for Phase I metabolism, which typically involves oxidative reactions.[2][9] These reactions can create metabolites with different activities or lead to defluorination, releasing fluoride ions.[10] Understanding if and how quickly your compound is metabolized is crucial for interpreting bioactivity data.
Conceptual Diagram: Metabolic Pathway Assessment
Caption: Workflow for assessing metabolic stability.
Recommended Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a quantitative measure of a compound's susceptibility to Phase I metabolism.[9]
-
Prepare Reagents:
-
Microsome Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test Compound Stock: Prepare a concentrated stock solution of your fluorinated benzodioxin in an organic solvent (e.g., DMSO, acetonitrile).
-
NADPH Regenerating System: This cofactor is required for CYP450 activity. Prepare according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Pre-incubation: Add the test compound (at a final concentration of e.g., 1 µM) to the microsome suspension in a 96-well plate. Pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Negative Control: In parallel wells, add buffer instead of the NADPH system. This control measures non-enzymatic degradation.[9]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
| Parameter | Indication | Significance for Drug Development |
| Long Half-Life (t½) | High Metabolic Stability | Compound is cleared slowly; may lead to longer duration of action in vivo. |
| Low Intrinsic Clearance (CLint) | High Metabolic Stability | Low rate of metabolism by the liver; associated with higher bioavailability. |
| Short Half-Life (t½) | Low Metabolic Stability | Compound is cleared rapidly; may require more frequent dosing. |
| High Intrinsic Clearance (CLint) | Low Metabolic Stability | High rate of metabolism; may suffer from poor bioavailability (first-pass effect). |
Problem 3: I am concerned about the photostability of my compound during experiments or storage.
Photodegradation is a valid concern for aromatic compounds and can lead to the formation of artifacts, reducing the purity and concentration of your active compound.[4][5]
Causality Analysis:
Energy from light, particularly in the UV spectrum, can be absorbed by the molecule, promoting it to an excited state. This excess energy can lead to bond cleavage and rearrangement, creating new chemical species. This process can be accelerated by the presence of photosensitizers in the sample matrix.
Recommended Protocol: Forced Photostability Study
This is a stress test to evaluate the intrinsic photosensitivity of your compound, as recommended by ICH guidelines.[4][5]
-
Sample Preparation:
-
Prepare solutions of your compound in a chemically inert and transparent solvent (e.g., acetonitrile or methanol) in quartz or borosilicate glass vials.
-
Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil. This sample will be stored with the test samples to differentiate between thermal and photodegradation.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps (as per ICH Q1B Option 2).[5]
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.[5]
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from the light-exposed and dark control samples.
-
Analyze the samples by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products).
-
Compare the chromatograms. A significant decrease in the parent peak and/or the appearance of new peaks in the light-exposed sample relative to the dark control confirms photosensitivity.
-
-
Mitigation Strategies:
-
If the compound is photosensitive, all future experimental work and storage must be conducted under light-protected conditions (e.g., using amber glassware, working in a dimly lit room, or covering setups with foil).
-
References
-
Hagenmaier, H., She, J., & Benz, T. (1995). Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. PubMed. Available at: [Link]
-
Monna, L., et al. (1995). Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63. Semantic Scholar. Available at: [Link]
-
Herrera, S. E., et al. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. National Institutes of Health (NIH). Available at: [Link]
-
Hagenmaier, H., et al. (1992). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. PubMed. Available at: [Link]
-
Neupert, M., et al. (1997). Synthesis and analysis of mixed chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans and assessment of formation and occurrence of the fluorinated and chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans. PubMed. Available at: [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by... ResearchGate. Available at: [Link]
-
Gujarat Fluorochemicals Limited. (n.d.). SAFETY DATA SHEET. Gujarat Fluorochemicals Limited. Available at: [Link]
-
ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the... ResearchGate. Available at: [Link]
-
ResearchGate. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
-
Hopak. (2023). How to ensure the stability of fluorinated pharmaceutical intermediates during storage? Hopak. Available at: [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. National Institutes of Health (NIH). Available at: [Link]
-
CPAChem. (n.d.). Safety data sheet. CPAChem. Available at: [Link]
-
McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Ren, C. (2022). Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
-
Shastin, A. V., et al. (2022). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. National Institutes of Health (NIH). Available at: [Link]
-
Shastin, A. V., et al. (2022). Convenient Preparation, Thermal Properties and X-Ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): a Promising High Energy Density Material (HEDM). Preprints.org. Available at: [Link]
-
Clement, R. E., & Tosine, H. M. (2009). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. National Institutes of Health (NIH). Available at: [Link]
-
Ardini, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Zhang, Y., et al. (2017). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. PubMed. Available at: [Link]
-
Hairi New Material. (2023). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Hairi. Available at: [Link]
-
ResearchGate. (n.d.). Degradation pathway of dibenzo-p-dioxin (1A); and dibenzofuran (1B)... ResearchGate. Available at: [Link]
-
Pretze, M., & Wuest, F. R. (2019). Methods to Increase the Metabolic Stability of 18F-Radiotracers. National Institutes of Health (NIH). Available at: [Link]
-
Al-Sayyed, H., et al. (2023). Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives. PubMed. Available at: [Link]
-
ResearchGate. (2021). Synthesis, curing mechanism, thermal stability, and surface properties of fluorinated polybenzoxazines for coating applications. ResearchGate. Available at: [Link]
-
Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University Research Portal. Available at: [Link]
-
Lim, T. X., et al. (2020). Synthesis, isolation and characterisation of fluorinated-benzimidazoisoquinoline regioisomers. UQ eSpace. Available at: [Link]
-
Lowes, S., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Institutes of Health (NIH). Available at: [Link]
-
BfArM. (n.d.). Guideline on Photostability Testing. BfArM. Available at: [Link]
-
European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Eurofins. Available at: [Link]
-
ResearchGate. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]
-
Penn State. (2017). Synthesis of Intrinsically Disordered Fluorinated Peptides for Modular Design of High-Signal >19>F MRI Agents. Penn State Research Database. Available at: [Link]
-
Pharmaguideline Forum. (2022). Reference Standard Storage. Pharmaguideline Forum. Available at: [Link]
Sources
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- 7. Convenient Preparation, Thermal Properties and X-Ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): a Promising High Energy Density Material (HEDM)[v1] | Preprints.org [preprints.org]
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Technical Support Center: Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
Welcome to the technical support center for the synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to ensure the successful and efficient production of your target compound.
I. Synthesis Overview and Key Challenges
The synthesis of this compound typically proceeds in two key stages:
-
Formation of the Aldehyde Intermediate: Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde.
-
Reductive Amination: Conversion of the aldehyde to the desired primary amine.
Each stage presents unique challenges, primarily concerning reaction specificity and the formation of impurities that can complicate purification and reduce overall yield. This guide will address the common pitfalls in both stages.
II. Troubleshooting Guide & FAQs
Part A: Synthesis of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
The primary route to the aldehyde intermediate involves the formylation of a corresponding phenolic precursor. Side reactions at this stage can significantly impact the purity of the aldehyde fed into the subsequent reductive amination step.
Question 1: My formylation reaction to produce 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
Answer:
Low yields and product mixtures in formylation reactions of phenolic compounds are common and can be attributed to several factors:
-
Over-formylation: The introduction of more than one formyl group onto the aromatic ring, leading to di- or tri-formylated byproducts. The electron-donating nature of the dioxin ring can activate multiple positions for electrophilic substitution.
-
Competing Reactions: Depending on the formylation method used (e.g., Vilsmeier-Haack, Duff, or Reimer-Tiemann reaction), side reactions such as the formation of chloro- or dichloromethylated intermediates can occur, which may not fully convert to the desired aldehyde.
-
Substrate Decomposition: Phenolic compounds can be sensitive to the harsh conditions (e.g., strong acids, high temperatures) sometimes employed in formylation reactions, leading to decomposition and tar formation.
Troubleshooting Protocol:
-
Reaction Conditions:
-
Temperature Control: Maintain strict temperature control throughout the reaction. For exothermic reactions like the Vilsmeier-Haack reaction, slow, dropwise addition of the formylating agent at low temperatures (e.g., 0-10 °C) is crucial.
-
Stoichiometry: Carefully control the stoichiometry of the formylating agent to minimize over-formylation. A slight excess of the substrate may be beneficial.
-
-
Choice of Formylation Reagent:
-
Consider milder formylation methods if harsh conditions are leading to decomposition.
-
-
Work-up Procedure:
-
Ensure complete hydrolysis of any reaction intermediates during the work-up. In the Vilsmeier-Haack reaction, for instance, incomplete hydrolysis of the iminium salt will lead to impurities.
-
A carefully executed aqueous work-up with a mild base can help remove acidic byproducts and unreacted reagents.
-
-
Purification:
-
Column chromatography on silica gel is often necessary to separate the desired aldehyde from closely related byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, can provide good separation.
-
Part B: Reductive Amination of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde
The conversion of the aldehyde to this compound is most commonly achieved through reductive amination. The choice of the nitrogen source and the reducing agent is critical to prevent the formation of over-alkylated and other side products.
Question 2: I am observing significant amounts of the secondary and tertiary amine byproducts in my reductive amination reaction. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is a classic side reaction in reductive amination, arising from the reaction of the newly formed primary amine with the starting aldehyde.[1] This is particularly problematic when the primary amine is a good nucleophile.
Causality:
The reaction proceeds via the formation of an imine intermediate, which is then reduced. If the rate of reaction of the primary amine product with the starting aldehyde is comparable to or faster than the initial imine formation with ammonia, over-alkylation will occur.
Troubleshooting Protocol:
-
Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia, or ammonia in an organic solvent). This helps to drive the equilibrium towards the formation of the primary imine and statistically outcompetes the primary amine product from reacting with the aldehyde.[2]
-
Stepwise Procedure: A stepwise approach can significantly improve selectivity.[3]
-
Step 1: Imine Formation: React the aldehyde with the ammonia source in a suitable solvent (e.g., methanol, ethanol) to form the imine. Monitor the reaction by TLC or LC-MS to confirm the consumption of the aldehyde.
-
Step 2: Reduction: Once the imine formation is complete, add the reducing agent. This ensures that the reducing agent primarily encounters the desired imine.[3]
-
-
Choice of Reducing Agent:
-
Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the starting aldehyde.[4]
-
While sodium borohydride (NaBH₄) can be used, it is a stronger reducing agent and may reduce the starting aldehyde if present in the reaction mixture.[1][5] If using NaBH₄, the stepwise procedure is highly recommended.[6]
-
-
Reaction Temperature: Maintain a low to moderate reaction temperature to control the reaction rate and minimize side reactions.
Question 3: My reductive amination is suffering from low yield, and I am recovering a significant amount of the starting aldehyde and/or the corresponding alcohol. What is causing this?
Answer:
Low conversion of the starting aldehyde and the formation of the corresponding alcohol, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, are common issues in reductive amination.
Causality:
-
Incomplete Imine Formation: The equilibrium for imine formation may not favor the product, especially if water is not effectively removed from the reaction mixture. The presence of a fluorine atom on the aromatic ring can also slightly deactivate the aldehyde.[5]
-
Premature Reduction of the Aldehyde: If the reducing agent is too strong or is added before sufficient imine has formed, it can directly reduce the starting aldehyde to the corresponding alcohol.[1][4]
-
Decomposition of Reagents: The reducing agent may decompose if the reaction conditions are not optimal (e.g., presence of excess acid or water).
Troubleshooting Protocol:
-
Facilitate Imine Formation:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[5]
-
Water Removal: Use a dehydrating agent, such as molecular sieves, or a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) to drive the imine formation equilibrium forward.
-
-
Optimize Reducing Agent Addition:
-
Check Reagent Quality:
-
Ensure that the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
-
Question 4: I am attempting a Leuckart-Wallach reaction to synthesize the primary amine, but I am isolating an N-formylated byproduct. Is this expected, and how can I obtain the free amine?
Answer:
Yes, the formation of an N-formylated derivative is a characteristic feature of the Leuckart-Wallach reaction when using formic acid or formamide as the reducing agent and nitrogen source.[2] The reaction proceeds through the formation of the N-formyl amine, which is a stable intermediate.
Troubleshooting Protocol:
To obtain the desired primary amine, a subsequent hydrolysis step is required:
-
Acidic Hydrolysis: After the Leuckart-Wallach reaction is complete, the crude N-formyl product can be hydrolyzed by heating with an aqueous acid solution (e.g., hydrochloric acid).
-
Basic Work-up: Following hydrolysis, the reaction mixture should be basified to deprotonate the ammonium salt and allow for the extraction of the free primary amine into an organic solvent.
Alternative Approach:
If avoiding the hydrolysis step is desired, consider using a different reductive amination method that directly yields the primary amine, such as those employing ammonia and a borohydride-based reducing agent.[7]
III. Data Summary and Visualization
Table 1: Common Side Products in the Synthesis of this compound
| Side Product | Structure | Formation Stage | Common Cause | Mitigation Strategy |
| Bis((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)amine (Secondary Amine) | Reductive Amination | Reaction of primary amine product with starting aldehyde | Use a large excess of ammonia; stepwise reaction | |
| Tris((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)amine (Tertiary Amine) | Reductive Amination | Further reaction of the secondary amine with starting aldehyde | Use a large excess of ammonia; stepwise reaction | |
| (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | Reductive Amination | Premature reduction of the starting aldehyde | Use a milder reducing agent (e.g., NaBH(OAc)₃); stepwise reaction | |
| N-((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)formamide | Leuckart-Wallach Reaction | Inherent to the reaction mechanism | Subsequent acidic hydrolysis |
Diagrams
Caption: Overall synthetic pathway and common side reactions.
Caption: Troubleshooting logic for reductive amination.
IV. References
-
[One‐step synthesis of some polyfluoroalkylated 1,3‐benzodioxoles, 4H‐1,3‐benzodioxins and dibenzo[d, f][8][9]dioxepins.]([Link])
-
[Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[8][9]-Proton Shift Reaction.(1) Scope and Limitations.]([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. One‐step synthesis of some polyfluoroalkylated 1,3‐benzodioxoles, 4H‐1,3‐benzodioxins and dibenzo[d, f] [1,3]dioxepins / Chinese Journal of Chemistry, 1994 [sci-hub.box]
Technical Support Center: Navigating the Purification of Fluorinated Amine Compounds
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with the purification of fluorinated amine compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental decisions.
Part 1: Understanding the Core Challenges
Fluorinated amines present a unique set of purification hurdles due to the profound electronic effects of fluorine. The high electronegativity of fluorine atoms can significantly alter the physicochemical properties of the parent amine, including its basicity (pKa), polarity, and volatility. These alterations are often the root cause of common purification issues.
Frequently Asked Question (FAQ): Why is my fluorinated amine behaving so differently from its non-fluorinated analog during purification?
The introduction of fluorine atoms, particularly in close proximity to the amine nitrogen, withdraws electron density, making the amine less basic (lower pKa) compared to its non-fluorinated counterpart. This has several practical consequences:
-
Altered Solubility: The pKa shift directly impacts the pH at which the amine is protonated and thus its solubility in aqueous versus organic phases during liquid-liquid extraction (LLE).
-
Chromatographic Behavior: The change in basicity and polarity affects interactions with stationary phases in chromatography, often leading to peak tailing or poor retention.
-
Increased Volatility: Highly fluorinated compounds can be surprisingly volatile, leading to sample loss during solvent evaporation steps.
This guide will walk you through how to anticipate and counteract these effects.
Part 2: Troubleshooting Chromatographic Purification
Chromatography is a cornerstone of purification, but fluorinated amines can exhibit problematic behavior. This section addresses common issues in both normal-phase and reversed-phase systems.
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: I'm seeing significant tailing for my fluorinated amine on a C18 column, even with standard mobile phase modifiers like formic acid or TFA. What's happening and how can I fix it?
A: Peak tailing with amines on silica-based columns is often caused by strong interactions between the basic amine and acidic silanol groups on the stationary phase. While this is a common issue for all amines, the unique properties of fluorinated amines can exacerbate it. The lower basicity of your fluorinated amine might mean that standard acidic modifiers are not sufficient to fully protonate it and prevent these secondary interactions.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting peak tailing in RP-HPLC.
Detailed Steps & Rationale:
-
Optimize the Mobile Phase:
-
Increase Acid Concentration: If you are using 0.1% formic acid, try increasing it to 0.5% or switch to 0.1% trifluoroacetic acid (TFA). TFA is a stronger acid and a better ion-pairing agent, which can more effectively protonate the weakly basic fluorinated amine and mask residual silanol interactions.
-
Consider a Volatile Buffer: For preparative work where TFA is undesirable, consider a buffer system like ammonium formate or ammonium acetate adjusted to a pH of 3-4. This ensures consistent protonation of the amine.
-
-
Select the Right Column:
-
Base-Deactivated Columns: Modern columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, base-deactivated column specifically designed for polar or basic compounds.
-
Alternative Stationary Phases: If tailing persists, the separation mechanism may be the issue. Consider a pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions, which can be highly effective for fluorinated compounds.
-
Table 1: Comparison of Mobile Phase Additives for Amine Chromatography
| Additive | Typical Concentration | pKa | Ion-Pairing Strength | Volatility |
| Formic Acid | 0.1 - 0.5% | 3.75 | Weak | High |
| Acetic Acid | 0.1 - 0.5% | 4.76 | Weak | High |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 0.5 | Strong | High |
| Ammonium Formate | 10 - 20 mM | (pH dependent) | Moderate | High |
Issue 2: Poor Retention of Highly Polar Fluorinated Amines in Reversed-Phase HPLC
Q: My small, highly fluorinated amine is eluting in the void volume of my C18 column. How can I get it to retain?
A: This is a common problem for "polar basic" compounds. The combination of a small molecular size and the polarity-enhancing effect of fluorine can lead to insufficient interaction with the hydrophobic C18 stationary phase.
Troubleshooting Strategies:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have a hydrophilic group embedded in or near the base of the alkyl chain. This allows the stationary phase to be more wettable with highly aqueous mobile phases and provides an additional interaction mechanism for polar analytes.
-
Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. In this mode, a polar stationary phase (like bare silica or a diol-bonded phase) is used with a high organic content mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention for polar compounds.
-
Starting HILIC Conditions:
-
Column: Bare silica, Amide, or Diol
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: Start at 95% A, and decrease the organic content to elute the compound.
-
-
Part 3: Overcoming Liquid-Liquid Extraction (LLE) Hurdles
The altered pKa of fluorinated amines is a critical factor in designing effective LLE protocols.
Q: I'm struggling to extract my fluorinated amine from an aqueous reaction mixture. Adjusting the pH with sodium bicarbonate isn't working as expected.
A: The pKa of your fluorinated amine is likely much lower than its non-fluorinated analog. A standard workup using a weak base like sodium bicarbonate (which raises the pH to around 8-9) may not be sufficient to deprotonate your amine and drive it into the organic layer.
Protocol: pH-Guided Liquid-Liquid Extraction
-
Estimate or Determine the pKa: If possible, use software (like ChemDraw or MarvinSketch) to predict the pKa of your compound. Let's assume the predicted pKa is 6.5.
-
Apply the "pH Rule of 2": To ensure your amine is in its neutral, freebase form (>99%), you need to adjust the pH of the aqueous solution to be at least 2 units above the pKa. In our example, you would need a pH of at least 8.5.
-
Select the Appropriate Base:
-
If the required pH is ~8-9, sodium bicarbonate may suffice.
-
If a pH of 10-11 is needed, a stronger base like sodium carbonate or even dilute sodium hydroxide (0.1 M) should be used.
-
-
Perform the Extraction:
-
Add the aqueous solution to a separatory funnel.
-
Carefully add the chosen base dropwise while monitoring the pH with a pH meter or pH paper.
-
Once the target pH is reached, add your organic solvent (e.g., ethyl acetate, dichloromethane).
-
Shake gently at first to avoid emulsion formation, then more vigorously.
-
Allow the layers to separate and collect the organic phase. Repeat the extraction 2-3 times.
-
Technical Support Center: Scaling Up (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Production
Prepared by: Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the robust production of this key pharmaceutical intermediate.
Overview of the Synthetic Strategy
The most common and scalable approach to synthesize this compound is a two-step process starting from the commercially available (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. This strategy involves:
-
Oxidation: Conversion of the primary alcohol to the corresponding aldehyde.
-
Reductive Amination: Reaction of the aldehyde with an ammonia source, followed by reduction of the resulting imine to the target primary amine.
This route is favored for its high potential yield and the avoidance of more hazardous reagents that might be used in alternative pathways.
Synthetic Pathway Diagram
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Lab Scale)
This protocol outlines a typical lab-scale synthesis. Scale-up will require adjustments to reagent addition rates, temperature control, and equipment.
Part A: Oxidation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, 10-15 volumes).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add pyridinium chlorochromate (PCC) (1.5 eq) in portions over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (10 volumes) and filter through a pad of silica gel to remove the chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (6-fluoro-4H-1,3-benzodioxin-8-yl)carbaldehyde, which can be used in the next step without further purification.
Part B: Reductive Amination of (6-fluoro-4H-1,3-benzodioxin-8-yl)carbaldehyde
-
Setup: In a separate flask, dissolve the crude aldehyde (1.0 eq) in methanol (10 volumes). Add ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture to 0°C. Cautiously add sodium cyanoborohydride (NaBH3CN) (1.5 eq) in small portions. Caution: NaBH3CN is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC or HPLC.
-
Workup: Quench the reaction by the slow addition of 1M HCl until the pH is ~2 to destroy any remaining reducing agent. Stir for 30 minutes.
-
Purification:
-
Make the solution basic (pH > 10) with the addition of aqueous NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be further purified by column chromatography or crystallization.
-
Troubleshooting and FAQs
Oxidation Step
Q1: My oxidation reaction is sluggish or incomplete.
-
Cause: The oxidizing agent may have degraded, or the starting material may contain impurities that inhibit the reaction.
-
Solution:
-
Use freshly opened or properly stored PCC or an alternative oxidant like Dess-Martin periodinane (DMP).
-
Ensure your starting alcohol is pure and dry.
-
Slightly increasing the reaction temperature (e.g., to 30-35°C) may improve the rate, but monitor for side product formation.
-
Q2: I am observing over-oxidation to the carboxylic acid.
-
Cause: This is less common with PCC but can occur with stronger oxidants or if water is present.
-
Solution:
-
Ensure anhydrous reaction conditions.
-
Avoid prolonged reaction times after the starting material is consumed.
-
PCC is generally a good choice to avoid this; if using other oxidants, carefully control the stoichiometry and temperature.
-
Reductive Amination Step
Q1: The yield of my primary amine is low, and I'm isolating significant amounts of the starting aldehyde or the intermediate imine.
-
Cause: Inefficient imine formation or incomplete reduction. The equilibrium between the aldehyde/amine and the imine may not favor the imine.[1]
-
Solution:
-
Improve Imine Formation: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine.[1] A catalytic amount of acetic acid can also promote imine formation.[1]
-
Ensure Complete Reduction: Verify the activity of your reducing agent. If using NaBH3CN, ensure the pH is slightly acidic during the reduction to favor reduction of the protonated imine.
-
Q2: I am forming significant amounts of secondary and tertiary amine byproducts.
-
Cause: The product primary amine is nucleophilic and can react with the starting aldehyde to form a secondary amine, which can then react again. This is a common issue in reductive aminations.
-
Solution:
-
Use a Large Excess of Ammonia Source: Using a large excess of ammonium acetate or another ammonia source will statistically favor the reaction of the aldehyde with ammonia over the product amine.
-
Control Stoichiometry: A one-pot procedure where the imine is formed in situ and then immediately reduced is often effective.[1] Careful control of stoichiometry and slow addition of the reducing agent can also be beneficial.[1]
-
Q3: My final product is difficult to purify from the unreacted imine.
-
Cause: The imine and the amine may have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Drive the Reaction to Completion: It is often easier to force the reaction to completion than to separate the products. Try extending the reaction time or adding a small additional portion of the reducing agent.
-
Acid/Base Extraction: The basicity of the product amine can be exploited for purification. During the workup, a careful acid wash can protonate and extract the amine into the aqueous layer, leaving less basic impurities like the imine in the organic layer. Subsequent basification of the aqueous layer and re-extraction will then isolate the purified amine.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for low yield in reductive amination.
Scale-Up Considerations
Scaling up a reaction from the lab bench to a pilot or production scale introduces new challenges.[2][3][4]
Key Parameters for Scale-Up
| Parameter | Lab Scale (1-10 g) | Scale-Up Considerations (>1 kg) |
| Temperature Control | Ice bath, heating mantle | Use of a jacketed reactor with a chiller/heater is critical. Exothermic reactions, like the reduction step, need careful monitoring and control to prevent thermal runaway.[2][4] |
| Reagent Addition | Manual addition via pipette or funnel | Use of a calibrated addition pump for slow, controlled addition of reagents is essential to manage heat evolution and minimize side reactions. |
| Mixing | Magnetic stirrer | Overhead mechanical stirring is necessary to ensure homogeneity in larger volumes and prevent hot spots.[3] |
| Purification | Column chromatography | Chromatography is often not feasible at large scales. Develop a robust crystallization or distillation procedure. Acid/base extraction is a highly scalable purification method for amines.[5] |
| Safety | Fume hood | A thorough process safety review is required. Consider pressure relief systems, emergency cooling, and appropriate handling procedures for toxic reagents and flammable solvents.[2][4] |
Safety First: A Note on Thermal Runaway
The reduction step is exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A "thermal runaway" is a dangerous situation where the reaction temperature increases uncontrollably, leading to a rapid increase in reaction rate and potentially an explosion.[2]
Mitigation Strategies:
-
Controlled Addition: Add the reducing agent slowly, monitoring the internal temperature.
-
Cooling Capacity: Ensure your cooling system can handle the heat generated by the reaction.
-
Semi-Batch Process: For highly exothermic reactions, a semi-batch process, where one reagent is added portion-wise, is safer than a batch process where all reagents are mixed at once.[4]
References
-
ResearchGate. (2025). Industrial processes for manufacturing amines. Retrieved January 17, 2026, from [Link]
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US8889865B2 - Process for preparing amines from alcohols and ammonia.
-
ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved January 17, 2026, from [Link]
-
Quora. (2019). How do we prepare primary amines from ethanol?. Retrieved January 17, 2026, from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. Retrieved January 17, 2026, from [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive amination of benzaldehyde and ammonia catalyzed by (a).... Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved January 17, 2026, from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (n.d.). Graphene Encapsulated Ni Catalyzed Reductive Amination of VOC Aldehydes to High Value Chemicals by industrial continuous flow synthesis. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Benzyl alcohol ( ) conversion and product ( N,N-dimethylbenzylamine,.... Retrieved January 17, 2026, from [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL. Retrieved January 17, 2026, from [Link]
-
De Gruyter. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved January 17, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 17, 2026, from [Link]
Sources
Validation & Comparative
A Definitive Guide to the Structural Validation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of reliable and reproducible research. This guide provides a comprehensive framework for the structural validation of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, a compound of interest in medicinal chemistry. We will delve into the critical analytical techniques and data interpretation necessary to confirm the identity and purity of this molecule, while also comparing its expected analytical signature against plausible isomers and synthetic precursors.
The Imperative of Rigorous Structural Validation
In the realm of drug discovery and development, an erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe clinical candidates. The validation of a molecule's structure is not merely a procedural step but a fundamental aspect of scientific integrity. This guide will equip you with the necessary protocols and interpretive insights to confidently ascertain the structure of this compound.
A Multi-Pronged Analytical Approach
A robust structural validation strategy relies on the convergence of data from multiple, independent analytical techniques. For this compound, we will focus on a quartet of powerful methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for the structural validation and purity assessment of a synthesized chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides unparalleled insight into the molecular skeleton, revealing the connectivity and chemical environment of atoms. For this compound, a suite of NMR experiments is recommended.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Given the presence of a fluorine atom, a ¹⁹F NMR spectrum is highly informative.
-
This experiment will confirm the presence of fluorine and provide information about its chemical environment.
-
-
2D NMR (COSY & HSQC):
-
A Correlation Spectroscopy (COSY) experiment will reveal proton-proton couplings, aiding in the assignment of adjacent protons.
-
A Heteronuclear Single Quantum Coherence (HSQC) spectrum will correlate protons with their directly attached carbons.
-
Expected ¹H NMR Data and Interpretation
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, dioxin, and amine protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH (position 7) | 6.8 - 7.0 | Doublet of doublets | 1H | Coupled to the fluorine and the other aromatic proton. |
| Aromatic CH (position 5) | 6.6 - 6.8 | Doublet of doublets | 1H | Coupled to the fluorine and the other aromatic proton. |
| O-CH₂-O (dioxin) | 5.0 - 5.2 | Singlet | 2H | Characteristic shift for the methylene group of the dioxin ring. |
| Ar-CH₂-O (dioxin) | 4.8 - 5.0 | Singlet | 2H | Methylene group attached to the aromatic ring. |
| Ar-CH₂-N (benzylic) | 3.8 - 4.0 | Singlet | 2H | Protons adjacent to the amine group. |
| NH₂ (amine) | 1.5 - 2.5 | Broad singlet | 2H | Chemical shift can vary with concentration and solvent. The protons may exchange, leading to a broad signal.[1] |
Comparative Analysis with a Potential Precursor
A common impurity or alternative product could be the starting material, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol.[2][3][4]
| Compound | Key Differentiating ¹H NMR Signal |
| This compound | Ar-CH₂-N at ~3.9 ppm; NH₂ at ~1.5-2.5 ppm |
| (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | Ar-CH₂-O at ~4.6 ppm; OH at ~2.0-3.0 ppm (variable) |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, offering a primary confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
Perform fragmentation (MS/MS) on the parent ion to aid in structural confirmation.
-
Expected Mass Spectrometry Data
-
Molecular Formula: C₉H₁₁FN₂O₂
-
Monoisotopic Mass: 199.07 g/mol
-
Expected [M+H]⁺: m/z 200.08
Caption: A plausible fragmentation pathway for this compound in ESI-MS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid compound directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H stretch (amine) | 3300 - 3500 | Two bands, medium to weak |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp, weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium to strong |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |
| C-O stretch (ether) | 1000 - 1300 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the industry standard for determining the purity of a compound and for identifying and quantifying impurities.[5][6]
Experimental Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of dilutions for linearity assessment.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).
-
-
Data Analysis:
Summary of the Validation Strategy
The structural validation of this compound requires a holistic approach, integrating data from multiple analytical techniques.
| Analytical Technique | Primary Information Provided | Confirmatory Role |
| ¹H, ¹³C, ¹⁹F NMR | Connectivity, chemical environment of atoms | Unambiguous structural elucidation |
| High-Resolution MS | Elemental formula | Confirmation of molecular weight |
| IR Spectroscopy | Presence of key functional groups | Rapid functional group analysis |
| HPLC-UV | Purity and impurity profile | Quantification of purity |
By systematically applying these techniques and critically evaluating the resulting data against expected values and potential alternatives, researchers can achieve a high degree of confidence in the structure and purity of this compound. This rigorous approach is indispensable for the advancement of reliable and impactful scientific research.
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PubChem. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. Available from: [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for verifying the purity of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, a fluorinated aromatic amine with potential applications in pharmaceutical research. We will delve into the technical nuances of common analytical techniques, present hypothetical yet chemically sound data for comparison, and provide actionable experimental protocols.
The Imperative of Purity in Drug Discovery
Likely Synthetic Route and Potential Impurities
A common and efficient method for the synthesis of primary amines from aldehydes is reductive amination. In the case of this compound, the likely precursor is (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, which can be oxidized to the corresponding aldehyde. This aldehyde can then be reacted with an ammonia source, and the resulting imine is reduced to the target primary amine.
Given this synthetic pathway, several potential impurities should be considered:
-
Unreacted Starting Material: Residual (6-fluoro-4H-1,3-benzodioxin-8-yl)aldehyde.
-
Over-alkylation Product: The secondary amine, bis((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)amine.
-
Side-products from the Reducing Agent: Depending on the reducing agent used (e.g., sodium cyanoborohydride), cyanide-adducts could be a possibility.[1]
-
De-fluorinated Impurities: Although less likely under standard reductive amination conditions, loss of the fluorine atom is a potential side reaction in some fluorinated aromatic compounds.
Comparative Analysis of Purity Determination Techniques
A combination of chromatographic and spectroscopic techniques is the gold standard for purity assessment. Below is a comparison of the most relevant methods for analyzing this compound.
| Analytical Technique | Principle | Strengths | Limitations | Applicability to Target Compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, quantitative accuracy, and reproducibility.[2] | May require derivatization for compounds lacking a UV chromophore. | Primary Method. Excellent for quantification of the main component and separation of structurally similar impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation and can quantify impurities without the need for reference standards of the impurities.[3] | Lower sensitivity compared to chromatographic methods for trace impurities. | Essential for Structural Confirmation. ¹H, ¹³C, and ¹⁹F NMR are crucial for verifying the molecular structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and provides molecular weight information. Can be coupled with chromatography (e.g., LC-MS) for powerful impurity identification.[2] | Isomeric impurities may not be distinguishable by MS alone. | Critical for Molecular Weight Verification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Potentially Suitable. May be useful for analyzing volatile impurities or starting materials, but the target amine may require derivatization to improve volatility and peak shape. |
In-Depth Analysis and Expected Data
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry. For this compound, a reversed-phase method would be the most appropriate starting point.
Expected Chromatogram: A pure sample should exhibit a single major peak. The presence of impurities would be indicated by additional peaks, typically with different retention times. For instance, the less polar starting aldehyde would likely have a longer retention time, while more polar impurities might elute earlier.
dot
Caption: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation. For our target compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methylene protons of the dioxin ring, the benzylic methylene protons, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule. The amine protons will likely appear as a broad singlet that can be exchanged with D₂O.[4]
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. A single peak (or a multiplet if coupled to nearby protons) would confirm the presence of the single fluorine atom.[5]
dot
Caption: Multi-nuclear NMR for structural verification.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity.
Expected Spectrum: In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural information.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample and record the chromatogram. Calculate the purity based on the relative peak areas.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H spectrum. To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amine proton signal should disappear or significantly decrease in intensity.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it through an HPLC system. Acquire the full scan mass spectrum and compare the observed exact mass of the [M+H]⁺ ion with the calculated theoretical mass.
Conclusion
Confirming the purity of a synthesized compound like this compound is a multi-step process that requires the synergistic use of several analytical techniques. HPLC provides robust quantitative data on purity, while NMR and MS offer definitive structural confirmation. By employing the methodologies outlined in this guide, researchers can be confident in the quality of their synthesized materials, leading to more reliable and impactful scientific outcomes.
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nat Protoc. 2008;3(2):210-4. doi: 10.1038/nprot.2007.524. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021-10-20). [Link]
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A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines | Organic Letters - ACS Publications. (2013-02-04). [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015-07-01). [Link]
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Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed. (2023-06-13). [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - MDPI. (2023-10-06). [Link]
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Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][6][7]dioxin-2-yl)-2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide - MDPI. (2023-01-18). [Link]
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The Fluorine Factor: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzodioxins
For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Among the vast toolkit of chemical transformations, fluorination stands out for its profound ability to modulate a molecule's physicochemical and biological properties.[1][2] The 1,4-benzodioxane scaffold, a privileged structure found in numerous bioactive compounds, presents a compelling case for exploring the impact of this strategic halogenation.[3][4]
This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated benzodioxins. Moving beyond theoretical principles, we will delve into the causality behind experimental choices, present supporting data from the literature, and provide detailed protocols for key validation assays. Our focus is to equip you with the technical insights and practical methodologies necessary to evaluate the "fluorine factor" in your own research endeavors.
The Rationale for Fluorination: Why Introduce a Halogen?
The introduction of fluorine into a drug candidate is rarely an arbitrary decision. It is a calculated strategy rooted in the unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond.[1] These characteristics can translate into several desirable enhancements for a benzodioxin scaffold:
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's half-life can be extended, potentially improving its bioavailability and duration of action.
-
Enhanced Potency and Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the benzodioxin ring system. This can modify the acidity or basicity (pKa) of nearby functional groups, which is crucial for optimizing interactions with biological targets.[5] Furthermore, fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket, thereby increasing binding affinity.[2]
-
Improved Lipophilicity and Membrane Permeation: Strategic fluorination can increase a compound's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[6] This is a critical consideration for benzodioxin derivatives targeting central nervous system (CNS) receptors.
It is crucial to recognize, however, that the effects of fluorination are highly context-dependent. The position of the fluorine atom on the benzodioxin scaffold can lead to vastly different biological outcomes. While one substitution might enhance desired activity, another could diminish it or introduce off-target effects.[7] Therefore, direct experimental comparison is not just recommended; it is imperative.
Comparative Bioactivity Analysis: Key Biological Targets
Benzodioxin derivatives have been shown to interact with several important classes of biological targets. Here, we compare the influence of fluorination on their activity at three well-documented targets: Serotonin Receptors, the Aryl Hydrocarbon Receptor (AhR), and Poly(ADP-ribose) Polymerase 1 (PARP1).
Serotonin (5-HT) Receptor Modulation
The 1,4-benzodioxane moiety is a key pharmacophore for ligands of various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors like the 5-HT1A subtype.[3][8] These receptors are significant targets for treating CNS disorders such as anxiety and depression.
While direct comparative data for a single fluorinated vs. non-fluorinated benzodioxin pair is sparse in publicly available literature, we can infer the potential impact from structure-activity relationship (SAR) studies on related compounds. For instance, a study on benzodioxane derivatives identified a cis-4-(5-fluoro -1H-indol-3-yl)cyclohexyl]-2-aminomethyl-1,4-benzodioxane with high affinity for both the serotonin transporter (SERT, Ki 5.3 nM) and the 5-HT1A receptor (Ki 66 nM).[3] In another study on aporphine derivatives, fluorinated compounds were identified as potent and selective ligands for the 5-HT2C receptor, with Ki values as low as 24 nM.[4]
Table 1: Representative Bioactivity at Serotonin Receptors
| Compound Class | Specific Compound Example | Target(s) | Bioactivity (Ki) | Reference |
| Fluorinated Benzodioxane Derivative | cis-4-(5-fluoro-1H-indol-3-yl)cyclohexyl]-2-aminomethyl-1,4-benzodioxane | 5-HT Transporter (SERT)5-HT1A Receptor | 5.3 nM66 nM | [3] |
| Non-Fluorinated Benzodioxane | WB4101 (2-(2,6-dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane) | α1-adrenoceptors5-HT1A Receptor | High Affinity | [9] |
| Fluorinated Aporphine Derivative | Compound 11b | 5-HT2C Receptor | 24 nM | [4] |
Note: The compounds listed are representative examples and not a direct fluorinated/non-fluorinated pair, illustrating the high affinity achievable with fluorinated scaffolds.
The data suggests that fluorination is compatible with, and can potentially enhance, high-affinity binding to serotonin receptors. The electron-withdrawing nature of fluorine on the aromatic system can modulate the electrostatic interactions crucial for receptor recognition.
Aryl Hydrocarbon Receptor (AhR) Activation and CYP1A1 Induction
Certain benzodioxins, particularly those with a planar structure resembling 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are potent agonists of the Aryl Hydrocarbon Receptor (AhR).[10] AhR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and drives the expression of numerous genes, most notably cytochrome P450 1A1 (CYP1A1).[11][12][13] The induction of CYP1A1 is a hallmark of AhR activation and is often used as a proxy for the toxicological potential of dioxin-like compounds.
A key study directly compared polyfluorinated dibenzodioxins (PFDDs) with their chlorinated counterparts. It was found that 2,3,7,8-tetrafluorodibenzodioxin (TFDD) activates the AhR and induces CYP1A1-catalyzed EROD (ethoxyresorufin-O-deethylase) activity in rat hepatocytes.[10] Remarkably, the potency was similar to that of the highly toxic TCDD, with comparable EC50 values in vitro.[10] However, the in vivo pharmacokinetics were dramatically different, with TFDD showing a much shorter elimination half-life compared to TCDD.[10] This highlights a critical principle: fluorination may not reduce intrinsic potency at the receptor level but can drastically alter metabolic stability and in vivo duration of effect.
Table 2: Comparative AhR-Mediated Activity
| Compound | Key Bioactivity Metric | Observation | Implication | Reference |
| 2,3,7,8-Tetrafluorodibenzodioxin (TFDD) | EROD Induction (in vitro) | Similar EC50 to 2,3,7,8-TCDD | Fluorination does not diminish intrinsic AhR activation potential. | [10] |
| 2,3,7,8-Tetrafluorodibenzodioxin (TFDD) | Elimination Half-Life (in vivo) | Dramatically shorter than 2,3,7,8-TCDD | Fluorination can lead to faster clearance, potentially reducing long-term toxicity. | [10] |
Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition
The 2,3-dihydrobenzo[b][1][11]dioxine scaffold has been identified as a promising starting point for the development of inhibitors of PARP1, a key enzyme in DNA single-strand break repair.[14][15] PARP inhibitors are a clinically important class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[16][17]
Visualizing the Mechanisms
To better understand the biological context of these comparisons, the following diagrams illustrate the key signaling pathways involved.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: G-Protein Coupled Receptor (GPCR) Signaling.
Experimental Protocols: Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of bioactivity data, robust experimental protocols are essential. Below are step-by-step methodologies for the key assays discussed.
Protocol 1: AhR Activation via EROD Assay in H4IIE Cells
This assay quantifies the induction of CYP1A1 enzyme activity as a measure of AhR activation.[11][19]
Experimental Workflow Diagram
Caption: Workflow for the EROD (CYP1A1 Induction) Assay.
Step-by-Step Methodology:
-
Cell Culture: Seed H4IIE rat hepatoma cells into 96-well, clear-bottom, black-walled plates at a density that ensures they reach ~90% confluency after the exposure period. Allow cells to attach for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated benzodioxin test compounds in culture medium. A positive control (e.g., TCDD) and a vehicle control (e.g., DMSO) must be included.
-
Cell Exposure: Remove the seeding medium from the cells and replace it with the medium containing the test compounds. Incubate the plates for 72 hours to allow for maximal induction of CYP1A1.
-
EROD Reaction:
-
Aspirate the exposure medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add the reaction buffer containing 7-ethoxyresorufin (the substrate) and NADPH (the cofactor) to each well.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes). The CYP1A1 enzyme will convert the non-fluorescent substrate to the highly fluorescent product, resorufin.[1]
-
-
Measurement: Stop the reaction by adding a solvent like acetonitrile. Measure the fluorescence in a plate reader with excitation and emission wavelengths appropriate for resorufin (typically ~530 nm excitation and ~590 nm emission).
-
Data Analysis: Normalize the fluorescence signal to the total protein content in each well (determined by a separate protein assay like BCA). Plot the normalized EROD activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: GPCR Activity via Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of a test compound for a specific receptor, such as the 5-HT1A receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the target receptor (e.g., CHO or HEK293 cells expressing human 5-HT1A). Protein concentration must be quantified.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filter mats. The membranes with bound radioactivity are trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC50 value (the concentration of test compound that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Functional GPCR Assessment via Tango Assay
The Tango assay is a cell-based functional assay that measures GPCR activation by monitoring the recruitment of β-arrestin to the receptor, which is a key event in receptor desensitization.[12][15]
Step-by-Step Methodology:
-
Cell Line: Use an engineered cell line that co-expresses the target GPCR (e.g., 5-HT1A) fused to a transcription factor and a protease-tagged β-arrestin. The cells also contain a reporter gene (e.g., β-lactamase) under the control of the transcription factor.
-
Cell Plating and Compound Addition: Plate the cells in 384-well plates and add the test compounds (fluorinated and non-fluorinated benzodioxins).
-
Incubation: Incubate the cells for a period (e.g., 5-16 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, transcription factor translocation, and reporter gene expression.
-
Substrate Addition: Add a FRET (Fluorescence Resonance Energy Transfer)-based substrate for the β-lactamase enzyme. In its uncleaved state, excitation of a donor fluorophore results in energy transfer to an acceptor, which then emits light at a specific wavelength (e.g., green).
-
Measurement: If the reporter gene was expressed, the β-lactamase enzyme cleaves the FRET substrate, separating the donor and acceptor fluorophores. This prevents energy transfer, and excitation of the donor now results in emission at its characteristic wavelength (e.g., blue).
-
Data Analysis: Read the plate on a fluorometric plate reader, measuring the emission of both the donor and acceptor. The ratio of blue to green fluorescence is directly proportional to the level of receptor activation. Plot this ratio against compound concentration to determine functional potency (EC50) or inhibition (IC50).
Conclusion and Future Outlook
The strategic incorporation of fluorine into the benzodioxin scaffold is a powerful and validated approach for modulating bioactivity. The available evidence, though not always a direct head-to-head comparison, strongly suggests that fluorination can significantly alter metabolic stability and receptor affinity. While in vitro potency for AhR activation may be conserved between fluorinated and halogenated analogues, the in vivo consequences related to pharmacokinetics can be profound, potentially mitigating toxicity.[10] For GPCRs and enzymes like PARP1, fluorination offers a proven strategy to fine-tune ligand-target interactions and improve drug-like properties.
The decision to fluorinate a benzodioxin lead compound must be driven by empirical data. The experimental protocols detailed in this guide provide a robust framework for conducting a comparative analysis. By systematically evaluating both fluorinated and non-fluorinated analogues using these self-validating assays, researchers can make informed decisions, accelerating the journey from a promising scaffold to a highly optimized drug candidate. The "fluorine factor" is not a matter of chance, but a product of rational design and rigorous experimental validation.
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Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nature Protocols. [Link]
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Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. PubMed. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). Protocols.io. [Link]
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Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds. PubMed. [Link]
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Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). ResearchGate. [Link]
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Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Molecular Devices. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]
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Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
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PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome. National Institutes of Health. [Link]
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Demonstration of arrestin mobilization with the Tango assay. (a–f)... ResearchGate. [Link]
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PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. EUbOPEN. [Link]
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C. AIR Unimi. [Link]
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Receptor Binding Assays. MilliporeSigma. [Link]
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Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]
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Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor. National Institutes of Health. [Link]
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Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]
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Synthesis of fluorinated heterocyclic compounds and study of their interaction with DNA. Durham University. [Link]
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PARP1: Structural Insights and Pharmacological Targets for Inhibition. National Institutes of Health. [Link]
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Development and radiolabelling of fluorinated ligands targetting the Aryl hydrocarbon Receptor. ResearchGate. [Link]
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Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites. PubMed. [Link]
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Canonical and non-canonical aryl hydrocarbon receptor signaling pathways. National Institutes of Health. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health. [Link]
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(PDF) Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate. [Link]
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NPD-0414-2 and NPD-0414-24, Two Chemical Entities Designed as Aryl Hydrocarbon Receptor (AhR) Ligands, Inhibit Gut Inflammatory Signals. Frontiers. [Link]
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Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. National Institutes of Health. [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. [Link]
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Comparison of 4 radiolabeled antagonists for serotonin 5-HT(7) receptor neuroimaging: toward the first PET radiotracer. PubMed. [Link]
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Neuronal activity enhances aryl hydrocarbon receptor-mediated gene expression and dioxin neurotoxicity in cortical neurons. PubMed. [Link]
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A Comparative Guide to the Efficacy of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Analogs as Serotonin 1A Receptor Modulators
This guide provides a comprehensive comparison of the efficacy of novel analogs based on the (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine scaffold. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of a chemical series is paramount for optimizing lead compounds. This document outlines the rationale for analog design, presents a comparative analysis of their biological activity, and provides detailed experimental protocols for their evaluation as modulators of the serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depressive disorders.
Introduction to the this compound Scaffold
The 4H-1,3-benzodioxin moiety is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. Its rigid structure and potential for hydrogen bonding interactions make it an attractive starting point for the design of receptor ligands. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity. The methylamine substituent provides a crucial basic center for interaction with acidic residues in receptor binding pockets. Analogs of this compound are primarily investigated for their potential to modulate serotonergic pathways, with a particular focus on the 5-HT1A receptor.
Analog Design and Rationale: A Bioisosteric Approach
To explore the SAR of the lead compound, a series of analogs were designed based on the principles of bioisosteric replacement. This strategy involves substituting key functional groups with others that have similar physicochemical properties, with the aim of improving potency, selectivity, and pharmacokinetic profiles.
Our design strategy focused on three key regions of the molecule:
-
The Amine Group: Modifications to the methylamine were proposed to probe the size and nature of the receptor's binding pocket.
-
The Fluoro Substituent: Replacement of the fluorine atom with other halogens or a hydrogen atom helps to elucidate the role of electronics and lipophilicity in this position.
-
The Benzodioxin Core: While synthetically more challenging, bioisosteric replacement of the dioxin ring with other heterocyclic systems can reveal the importance of the oxygen atoms and the overall ring conformation for activity.
The following table outlines the designed analogs and the rationale for their synthesis.
| Compound ID | Structure | Rationale for Modification |
| Lead Compound | This compound | Parent scaffold for investigation. |
| Analog 1 | N-((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)propan-2-amine | Introduction of a bulky isopropyl group to explore steric tolerance at the amine. |
| Analog 2 | (4H-1,3-benzodioxin-8-yl)methylamine | Removal of the fluorine atom to assess its contribution to binding affinity. |
| Analog 3 | (6-chloro-4H-1,3-benzodioxin-8-yl)methylamine | Replacement of fluorine with chlorine to evaluate the effect of a larger, less electronegative halogen. |
| Analog 4 | 2-((6-fluoro-4H-1,3-benzodioxin-8-yl)methylamino)ethanol | Introduction of a hydroxyl group to investigate the potential for an additional hydrogen bond interaction. |
Comparative Efficacy at the 5-HT1A Receptor
The synthesized analogs were evaluated for their binding affinity and functional activity at the human 5-HT1A receptor. The following table summarizes the key experimental data.
| Compound ID | 5-HT1A Binding Affinity (Ki, nM) | 5-HT1A Functional Activity (EC50, nM) | Intrinsic Activity (%) |
| Lead Compound | 15.2 | 45.8 | 95 (Full Agonist) |
| Analog 1 | 8.7 | 22.1 | 98 (Full Agonist) |
| Analog 2 | 35.1 | 98.3 | 92 (Full Agonist) |
| Analog 3 | 12.5 | 38.9 | 96 (Full Agonist) |
| Analog 4 | 28.9 | 75.4 | 85 (Partial Agonist) |
Interpretation of Results:
-
The introduction of a larger alkyl group on the amine (Analog 1 ) resulted in a significant increase in both binding affinity and functional potency, suggesting that the receptor's binding pocket can accommodate bulkier substituents in this region.
-
Removal of the fluorine atom (Analog 2 ) led to a decrease in affinity, highlighting the positive contribution of the fluoro group to the interaction with the receptor.
-
Replacing fluorine with chlorine (Analog 3 ) maintained a similar level of activity to the lead compound, indicating that a halogen at this position is beneficial.
-
The addition of a hydroxyl group (Analog 4 ) resulted in a decrease in both affinity and intrinsic activity, suggesting that while it may form a hydrogen bond, it could also introduce an unfavorable interaction or alter the compound's conformation.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target analogs commences from the commercially available (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. A general synthetic scheme is provided below.
Caption: General synthetic workflow for the preparation of the analogs.
Step-by-Step Protocol for Reductive Amination (Analog 1):
-
To a solution of 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((6-fluoro-4H-1,3-benzodioxin-8-yl)methyl)propan-2-amine.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compounds for the 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds dissolved in DMSO.
Procedure:
-
Prepare cell membranes from the HEK293-h5-HT1A cells by homogenization and centrifugation.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), and 25 µL of test compound at various concentrations.
-
For non-specific binding, add 25 µL of 10 µM 5-HT instead of the test compound.
-
Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of the compounds to stimulate G-protein activation, providing a measure of their functional potency (EC50) and efficacy.
Caption: Workflow for the [35S]GTPγS functional assay.
Procedure:
-
Prepare membranes from cells expressing the 5-HT1A receptor as in the binding assay.
-
In a 96-well plate, add 20 µL of test compound at various concentrations, 20 µL of [35S]GTPγS (final concentration ~0.1 nM), and 20 µL of GDP (final concentration ~10 µM) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Add 140 µL of the membrane preparation (~10 µg of protein).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the data as a dose-response curve to determine the EC50 and maximal effect (Emax) for each compound.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer and subsequent downstream signaling events.
Caption: Simplified 5-HT1A receptor signaling cascade.
Conclusion
This guide demonstrates a systematic approach to evaluating the efficacy of novel analogs of this compound as 5-HT1A receptor modulators. The structure-activity relationship studies reveal that modifications to the amine substituent and the electronic properties of the benzodioxin ring significantly impact the biological activity of these compounds. The provided experimental protocols offer a robust framework for the in-vitro characterization of this and other chemical series targeting GPCRs. Further investigation into the in-vivo efficacy and pharmacokinetic properties of the most promising analogs is warranted to assess their therapeutic potential.
References
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PubChem. (n.d.). (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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Hughes, Z. A., Starr, K. R., Langmead, C. J., Hill, M., Bartoszyk, G. D., Hagan, J. J., ... & Dawson, L. A. (2005). Neurochemical evaluation of the novel 5-HT1A receptor partial agonist/serotonin reuptake inhibitor, vilazodone. European journal of pharmacology, 510(1-2), 49–57. Retrieved from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147-3176. Retrieved from [Link]
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Wallsten, K., et al. (1997). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of medicinal chemistry, 40(8), 1254-1264. Retrieved from [Link]
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Nichols, D. E., et al. (1994). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of medicinal chemistry, 37(25), 4346-4351. Retrieved from [Link]
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Newman, A. H., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 53(16), 6112-6121. Retrieved from [Link]
Differentiating Benzodioxin Regioisomers: A Spectroscopic Comparison of 1,4-Benzodioxin and 1,3-Benzodioxin
In the landscape of drug discovery and materials science, the precise structural elucidation of organic molecules is paramount. Regioisomers, compounds sharing the same molecular formula but differing in the spatial arrangement of their atoms, often exhibit distinct biological activities and chemical properties. Consequently, the ability to unambiguously differentiate between them is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of two common benzodioxin regioisomers: 2,3-dihydro-1,4-benzodioxin (commonly known as 1,4-benzodioxin) and 4H-1,3-benzodioxin. By leveraging the unique insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these two structures.
The Structural Distinction: A Tale of Two Ethers
The core difference between 1,4-benzodioxin and 1,3-benzodioxin lies in the arrangement of the two oxygen atoms within the dioxin ring relative to the fused benzene ring. In 1,4-benzodioxin, the oxygens are in a para-like arrangement, symmetrically flanking an ethylenedioxy bridge. This imparts a C2v symmetry to the molecule. In contrast, 1,3-benzodioxin features a formal acetal linkage, with both oxygens attached to the same carbon atom of the dioxin ring, which is adjacent to the benzene ring. This seemingly subtle variation in atomic connectivity leads to significant and measurable differences in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these regioisomers due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectra of 1,4-benzodioxin and 1,3-benzodioxin exhibit distinct patterns in both the aromatic and aliphatic regions.
-
Aromatic Region (δ 6.5-8.0 ppm):
-
1,4-Benzodioxin: Due to the molecule's symmetry, the four aromatic protons are chemically equivalent, giving rise to a single, sharp singlet in the aromatic region, typically observed around δ 6.8-6.9 ppm.[1]
-
1,3-Benzodioxin: The lower symmetry of this isomer results in four distinct aromatic protons. This leads to a more complex multiplet pattern in the aromatic region, with signals spread over a wider range, reflecting the different electronic environments of the protons. The proton ortho to the oxygenated carbon is expected to be the most deshielded.
-
-
Aliphatic Region (δ 4.0-5.5 ppm):
-
1,4-Benzodioxin: The four protons of the ethylenedioxy bridge are also chemically equivalent, resulting in a single singlet typically observed around δ 4.2-4.3 ppm.[1]
-
1,3-Benzodioxin: This isomer presents two distinct methylene groups. The protons of the methylene group between the two oxygen atoms (the acetal protons) are highly deshielded and appear as a singlet at a significantly downfield chemical shift, generally around δ 5.0-5.2 ppm. The other methylene group, adjacent to only one oxygen and the benzene ring, will appear as a singlet at a more upfield position, typically around δ 4.8-5.0 ppm.
-
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Benzodioxin Regioisomers
| Proton Type | 1,4-Benzodioxin (Predicted) | 1,3-Benzodioxin (Predicted) | Rationale for Difference |
| Aromatic | ~6.85 (s, 4H) | Complex multiplet (4H) | Higher symmetry in 1,4-isomer leads to equivalent protons. |
| Dioxin Methylene | ~4.25 (s, 4H) | ~5.1 (s, 2H, O-CH₂-O), ~4.9 (s, 2H, Ar-CH₂-O) | Presence of two distinct methylene groups in the 1,3-isomer, with the acetal protons being significantly deshielded. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide further definitive evidence for the differentiation of these regioisomers.
-
1,4-Benzodioxin: The symmetry of the molecule results in only two signals in the aromatic region and one signal in the aliphatic region. The quaternary carbons attached to the oxygen atoms will appear at a distinct chemical shift from the protonated aromatic carbons.
-
1,3-Benzodioxin: The lack of symmetry leads to six distinct aromatic carbon signals and two aliphatic carbon signals. The carbon of the acetal methylene group (O-CH₂-O) will have a characteristic chemical shift, typically in the range of δ 90-100 ppm, which is a key diagnostic peak. The other methylene carbon will appear further upfield.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Benzodioxin Regioisomers
| Carbon Type | 1,4-Benzodioxin (Predicted) | 1,3-Benzodioxin (Predicted) | Rationale for Difference |
| Aromatic (C-O) | ~143 | Multiple signals | Different substitution patterns on the aromatic ring. |
| Aromatic (C-H) | ~121, ~117 | Multiple signals | Lower symmetry in the 1,3-isomer. |
| Dioxin Methylene | ~64 | ~95 (O-CH₂-O), ~65 (Ar-CH₂-O) | The acetal carbon in the 1,3-isomer is significantly deshielded. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of molecules, offering a unique "fingerprint" for each isomer. The key differences in the IR spectra of 1,4- and 1,3-benzodioxin arise from the different types of C-O bonds present.
-
C-O Stretching Region (1300-1000 cm⁻¹):
-
1,4-Benzodioxin: As an aryl alkyl ether, it typically shows two strong C-O stretching bands. An asymmetric C-O-C stretch appears around 1250 cm⁻¹ and a symmetric stretch is observed near 1040 cm⁻¹.[2]
-
1,3-Benzodioxin: This molecule contains both an aryl alkyl ether linkage and an acetal functional group. The acetal C-O bonds will give rise to a series of strong, characteristic bands in the 1200-1000 cm⁻¹ region. The presence of multiple strong bands in this region can be a key indicator for the 1,3-isomer.
-
-
Aromatic C-H Bending Region (900-675 cm⁻¹): The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations. While both isomers are ortho-disubstituted, the different nature of the substituents (two ether linkages vs. a cyclic acetal) can lead to subtle shifts in the positions and intensities of these bands.
Mass Spectrometry (MS): Unveiling Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. The regioisomers of benzodioxin are expected to exhibit distinct fragmentation pathways due to the differences in their structures.
-
Molecular Ion (M⁺•): Both isomers will show a molecular ion peak at the same mass-to-charge ratio (m/z). The stability of the molecular ion can sometimes differ, with the more stable isomer potentially showing a more intense M⁺• peak. Aromatic compounds generally exhibit prominent molecular ion peaks.[3]
-
Fragmentation:
-
1,4-Benzodioxin: A characteristic fragmentation pathway for 1,4-benzodioxin involves the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction, leading to a prominent fragment ion. Another common fragmentation is the loss of a formyl radical (CHO).
-
1,3-Benzodioxin: The fragmentation of 1,3-benzodioxin is expected to be dominated by the cleavage of the acetal group. Loss of formaldehyde (CH₂O) is a likely and diagnostically significant fragmentation pathway for cyclic acetals.[4] The initial loss of a hydrogen atom from the methylene bridge is also a plausible fragmentation route.
-
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzodioxin isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 512 or more scans, relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).
Visualizing the Workflow
Caption: Workflow for the spectroscopic differentiation of benzodioxin regioisomers.
Conclusion
The spectroscopic differentiation of 1,4-benzodioxin and 1,3-benzodioxin is a clear-cut process when the appropriate analytical techniques are employed. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence, with the symmetry of the 1,4-isomer and the characteristic acetal signals of the 1,3-isomer providing unambiguous fingerprints. IR spectroscopy serves as a valuable complementary technique, highlighting differences in the C-O stretching vibrations. Finally, mass spectrometry can confirm the molecular weight and provide further structural confirmation through the analysis of distinct fragmentation patterns. By understanding the principles behind these techniques and their application to these specific regioisomers, researchers can ensure the accurate characterization of their molecules, a crucial step in any chemical research and development endeavor.
References
-
NIST. (n.d.). 4H-1,3-Benzodioxin. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
SpectraBase. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-(2-propenyl)-, (4aS-cis)-. Retrieved from [Link]
-
PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. Retrieved from [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
SpectraBase. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4ar-cis)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectroscopic investigations and potential energy surfaces of the ground and excited electronic states of 1,3-benzodioxan. Retrieved from [Link]
-
SpectraBase. (n.d.). 4H-1,3-BENZODIOXIN-4-ONE, 2-(1,1-DIMETHYLETHYL)-6,7,8,8A-TETRAHYDRO-5-METHYL-, (2S-trans)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
DTIC. (1980, June 18). Mass Spectral Fragmentation of a Novel Cyclooctane: 2,4-Dimethyl-7,7-Dinitro-1,3,5-Trioxacyclooctane. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Data for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
This guide provides a comprehensive framework for the development and cross-validation of analytical methods for (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, a novel amine derivative of interest in pharmaceutical research and development. In the absence of established public data for this specific molecule, this document outlines a foundational strategy for creating robust, reliable, and cross-validated analytical protocols. We will explore the comparative advantages of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The objective is not merely to present disparate analytical techniques, but to demonstrate a holistic, self-validating system where multiple orthogonal methods are employed to ensure the highest fidelity of analytical results. This approach is critical in early-phase drug development to establish the identity, purity, and stability of a new chemical entity (NCE).[4][5][6]
Rationale for Orthogonal Method Cross-Validation
Cross-validation is a critical process used to ensure that analytical results are comparable and reliable when generated by different methods or in different laboratories.[7][8][9] For a novel compound like this compound, relying on a single analytical technique is insufficient. An orthogonal approach, using techniques with different separation and detection principles (e.g., liquid chromatography vs. gas chromatography), provides a more comprehensive and trustworthy characterization of the analyte. This guide will focus on a cross-validation strategy comparing a newly developed Reverse-Phase HPLC (RP-HPLC) method with a GC-MS method.
The following diagram illustrates the workflow for developing and cross-validating these analytical methods.
Caption: Workflow for the development and cross-validation of orthogonal analytical methods.
Comparative Analysis of Analytical Techniques
The selection of analytical techniques is driven by the physicochemical properties of this compound. As a primary amine, it is polar and may exhibit low volatility and poor UV chromophore, presenting unique challenges for both HPLC and GC analysis.
| Parameter | HPLC (UV/MS Detection) | GC-MS | Rationale & Considerations |
| Analyte Volatility | Not required | High volatility required | The benzodioxin structure suggests moderate volatility, but the primary amine group increases polarity and reduces it. GC analysis will likely require derivatization to increase volatility and improve peak shape. |
| Sample Throughput | High | Moderate to High | Modern GC-MS systems offer fast analysis times, making throughput comparable for routine analysis.[10] |
| Separation Mechanism | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | The different mechanisms provide orthogonality, increasing confidence in purity assessments. |
| Detection | UV (if chromophore is sufficient), Mass Spectrometry (MS) | Mass Spectrometry (MS) | MS detection is universal and provides structural information, making it ideal for both techniques. GC-MS often provides clearer fragmentation patterns for structural elucidation. |
| Sensitivity (LOD/LOQ) | Generally high, especially with MS detection. | Very high, particularly with selected ion monitoring (SIM). | GC-MS is often superior for trace-level impurity analysis due to lower background noise. |
| Specificity | High, especially with MS detection and chromatographic resolution. | Very high, based on both retention time and mass fragmentation pattern. | The combination of chromatographic separation and mass spectral data provides a high degree of confidence in analyte identification. |
| Derivatization | May not be necessary, but can be used to improve retention or detection. | Likely necessary to block the polar amine group and improve thermal stability and peak shape. | Silylation or acylation are common derivatization strategies for amines in GC. |
Experimental Protocols
The following protocols are proposed starting points for method development and validation.
HPLC-UV/MS Method Development Protocol
Objective: To develop a robust RP-HPLC method for the quantification of this compound and its related impurities.
Rationale: Given the polar nature of the primary amine, a mixed-mode column (combining reversed-phase and cation-exchange mechanisms) or the use of an ion-pairing reagent may be necessary to achieve adequate retention and peak shape.[11]
Step-by-Step Protocol:
-
Column Selection:
-
Initial screening: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Alternative: Mixed-mode column (e.g., Coresep 100) if peak tailing is observed.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Rationale: The acidic mobile phase will protonate the amine, improving peak shape and aiding in retention on a mixed-mode column.
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for impurities.
-
Optimize the gradient to ensure adequate resolution between the main peak and any impurities.
-
-
Detection:
-
UV Detector: Scan from 200-400 nm to determine the optimal wavelength for detection.
-
Mass Spectrometer (ESI+): Scan for the protonated molecular ion [M+H]⁺ to confirm peak identity.
-
-
System Suitability:
-
Inject a standard solution five times.
-
Acceptance Criteria: RSD for peak area < 2.0%, tailing factor < 1.5, theoretical plates > 2000.
-
GC-MS Method Development Protocol
Objective: To develop a sensitive and specific GC-MS method for the identification and quantification of this compound.
Rationale: Derivatization is proposed to overcome the low volatility and high polarity of the primary amine. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent for this purpose. The analysis of benzodioxin-like structures by GC-MS is well-established.[10][12]
Step-by-Step Protocol:
-
Derivatization:
-
To 100 µL of sample solution in a vial, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Rationale: This will convert the polar N-H bond to a non-polar N-Si(CH₃)₃ bond, increasing volatility.
-
-
GC Column Selection:
-
Use a low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) suitable for general-purpose analysis.
-
-
GC Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C, hold for 5 minutes.
-
Optimize as needed to achieve good separation.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Acquire data in both full scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for quantification) using characteristic fragment ions.
-
-
Compound Identification:
-
Confirm the identity of the derivatized analyte by its retention time and mass spectrum, comparing it to a reference standard. The mass spectrum should show the molecular ion and characteristic fragmentation patterns.
-
Cross-Validation Study Design
Once both the HPLC and GC-MS methods are individually validated according to ICH Q2(R2) guidelines for parameters such as accuracy, precision, specificity, linearity, and range, a cross-validation study will be performed.[3][13]
Objective: To demonstrate the comparability of results obtained from the validated HPLC and GC-MS methods.
Caption: Key parameters for analytical method validation according to ICH Q2(R2) guidelines.
Procedure:
-
Prepare three batches of samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Each batch should include the pure active substance and a spiked placebo to assess matrix effects.
-
Analyze each sample in triplicate using both the validated HPLC and GC-MS methods.
-
Calculate the mean assay value for each sample from both methods.
-
Compare the results using statistical analysis. The percentage difference between the means obtained by the two methods should be within a pre-defined acceptance criterion (e.g., ±5.0%).
Expected Data and Interpretation
The following table summarizes the expected performance characteristics from the validation and cross-validation studies.
| Validation Parameter | HPLC Method (Expected) | GC-MS Method (Expected) | Cross-Validation Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.998 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | N/A |
| Precision (RSD) | ≤ 1.5% | ≤ 2.0% | N/A |
| LOQ | ~0.05% | ~0.01% | N/A |
| Assay (% Difference) | N/A | N/A | Mean results should be within ±5.0% of each other. |
Interpretation of Results: Successful cross-validation, where the results from both methods are statistically equivalent, provides a high degree of confidence that the methods are reliable for their intended purpose. Any significant bias between the methods would necessitate an investigation to identify the source of the discrepancy (e.g., sample preparation artifacts, co-eluting impurities affecting one method but not the other).
Conclusion
The development of robust analytical methods for a new chemical entity like this compound is a foundational requirement for any drug development program. By employing a strategy of orthogonal method development (HPLC and GC-MS) and rigorous cross-validation, researchers can build a comprehensive and reliable analytical package. This approach not only satisfies regulatory expectations for well-characterized drug substances but also provides a deeper understanding of the analyte's purity and stability profile, ultimately ensuring the quality and safety of the final pharmaceutical product.
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Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. Retrieved January 18, 2026, from [Link]
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Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
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A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved January 18, 2026, from [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). Future Science. Retrieved January 18, 2026, from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 18, 2026, from [Link]
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Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved January 18, 2026, from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved January 18, 2026, from [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Advances in Gas Chromatography for Optimal Dioxin GC Separation. (2020, November 4). Chromatography Online. Retrieved January 18, 2026, from [Link]
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HPLC Methods for analysis of Methylamine. (n.d.). HELIX Chromatography. Retrieved January 18, 2026, from [Link]
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Analysis of Dioxins in Foods and Feeds Using GC-MS/MS. (n.d.). Shimadzu. Retrieved January 18, 2026, from [Link]
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A Comparative Benchmarking Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine and Established Serotonin Transporter Inhibitors
For research use only. Not intended for diagnostic or therapeutic use.
Introduction
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs).[1] By blocking the reuptake of serotonin from the synaptic cleft, these agents increase its availability to postsynaptic receptors, a mechanism central to their therapeutic effects in major depressive disorder, anxiety disorders, and other psychiatric conditions.[2][3] The development of novel SERT inhibitors with improved efficacy, selectivity, or pharmacokinetic profiles remains a key objective in neuropharmacology.
This guide introduces (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine , a novel compound with structural motifs suggestive of interaction with monoamine transporters. While public data on this specific molecule is limited, its benzodioxan and methylamine components bear resemblance to pharmacophores known to interact with biogenic amine transporters.[4][5] This document outlines a comprehensive benchmarking strategy to characterize its inhibitory potential and selectivity at the human serotonin transporter (hSERT).
To provide a robust comparative framework, we will benchmark this investigational compound against three well-established and clinically significant SSRIs:
-
Fluoxetine: A first-generation SSRI with a long half-life and high selectivity for SERT.[6]
-
Sertraline: A potent SSRI also known to interact with the dopamine transporter (DAT) at higher concentrations.[7][8]
-
Paroxetine: Recognized as one of the most potent inhibitors of serotonin reuptake.[9]
The following sections detail the experimental workflows, from foundational in-vitro binding and uptake assays to cell-based functional assessments, designed to rigorously evaluate the pharmacological profile of this compound.
Pharmacological Benchmarking Workflow
A systematic approach is essential to determine the affinity, potency, and selectivity of a novel compound. Our workflow is designed to progress from initial binding characteristics to functional inhibition and cellular activity.
Caption: High-level workflow for inhibitor characterization.
Part 1: Determination of Binding Affinity (Ki) via Radioligand Displacement Assays
The initial step is to determine the binding affinity (Ki) of the investigational compound for the human serotonin transporter (hSERT). This is achieved through a competitive radioligand binding assay, which measures the ability of a test compound to displace a known high-affinity radioligand from the transporter.[10][11]
Experimental Rationale
This assay provides a direct measure of the physical interaction between the compound and the transporter protein. By using membranes from cells engineered to express high levels of hSERT, we can ensure a specific and robust signal.[12][13] The resulting Ki value is a fundamental parameter of drug-target interaction. We will use [³H]Citalopram as the radioligand due to its high affinity and specificity for the S1 binding site on SERT.[10]
Detailed Protocol: hSERT Radioligand Binding Assay
-
Membrane Preparation:
-
Utilize commercially available, cryopreserved cell membranes prepared from HEK-293 cells stably expressing hSERT.[14][15]
-
On the day of the assay, thaw membranes rapidly and resuspend in ice-cold Assay Buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine protein concentration using a standard Bradford or BCA protein assay. Dilute to a final concentration of 5-10 µg of protein per well.[16]
-
-
Assay Plate Setup (96-well format):
-
Total Binding: Add 50 µL Assay Buffer.
-
Non-specific Binding (NSB): Add 50 µL of a saturating concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine the level of non-specific radioligand binding.[10]
-
Test Compound: Add 50 µL of this compound or benchmark inhibitors (Fluoxetine, Sertraline, Paroxetine) in serial dilutions (e.g., 0.1 nM to 100 µM).
-
-
Radioligand Addition:
-
Add 50 µL of [³H]Citalopram to all wells. The final concentration should be approximately its Kd value (e.g., 1 nM) to ensure sensitive competition.[10]
-
-
Incubation:
-
Add 150 µL of the prepared hSERT membrane suspension to each well.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[16]
-
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C pre-soaked in polyethyleneimine).[17]
-
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Data Summary
The results will be compiled to directly compare the binding affinities of the novel compound with the established SSRIs.
| Compound | Target | Radioligand | Ki (nM) - Hypothetical Data |
| This compound | hSERT | [³H]Citalopram | 8.5 |
| Fluoxetine | hSERT | [³H]Citalopram | 2.6 |
| Sertraline | hSERT | [³H]Citalopram | 0.8 |
| Paroxetine | hSERT | [³H]Citalopram | 0.2 |
Part 2: Assessment of Functional Potency (IC50) via Neurotransmitter Uptake Assays
While binding affinity indicates how well a compound interacts with a target, a functional assay is required to measure its ability to inhibit the transporter's primary function: reuptake of serotonin.[18]
Experimental Rationale
This assay uses a live-cell system, providing a more physiologically relevant context than isolated membranes. We will employ a fluorescence-based uptake assay kit, which offers a high-throughput, non-radioactive alternative to traditional [³H]Serotonin uptake methods.[19][20] These kits use a fluorescent substrate that is actively transported into the cells via SERT, leading to an increase in intracellular fluorescence.[21] Inhibition of this process by a test compound results in a reduced signal.
Caption: Principle of the fluorescence-based uptake assay.
Detailed Protocol: hSERT Fluorescence-Based Uptake Assay
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing hSERT in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418).[22]
-
Plate the cells in 96- or 384-well black, clear-bottom microplates coated with poly-D-lysine at a density that ensures a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for 96-well format).[21] Incubate overnight.
-
-
Compound Preparation and Pre-incubation:
-
On the day of the assay, remove the culture medium.
-
Wash cells once with Hank's Balanced Salt Solution (HBSS) or a similar buffer.
-
Prepare serial dilutions of the test compound and benchmark inhibitors in HBSS.
-
Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at 37°C. This allows the inhibitors to bind to the transporters before the substrate is introduced.[18]
-
-
Uptake Initiation and Measurement:
-
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[19]
-
Add the substrate/dye mixture to all wells to initiate the uptake reaction. The masking dye quenches extracellular fluorescence, ensuring that only the intracellular signal is detected.[21]
-
Immediately transfer the plate to a fluorescence plate reader capable of bottom-read kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity every 1-2 minutes for a period of 20-30 minutes at 37°C.
-
Calculate the rate of uptake (e.g., the slope of the linear portion of the kinetic curve or area under the curve).
-
Plot the percentage of inhibition (relative to untreated control wells) against the log concentration of the inhibitor.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Anticipated Data Summary
This table will summarize the functional potency of each compound, providing a critical measure of its inhibitory effect.
| Compound | Target | IC50 (nM) - Hypothetical Data |
| This compound | hSERT | 15.2 |
| Fluoxetine | hSERT | 5.1 |
| Sertraline | hSERT | 1.9 |
| Paroxetine | hSERT | 0.5 |
Part 3: Selectivity Profiling Against Dopamine and Norepinephrine Transporters
A key characteristic of a high-quality SERT inhibitor is its selectivity over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET).[23] Poor selectivity can lead to undesirable side effects.
Experimental Rationale
To assess selectivity, we will perform the same radioligand binding and functional uptake assays described above, but using cell lines that stably express either human DAT (hDAT) or human NET (hNET). A highly selective compound will exhibit significantly higher affinity and potency for hSERT compared to hDAT and hNET.
Methodology
The protocols for binding and uptake assays will be repeated as described in Parts 1 and 2, with the following substitutions:
-
Target Cells/Membranes: Use membranes and cells stably expressing hDAT or hNET.
-
Radioligands for Binding:
-
hDAT: [³H]WIN 35,428
-
hNET: [³H]Nisoxetine
-
-
Substrates for Uptake: The same fluorescent substrate can often be used for all three transporters, as many kits are designed for this purpose.[19][24]
Anticipated Data Summary and Selectivity Ratios
The selectivity ratio is calculated by dividing the Ki or IC50 for the off-target transporter (DAT or NET) by the Ki or IC50 for the primary target (SERT). A higher ratio indicates greater selectivity.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | DAT/SERT Ratio | NET/SERT Ratio |
| This compound | 8.5 | 450 | 980 | 53 | 115 |
| Fluoxetine | 2.6 | 2000 | 310 | 769 | 119 |
| Sertraline | 0.8 | 25 | 420 | 31 | 525 |
| Paroxetine | 0.2 | 150 | 40 | 750 | 200 |
Discussion and Interpretation
Based on the hypothetical data presented, this compound emerges as a potent inhibitor of the serotonin transporter. Its binding affinity (Ki = 8.5 nM) and functional potency (IC50 = 15.2 nM) place it within the range of established SSRIs, although it is less potent than the benchmark compounds Fluoxetine, Sertraline, and Paroxetine.
The selectivity profile indicates a preference for SERT over both DAT (53-fold) and NET (115-fold). While this demonstrates good selectivity, it is less pronounced than that of highly selective agents like Fluoxetine and Paroxetine. The DAT/SERT selectivity ratio is comparable to that of Sertraline, which is known for its secondary activity at DAT.[7] This profile suggests that at higher concentrations, this compound might exhibit some dopamine-related effects, which could be either therapeutically beneficial (e.g., for symptoms of fatigue or amotivation) or a source of side effects, depending on the clinical context.
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Paroxetine. (2023). In StatPearls. National Center for Biotechnology Information.
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What is the mechanism of Paroxetine Hydrochloride? (2024). Patsnap Synapse.
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Paroxetine Molecular Mechanisms of Action. (2021). Encyclopedia MDPI.
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What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)? (2025). Praxis Medical Insights.
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Henry, L. K., et al. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. Journal of Neuroscience, 29(30), 9635-9643.
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The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (2016). Psychopharmacology Institute.
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Henry, L. K., et al. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. PubMed.
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Hirano, M., et al. (2005). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 144(5), 695-702.
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Paroxetine. (n.d.). In Wikipedia. Retrieved January 18, 2026.
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Application Notes and Protocols for Radioligand Binding Assays with Talopram. (n.d.). Benchchem.
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A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices.
-
Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. (2022). ResearchGate.
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N-Substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives as D(2) antagonists/5-HT(1A) partial agonists with potential as atypical antipsychotic agents. (1999). PubMed.
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.
-
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Derivatives as Serotonergic Agents
For Immediate Release
CAMBRIDGE, MA – In the intricate world of medicinal chemistry, the quest for novel therapeutics with high efficacy and selectivity is a perpetual challenge. This guide, designed for researchers, scientists, and drug development professionals, delves into the structure-activity relationship (SAR) of a promising class of compounds: (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine derivatives. Drawing upon established principles of medicinal chemistry and extrapolating from structurally related compounds, this document provides a framework for understanding and predicting the biological activity of this chemical series, with a particular focus on their potential as ligands for the serotonin 5-HT1A receptor.
Introduction: The Therapeutic Potential of Benzodioxin Scaffolds
The 1,3-benzodioxin moiety is a versatile scaffold that has been incorporated into a multitude of biologically active molecules. Its rigid structure and potential for diverse substitution patterns make it an attractive starting point for the design of ligands targeting various receptors and enzymes. The specific focus of this guide, the this compound core, presents a unique combination of features: a fluorine atom for modulating electronic properties and metabolic stability, and a methylamine group that can serve as a key interaction point with biological targets.
While direct and extensive SAR studies on this specific scaffold are not widely published, a wealth of information on related 1,4-benzodioxan and arylpiperazine derivatives provides a strong foundation for inferring the SAR of this novel class.[1][2][3] These related compounds have been extensively investigated as ligands for serotonergic and adrenergic receptors, with many exhibiting high affinity and selectivity for the 5-HT1A receptor, a key player in the modulation of mood, anxiety, and cognition.[1][3][4] This guide will therefore focus on the potential of this compound derivatives as 5-HT1A receptor modulators.
The Core Pharmacophore: Unraveling the Key to Activity
Based on the analysis of known 5-HT1A receptor ligands, a general pharmacophore model can be proposed for the this compound series. This model highlights the essential structural features required for receptor binding and activation.
Figure 1: Proposed pharmacophore model for this compound derivatives at the 5-HT1A receptor.
The key components of this pharmacophore are:
-
Aromatic Ring System: The benzodioxin core is crucial for establishing van der Waals and potential π-stacking interactions within the receptor binding pocket.
-
Hydrogen Bond Acceptors: The two oxygen atoms of the dioxin ring can act as hydrogen bond acceptors, a common feature in ligands for aminergic GPCRs.
-
Basic Nitrogen Center: The nitrogen atom of the methylamine side chain is expected to be protonated at physiological pH, forming a critical ionic bond with an acidic residue (e.g., Aspartate) in the receptor.
-
Hydrophobic Pocket: The region around the methylamine and any further substitutions can interact with a hydrophobic pocket in the receptor, influencing both potency and selectivity.
-
Fluorine Substitution: The fluorine atom at the 6-position can significantly impact the electronic properties of the aromatic ring, influencing its interaction with the receptor and potentially improving metabolic stability by blocking a site of oxidative metabolism.
Comparative Analysis: Predicting the Impact of Structural Modifications
To guide the synthesis and evaluation of novel derivatives, we can hypothesize the impact of various structural modifications on the affinity and selectivity for the 5-HT1A receptor. This comparative analysis is based on established SAR trends observed in related compound classes.[1][5][6]
| Modification | Rationale | Predicted Impact on 5-HT1A Affinity | Potential Impact on Selectivity (vs. Adrenergic Receptors) |
| Elongation of the Alkyl Chain | Explores the size of the hydrophobic pocket near the basic nitrogen. | Optimal length is likely 2-4 carbons. Longer or shorter chains may decrease affinity. | May influence selectivity, as adrenergic and serotonergic receptors have different topographies in this region. |
| N-Substitution on the Methylamine | Introduction of larger alkyl or aryl groups can probe for additional binding interactions. | Small alkyl groups (e.g., ethyl, propyl) may be tolerated or beneficial. Bulky groups are likely to be detrimental due to steric hindrance. Arylpiperazine moieties, common in 5-HT1A ligands, could significantly increase affinity.[2][3] | Can dramatically alter the selectivity profile. Arylpiperazine substitution often confers high 5-HT1A selectivity. |
| Modification of the Benzodioxin Ring | Altering the substitution pattern on the aromatic ring can fine-tune electronic and steric properties. | Moving the fluorine to other positions or adding other small electron-withdrawing groups could modulate affinity. | Changes in the aromatic substitution pattern can impact selectivity against α1-adrenergic receptors.[1] |
| Introduction of Chirality | Stereoisomers can exhibit different binding affinities and functional activities. | Enantiomers are likely to have different affinities, with one being the eutomer.[1] | Stereoselectivity is often observed for both 5-HT1A and adrenergic receptors, but the preferred stereochemistry may differ.[1] |
Experimental Protocols for SAR Elucidation
A systematic evaluation of newly synthesized derivatives is essential to validate the predicted SAR and to identify lead compounds. The following experimental workflow provides a robust framework for characterizing the pharmacological profile of this compound derivatives.
Figure 2: A typical experimental workflow for the pharmacological characterization of novel this compound derivatives.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human 5-HT1A receptor and a panel of other receptors to assess selectivity.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human recombinant 5-HT1A receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA) is prepared.
-
Competition Binding:
-
A constant concentration of a high-affinity radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.
A similar protocol is followed for a panel of other receptors (e.g., other 5-HT receptor subtypes, adrenergic receptors, dopamine receptors) to determine the selectivity profile of the compounds.[5][6]
In Vitro Functional Assays: [35S]GTPγS Binding
Objective: To determine the functional activity of the compounds at the 5-HT1A receptor (i.e., whether they are agonists, antagonists, or partial agonists).
Methodology:
-
Membrane Preparation: As described for the binding assays.
-
Assay Buffer: A buffer containing GDP is used (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP).
-
Assay Procedure:
-
Cell membranes are incubated with increasing concentrations of the test compound in the presence of [35S]GTPγS.
-
For antagonist testing, the membranes are pre-incubated with the test compound before the addition of a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
-
Incubation and Filtration: The mixture is incubated, and the reaction is terminated by filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
In Vivo Evaluation
Promising compounds identified from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties.[7][8][9]
Pharmacokinetic Studies: These studies involve administering the compound to laboratory animals (e.g., rats or mice) and measuring its concentration in plasma and brain tissue over time. This provides crucial information about bioavailability, half-life, and brain penetration.
Pharmacodynamic Studies: These studies assess the physiological or behavioral effects of the compound in animal models relevant to the therapeutic indication. For potential anxiolytics or antidepressants, models such as the elevated plus-maze, forced swim test, or novelty-suppressed feeding test can be employed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel 5-HT1A receptor ligands. By leveraging the extensive knowledge base of related benzodioxan and arylpiperazine derivatives, medicinal chemists can rationally design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties. The systematic application of the experimental protocols outlined in this guide will be crucial for elucidating the detailed SAR of this chemical series and for identifying lead candidates for further preclinical and clinical development. Future work should focus on exploring a wider range of substitutions on both the aromatic ring and the amine side chain, as well as the synthesis and evaluation of stereoisomers to fully map the chemical space and unlock the therapeutic potential of this exciting class of molecules.
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The Dichotomy of the Petri Dish and the Living System: An In-Depth Guide to the In Vitro and In Vivo Activity of Fluorinated Benzodioxin Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The benzodioxin framework, a privileged structure in its own right, has been a focal point for the development of novel therapeutics. When fluorinated, these compounds hold the promise of improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. However, the journey from a promising in vitro result to a clinically effective in vivo agent is fraught with complexity. This guide provides a comprehensive comparison of the in vitro and in vivo activities of fluorinated benzodioxin compounds, offering insights into the experimental methodologies, potential discrepancies in activity, and the underlying mechanistic considerations that are crucial for successful drug development.
The Rationale for Fluorination: A Double-Edged Sword
The introduction of fluorine into a benzodioxin scaffold is a deliberate and strategic decision. The high electronegativity and small van der Waals radius of the fluorine atom can profoundly influence a molecule's properties. Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing binding affinity and potency.[1]
-
Modulation of Physicochemical Properties: Fluorination can alter a compound's lipophilicity and pKa, which can in turn affect its solubility, membrane permeability, and oral bioavailability.[2]
However, these advantages are not without their potential downsides. The same metabolic stability can sometimes lead to bioaccumulation. Furthermore, unforeseen metabolic pathways can emerge, and the in vivo environment presents a multitude of variables not captured in a simplified in vitro assay, such as plasma protein binding, off-target effects, and complex pharmacokinetic/pharmacodynamic (PK/PD) relationships. This often leads to a disconnect between in vitro potency and in vivo efficacy.
A Case Study: Unraveling the In Vitro and In Vivo Profile of a Benzodioxane Derivative
Compound of Interest: 1,4-Benzodioxane-Hydrazone Derivative (7e)
This compound emerged as a potent inhibitor of cancer cell growth in initial screenings.[3]
In Vitro Activity: Promising Cytotoxicity
The initial evaluation of compound 7e was performed using a panel of 60 human cancer cell lines (NCI-60). This high-throughput screening provides a broad spectrum of a compound's potential anticancer activity.
Table 1: In Vitro Cytotoxicity of Compound 7e [3]
| Cell Line Category | Representative Cell Line | GI₅₀ (µM) |
| Melanoma | MDA-MB-435 | 0.20 |
| Melanoma | M14 | 0.46 |
| Melanoma | SK-MEL-2 | 0.57 |
| Melanoma | UACC-62 | 0.27 |
| Average | 56 Cell Lines | 6.92 |
GI₅₀: The concentration required to inhibit cell growth by 50%.
The in vitro data clearly positioned compound 7e as a potent anticancer agent, particularly against melanoma cell lines. Further in vitro investigations revealed that it induced apoptosis and caused S-phase arrest in the cell cycle of MDA-MB-435 cells.[3] An enzyme inhibition assay identified the mammalian target of rapamycin (mTOR) kinase as a potential target, with an IC₅₀ of 5.47 µM.[3]
In Vivo Efficacy: Translating Promise into a Living Model
The promising in vitro results prompted the evaluation of compound 7e in a preclinical animal model of skin cancer.
Table 2: In Vivo Efficacy of Compound 7e in a Mice Model of Skin Cancer [3]
| Treatment Group | Dose | Route of Administration | Outcome |
| Vehicle Control | - | Intraperitoneal | Progressive tumor growth |
| Compound 7e | 20 mg/kg | Intraperitoneal | Amelioration of skin cancer |
The in vivo study confirmed the anticancer potential of compound 7e, demonstrating its ability to mitigate skin cancer in a living organism. Importantly, the study also reported that the compound was safe in the animal model at the effective dose.[3]
Bridging the Gap: Why In Vitro Doesn't Always Predict In Vivo
The successful translation of compound 7e's in vitro activity to in vivo efficacy is an encouraging outcome. However, this is not always the case, particularly with fluorinated compounds where metabolic pathways can be altered in unpredictable ways. Several factors can contribute to a poor in vitro-in vivo correlation (IVIVC):
-
Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor absorption, distribution, metabolism, or excretion properties in vivo. Fluorination can impact all of these parameters.
-
Metabolic Transformation: While fluorination can block metabolism at the site of substitution, it can also shunt metabolism to other parts of the molecule, potentially leading to inactive or even toxic metabolites.
-
Plasma Protein Binding: High affinity for plasma proteins can reduce the free concentration of the drug available to reach the target site, diminishing its in vivo efficacy.
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in its therapeutic effect.
-
Tumor Microenvironment: The in vivo tumor microenvironment is vastly different from a 2D cell culture, with factors like hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of robust and reproducible data, it is imperative to follow well-defined and validated experimental protocols.
In Vitro Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4][5][6][7][8]
In Vivo Tumor Xenograft Model
Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anticancer agents.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).[3]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is critical for rational drug design and development. For many anticancer agents, the induction of apoptosis is a key mechanism.
Diagram 1: Apoptosis Signaling Pathway
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A Head-to-Head Comparison of Synthesis Routes for Benzodioxin Methylamines: A Guide for Medicinal Chemists
Introduction
The (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Notably, derivatives of this class have been investigated as potent D2 antagonists and 5-HT1A partial agonists, showing promise as atypical antipsychotic agents with a reduced propensity for extrapyramidal side effects[1][2]. The stereochemistry at the C2 position of the benzodioxin ring is often crucial for biological activity, making the development of efficient and stereocontrolled synthetic routes a critical endeavor for researchers in drug discovery and development[3].
This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the pros and cons of each approach, and provide field-proven insights to guide your synthetic planning. Each route is presented with a detailed experimental protocol, a discussion of its mechanistic underpinnings, and considerations for stereochemical control.
Route 1: Reductive Amination of 1,4-Benzodioxan-2-carbaldehyde
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency. This approach constructs the target methylamine from the corresponding aldehyde in a single pot, proceeding through an imine or enamine intermediate that is reduced in situ.
Scientific Rationale
The process involves the initial condensation of 1,4-benzodioxan-2-carbaldehyde with an ammonia source to form an imine. This intermediate is then immediately reduced to the primary amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the protonated imine (iminium ion) intermediate. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed because they exhibit this selective reactivity, being more reactive at the lower pH that favors iminium ion formation[4][5]. This one-pot procedure avoids the isolation of the often-unstable imine intermediate, improving overall efficiency.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 1,4-benzodioxan-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy excess hydride reagent. Stir for 1 hour.
-
Extraction: Basify the aqueous solution with 2M NaOH to pH >10. Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography.
Stereochemical Considerations
This route, starting from a racemic aldehyde, will produce a racemic amine. To achieve an enantiopure product, one must begin with an enantiomerically pure aldehyde. The synthesis of such chiral aldehydes can be accomplished through methods like the asymmetric dihydroxylation of a corresponding alkene precursor, followed by oxidative cleavage[6].
Workflow Diagram: Route 1
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The information herein is synthesized from established safety protocols for structurally related compounds and general principles of hazardous waste management.
A Safety Data Sheet (SDS) for the hydrochloride salt of the topic compound, this compound hydrochloride, indicates that the substance may be harmful if swallowed or in contact with skin and advises against its release into the environment.[1] This underscores the necessity of treating this compound as hazardous waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on its chemical structure—a fluorinated aromatic amine with a benzodioxin core—this compound should be handled with caution.
-
Amines: Can be corrosive and toxic. They can cause skin and eye irritation or burns.[2][3][4]
-
Fluorinated Organic Compounds: Are often persistent in the environment and can present long-term ecological risks.[5]
-
Benzodioxin-like structures: While this compound is not a polychlorinated dibenzodioxin, the benzodioxin moiety warrants a cautious approach due to the high toxicity associated with some members of this class of compounds.[6]
Mandatory PPE: A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of liquid waste or contact with solid particles. Amines can cause severe eye damage.[2][4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data. | Prevents skin contact, which can lead to irritation or absorption of the chemical.[1] |
| Body Protection | A flame-resistant laboratory coat. | Protects against spills and splashes on clothing and skin. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[7] | Although the volatility of this specific compound is not detailed, it is prudent to avoid inhalation of any airborne contaminants. |
Waste Segregation and Container Management: A Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[3][9] Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Waste Streams:
-
Solid Waste:
-
Description: Includes unused or expired solid this compound, contaminated weighing papers, pipette tips, and gloves.
-
Container: A dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Description: Solutions containing this compound.
-
Container: A dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste.[10]
-
-
Sharps Waste:
-
Description: Contaminated needles, syringes, or razor blades.
-
Container: A designated, puncture-proof sharps container.
-
Labeling:
All waste containers must be accurately and clearly labeled.[11] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Irritant")
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
1. Preparation:
- Ensure all necessary PPE is worn correctly.
- Work within a designated area, preferably a chemical fume hood, to control potential exposures.[7]
- Have spill containment materials readily available.
2. Waste Collection:
- For Solid Waste: Carefully sweep up any solid material using non-sparking tools and place it directly into the designated solid hazardous waste container.[1] Avoid generating dust.
- For Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container. Use a funnel to prevent spills.
- For Contaminated Labware: Disposable items like gloves and weighing paper should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.
3. Container Sealing and Storage:
- Securely seal the waste containers to prevent leaks or spills.[10]
- Store the sealed containers in a designated satellite accumulation area (SAA).[9][11] This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1][2]
4. Scheduling Waste Pickup:
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[10]
- Provide them with a complete and accurate description of the waste.
5. Documentation:
- Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance.[12]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain and Clean: For small spills, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office immediately.[10]
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
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- Thermo Fisher Scientific. (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanol, 90%, Thermo Scientific.
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Navigating the Safe Handling of (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling novel compounds such as (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides a detailed operational plan for the safe handling and disposal of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks
This compound and its hydrochloride salt are research chemicals with limited toxicological data.[1][2][3][4][5][6][7] However, based on the Safety Data Sheet (SDS) for the hydrochloride salt and the chemical's structural alerts (a fluorinated aromatic amine), we must assume it poses significant health risks.[8]
Primary Hazards:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[8]
-
Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[8] Similar benzodioxole compounds are known to cause severe skin burns and eye damage.[1][9][10]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][11][12]
Table 1: Hazard Profile of this compound Hydrochloride [8]
| Hazard Classification | Statement |
| Acute oral toxicity | May be harmful if swallowed. |
| Acute dermal toxicity | Harmful in contact with skin. |
| Skin Corrosion/Irritation | May cause irritation. |
| Serious Eye Damage/Eye Irritation | May cause irritation. |
Given the potential for significant hazards, a rigorous PPE protocol is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations are based on a hierarchy of controls, where engineering controls (like fume hoods) are primary, and PPE provides an essential barrier.
Routine Handling (Weighing, Solution Preparation)
For routine laboratory operations involving small quantities of the solid compound or its solutions, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[13] A full-face shield should be worn over safety goggles when there is a risk of splashes, particularly when working with solutions.[13][14]
-
Hand Protection: Nitrile or neoprene gloves are recommended.[13] Given that some similar compounds can cause severe skin burns, consider double-gloving for added protection.[1][9][13] Always inspect gloves for tears or punctures before use and wash them before removal.[14]
-
Body Protection: A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, chemical-resistant coveralls or an apron should be worn over the lab coat.[13][15][16]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[14][16]
Workflow for PPE Selection and Donning
Caption: PPE Selection and Donning Workflow.
Spill and Emergency Procedures
In the event of a spill, a clear and practiced response plan is critical to mitigate exposure and contamination.
Immediate Actions:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
Spill Cleanup Protocol:
-
PPE: At a minimum, Level C protection is required for spill cleanup. This includes a full-face air-purifying respirator, chemical-resistant clothing, and double gloves.[16][17] For large or uncontained spills, Level B protection with a self-contained breathing apparatus (SCBA) may be necessary.[16][17]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization: For small spills of amine compounds, a neutralizing agent may be considered, but this should be done with caution and with prior knowledge of the reaction.
-
Cleanup: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[8]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
Caption: Spill Response Workflow.
Decontamination and Doffing of PPE
Proper removal of PPE is crucial to prevent cross-contamination.
Step-by-Step Doffing Procedure:
-
Gloves: If wearing two pairs of gloves, remove the outer pair first.
-
Coveralls/Apron: Remove any disposable coveralls or apron.
-
Goggles and Face Shield: Remove eye and face protection from the back of the head.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out as you do so.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep all waste streams separate. Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) department.[18]
-
Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid waste.[18]
-
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) should be placed in a designated hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company.[18] Never dispose of this chemical or its waste down the drain or in regular trash.[18] Fluorinated organic compounds can be persistent in the environment and may require high-temperature incineration for complete destruction.[19]
Caption: Hazardous Waste Disposal Workflow.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.
References
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- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- Sigma-Aldrich. (2025, November 6).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
